Tetrahydropalmatine hydrochloride
Description
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZZQQRTPWMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6024-85-7, 2506-20-9, 6024-83-5 | |
| Record name | 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydropalmaline chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Palmatine, hydrochloride, (+)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6024-85-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TETRAHYDROPALMATINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AA8F911N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the origin of Tetrahydropalmatine hydrochloride?
An In-Depth Technical Guide to the Origin of Tetrahydropalmatine Hydrochloride
Introduction: Unveiling Tetrahydropalmatine
Tetrahydropalmatine (THP), a tetrahydroprotoberberine isoquinoline alkaloid, stands as a molecule of significant interest at the crossroads of traditional medicine and modern pharmacology.[1][2] Its hydrochloride salt is the form commonly utilized for its improved solubility and stability in pharmaceutical preparations. Found primarily in plants of the Corydalis and Stephania genera, THP has a long history of use in Traditional Chinese Medicine (TCM) for its analgesic and sedative properties.[3][4][5]
This guide provides a comprehensive exploration of the origins of this compound, delving into its natural sources, biosynthesis, chemical synthesis, and the analytical methodologies required for its characterization. We will further examine its complex pharmacological profile, providing researchers and drug development professionals with a detailed understanding of this multifaceted compound.
Chemical Profile:
-
Molecular Formula: C₂₁H₂₅NO₄[3]
-
Molar Mass: 355.434 g·mol⁻¹[3]
-
IUPAC Name: (13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline[3]
-
Key Feature: Possesses a chiral center, with the levorotatory enantiomer (l-THP), also known as Rotundine, being the more pharmacologically potent form.[2][3]
Part 1: Natural Provenance and Isolation
The primary origin of Tetrahydropalmatine is botanical. It is a secondary metabolite produced by various plant species, predominantly within the Papaveraceae and Menispermaceae families.[1][2]
Key Botanical Sources
THP is most famously extracted from the tubers of Corydalis yanhusuo (Yan Hu Suo) and the root of Stephania rotunda.[3][6] These plants have been cornerstones of traditional remedies for centuries, valued for their ability to alleviate pain and promote calm.[4][7] The discovery and isolation of THP from these sources marked a critical step in understanding the scientific basis for their therapeutic effects. In 1940, a Vietnamese scientist extracted an alkaloid from Stephania rotunda and named it rotundin; it was later proven to be identical to tetrahydropalmatine.[3]
| Plant Species | Family | Typical THP Content/Yield | Reference |
| Corydalis yanhusuo | Papaveraceae | Highly variable; extracts can contain ~5-12 mg/g total alkaloids. | [8][9] |
| Stephania rotunda | Menispermaceae | 1.2–1.5% yield of "rotundin" (l-THP) from the root. | [3] |
| Stephania glabra | Menispermaceae | Contains the alkaloid "hyndanrine," later identified as THP. | [3] |
| Stephania epigaea | Menispermaceae | A known source of THP. | [1] |
Experimental Protocol: Extraction and Isolation from Corydalis yanhusuo
This protocol outlines a general methodology for the extraction and isolation of isoquinoline alkaloids, including THP, from dried Corydalis yanhusuo tubers. The causality behind these steps lies in the chemical properties of alkaloids—their solubility in organic solvents and their basic nature, which allows for acid-base manipulation for purification.
Objective: To isolate a crude alkaloid fraction enriched with Tetrahydropalmatine.
Methodology:
-
Preparation and Defatting:
-
Powder the dried tubers of C. yanhusuo (e.g., 10 kg) to a coarse consistency.
-
Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and other non-polar constituents that could interfere with subsequent steps. Discard the hexane extract.
-
-
Primary Alkaline Extraction:
-
Macerate the defatted plant material in a 70% aqueous acetone or ethanol solution made alkaline (e.g., with ammonia) at room temperature. Perform this extraction three times to ensure maximum alkaloid recovery.[8] Alkaloids are more soluble in organic solvents in their free base form, hence the alkaline conditions.
-
Combine the extracts and evaporate the solvent under reduced pressure to yield a concentrated residue.
-
-
Acid-Base Liquid-Liquid Partitioning:
-
Dissolve the residue in an acidic aqueous solution (e.g., 5% HCl). This protonates the basic nitrogen atom of the alkaloids, rendering them water-soluble.
-
Wash the acidic solution with an immiscible organic solvent like ethyl acetate to remove neutral and acidic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., NaOH or ammonia). This deprotonates the alkaloids, converting them back to their free-base form, which is soluble in organic solvents.
-
Perform a liquid-liquid extraction of the now-alkaline aqueous solution with a solvent such as chloroform or ethyl acetate. Repeat this step multiple times. The alkaloids will partition into the organic phase.
-
-
Purification and Crystallization:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a crude alkaloid mixture.
-
Further purification can be achieved using column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).[10] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing THP can be combined, concentrated, and crystallized from a suitable solvent system (e.g., ethanol) to yield purified Tetrahydropalmatine.
-
Part 2: Biosynthesis and Chemical Synthesis
While THP is abundant in nature, understanding its synthesis—both biologically and chemically—is crucial for ensuring a stable supply for research and pharmaceutical development and for creating novel analogs.
Biosynthesis Pathway
Tetrahydropalmatine is a benzylisoquinoline alkaloid (BIA), a class of compounds synthesized in plants from the amino acid tyrosine. Recent transcriptomic analyses in C. yanhusuo have helped elucidate the key enzymatic steps.[11]
The pathway begins with the conversion of tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules condense to form the central precursor of all BIAs, (S)-norcoclaurine. A series of methylation, hydroxylation, and cyclization reactions, catalyzed by specific enzymes like O-methyltransferases (OMTs) and cytochrome P450s, progressively builds the complex tetrahydroprotoberberine scaffold of THP.[11]
Chemical Synthesis
The total synthesis of THP provides an alternative to extraction from natural sources and allows for the production of specific enantiomers. Several synthetic routes have been developed, often involving the construction of the isoquinoline core followed by cyclization to form the tetracyclic system.
One common strategy is the Bischler-Napieralski reaction followed by reduction. The overall workflow involves creating two key fragments—a substituted phenethylamine and a phenylacetic acid derivative—which are coupled and then cyclized.
Experimental Protocol: Key Synthetic Step (Reduction of Dihydroisoquinoline Intermediate)
This protocol describes the reduction of the dihydroisoquinoline intermediate formed after the Bischler-Napieralski reaction, a critical step to establish the tetrahydroisoquinoline core of THP.
Objective: To reduce the C=N double bond of the cyclized intermediate to yield the tetrahydroprotoberberine skeleton.
Reagents:
-
Dihydroprotoberberine intermediate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Methodology:
-
Dissolution: Dissolve the dihydroprotoberberine intermediate in methanol at room temperature in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution in an ice bath to 0°C. Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. The borohydride acts as a hydride donor, selectively reducing the iminium double bond.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction by slowly adding 1M HCl to decompose excess NaBH₄. Adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude Tetrahydropalmatine product.
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Purification: Purify the crude product via column chromatography or recrystallization as needed. The final structure should be confirmed by NMR and mass spectrometry.[12]
Part 3: Analytical Characterization
Experimental Protocol: UHPLC-MS/MS Analysis of THP in Rat Plasma
This protocol provides a validated method for the sensitive quantification of l-THP and its active metabolites in plasma, crucial for pharmacokinetic studies.[15][16] The choice of UHPLC-MS/MS is driven by its high sensitivity, selectivity, and speed, which are necessary for measuring low drug concentrations in complex biological samples.
Objective: To quantify the concentration of l-THP in rat plasma samples.
Instrumentation and Reagents:
-
UHPLC system coupled with a tandem mass spectrometer (e.g., Waters ACQUITY UHPLC with a triple quadrupole MS).[15]
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 2.7 µm).[16]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Internal Standard (IS): A structurally similar compound not present in the sample.
-
Extraction Solvent: Ethyl acetate:Isopropanol (1:1, v/v).[15]
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 50 µL of a 50:50 mixture of water and acetonitrile.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for THP and the IS to ensure selectivity.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the known concentrations of spiked calibration standards.
-
Determine the concentration of THP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
| Method Validation Parameter | Typical Result for l-THP | Reference |
| Linearity Range | 4.00–2,500 ng/mL | [16] |
| LLOQ (Lower Limit of Quantification) | 4.00 ng/mL | [16] |
| Correlation Coefficient (r) | > 0.99 | [16] |
| Intra-day Precision (%RSD) | < 15% | [16] |
| Inter-day Precision (%RSD) | < 15% | [16] |
| Accuracy (%RE) | Within ±15% | [16] |
Part 4: Pharmacological Profile
The therapeutic potential of THP originates from its complex interactions with the central nervous system. Its hydrochloride salt form ensures bioavailability for systemic action.
Mechanism of Action
Tetrahydropalmatine's primary mechanism of action is the antagonism of dopamine D1 and D2 receptors.[3][17] This blockade of dopamine signaling is believed to be the foundation of its sedative and analgesic effects.[3] Unlike many addictive analgesics, THP does not typically induce feelings of euphoria.[3]
In addition to its effects on dopamine, l-THP also interacts with a range of other neurotransmitter systems:
-
Adrenergic Receptors: Acts as an antagonist at alpha-1 adrenergic receptors.[3]
-
Serotonin Receptors: Binds to 5-HT receptors.[3]
-
GABA System: Enhances GABAergic transmission through positive allosteric modulation of GABA-A receptors.[3][18]
This multi-target profile likely contributes to its broad therapeutic window, including its potential in treating drug addiction by modulating the brain's reward pathways.[1][19]
Pharmacokinetics and Toxicology
A favorable pharmacokinetic profile is crucial for clinical utility. Studies have shown that THP is absorbed orally, although its bioavailability can be low and subject to metabolic processes.[1][20]
| Pharmacokinetic Parameter | Value (Human, 60 mg oral dose) | Reference |
| Tₘₐₓ (Time to max concentration) | 1.25 ± 0.59 h | [21] |
| Cₘₐₓ (Max concentration) | 0.19 ± 0.036 µg/mL | [21] |
| Elimination Half-life (t₁/₂) | 11.42 ± 2.43 h | [21] |
-
Metabolism: THP is extensively metabolized in the body, primarily through monohydroxylation, demethylation, and subsequent conjugation with glucuronic acid and sulfate.[1]
-
Toxicity: THP has a long record of safe use in China under the name Rotundine.[3] However, overdoses can lead to significant CNS, respiratory, and cardiovascular depression.[22] There have also been concerns about potential liver toxicity with unregulated herbal preparations, though clinical studies with purified l-THP have found it to be well-tolerated.[1][3][9] The recommended daily oral dose is typically in the range of 60-180 mg.[9]
Conclusion
The origin of this compound is a rich narrative that spans centuries of traditional botanical medicine and decades of rigorous scientific inquiry. From its roots in Corydalis and Stephania plants to its intricate biosynthesis and elegant chemical synthesis, THP represents a classic example of a natural product driving pharmaceutical innovation. Its unique, multi-target mechanism of action, centered on the dopaminergic system, provides a strong basis for its observed analgesic, sedative, and anti-addictive properties. The continued development of robust analytical, synthetic, and isolation protocols will be paramount as researchers continue to unlock the full therapeutic potential of this remarkable alkaloid.
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The Alkaloid of Corydalis: A Technical Guide to the Discovery, History, and Pharmacology of Tetrahydropalmatine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropalmatine (THP), an isoquinoline alkaloid primarily derived from the tubers of Corydalis species (Yan Hu Suo) and Stephania rotunda, has a rich history in traditional Chinese medicine for its analgesic and sedative properties. This technical guide provides an in-depth exploration of the discovery, historical use, and modern pharmacological understanding of its hydrochloride salt. It details the journey from its traditional roots to its isolation and chemical characterization, and delves into its multifaceted mechanism of action. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways to support ongoing research and drug development efforts.
Discovery and History in Traditional Medicine
The use of plants containing Tetrahydropalmatine, most notably Corydalis yanhusuo, dates back centuries in traditional Chinese medicine (TCM).[1] In TCM, it is referred to as Yan Hu Suo and has been traditionally used to invigorate the blood, promote the flow of qi, and alleviate a wide range of pain, including menstrual, abdominal, and chest pain.[2] The first recorded use of Corydalis as a painkiller dates back to 618 AD.[3] Traditional preparations often involved decoctions of the dried tuber.[2] Another traditional method to enhance the efficacy of Corydalis is to stir-fry it with vinegar, which is believed to increase the solubility of its active alkaloid components.[4]
The isolation of the active compound came much later. In 1940, a Vietnamese scientist named Sang Dinh Bui extracted an alkaloid from the root of Stephania rotunda, which he named "rotundine".[5] Subsequently, between 1950 and 1952, Indian scientists extracted an alkaloid they called "hyndanrine" from Stephania glabra. It wasn't until 1965 that the chemical structures of both rotundine and hyndanrine were confirmed to be identical to that of tetrahydropalmatine.[5] Today, the synthetic, more potent levo-enantiomer, Levo-tetrahydropalmatine (l-THP), is marketed as an alternative to benzodiazepines and opiates for anxiety, sedation, and pain.[5]
Chemical Properties and Synthesis
Tetrahydropalmatine (C₂₁H₂₅NO₄) is a tetrahydroprotoberberine isoquinoline alkaloid.[4] Its hydrochloride salt is the form commonly used in pharmaceutical preparations to improve solubility and stability.
The synthesis of tetrahydropalmatine can be achieved through a multi-step process starting from alkaloids with a similar isoquinoline structure, such as those found in Coptis Rhizoma. A general synthetic approach involves three key reactions: demethylation or demethylene-dioxy, hydrogenation, and methylation, which can yield THP.[6][7]
Quantitative Pharmacological Data
The pharmacological effects of Tetrahydropalmatine are concentration-dependent and exhibit stereoselectivity, with the levo-isomer (l-THP) generally being more potent.
Table 1: Receptor Binding Affinities (Ki values) of l-Tetrahydropalmatine
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 124 | [8] |
| Dopamine D2 | 388 | [8] |
| Dopamine D3 | >10,000 | [9] |
| Serotonin 5-HT1A | 340 | [5] |
| Alpha-1 Adrenergic | - | [9] |
| Alpha-2 Adrenergic | - | [9] |
| Note: A dash (-) indicates that while binding has been observed, a specific Ki value was not found in the searched literature. |
Table 2: Pharmacokinetic Parameters of Tetrahydropalmatine
| Species | Formulation | Dose | Cmax | AUC (0-inf) | T1/2 | Reference |
| Rat | rac-THP (oral) | 40 mg/kg | (-)-THP: 1.93 µg/ml, (+)-THP: 1.11 µg/ml | (-)-THP: 6.65 µg·h/ml, (+)-THP: 2.03 µg·h/ml | - | [10] |
| Dog | rac-THP (oral) | 40 mg/kg | (-)-THP: 1.60 µg/ml, (+)-THP: 0.36 µg/ml | (-)-THP: 9.88 µg·h/ml, (+)-THP: 1.22 µg·h/ml | - | [10] |
| Human | l-THP (oral) | 60 mg | 0.19 µg/mL | - | 11.42 h | [11] |
| Note: Cmax = Maximum plasma concentration, AUC = Area under the curve, T1/2 = Half-life. A dash (-) indicates the data was not available in the cited source. |
Table 3: Analgesic Efficacy of Tetrahydropalmatine in Animal Models
| Animal Model | THP Dose (i.p.) | Effect | Reference |
| CFA-induced inflammatory pain (Rat) | 5 mg/kg | Significant alleviation of mechanical allodynia and heat hyperalgesia | [12] |
| CFA-induced inflammatory pain (Rat) | 10 mg/kg | Significant alleviation of mechanical allodynia and heat hyperalgesia | [12] |
| Morphine withdrawal-induced hyperalgesia (Rat) | 5 mg/kg | Significant improvement in pain tolerance scores | [13] |
| Morphine withdrawal-induced hyperalgesia (Rat) | 7.5 mg/kg | Significant improvement in pain tolerance scores | [13] |
| Note: i.p. = intraperitoneal, CFA = Complete Freund's Adjuvant. |
Experimental Protocols
Extraction and Purification of Tetrahydropalmatine from Stephania rotunda
This protocol is based on an ultrasound-assisted extraction method.[3][14]
Materials:
-
Dried and powdered Stephania rotunda tubers
-
90% Lactic Acid
-
Centrifuge and tubes (50 mL)
-
Vortex mixer
-
Ultrasonic bath
-
0.45 µm membrane filters
-
HPLC-PDA system for quantification
Procedure:
-
Weigh 200 mg of dried S. rotunda tuber powder into a 50 mL centrifuge tube.
-
Add 8 mL of 90% lactic acid to achieve a solvent-to-material ratio of 40 mL/g.
-
Vortex the mixture to ensure the plant material is thoroughly wetted.
-
Place the tube in an ultrasonic bath at 65°C for 10 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the supernatant from the solid residue.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm membrane filter before HPLC analysis.
Dopamine D1 and D2 Receptor Binding Assay
This protocol is a competitive radioligand binding assay to determine the Ki of THP.[15]
Materials:
-
Membrane preparations from cells expressing human D1 or D2 receptors.
-
Radioligand: [³H]SCH 23390 for D1, [³H]Spiperone for D2.
-
Unlabeled Tetrahydropalmatine hydrochloride (competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator (e.g., high concentration of haloperidol).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of THP hydrochloride.
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of THP or the non-specific binding determinator.
-
Incubate the plates to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of THP.
-
Use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
In Vivo Anti-Inflammatory Activity Assessment
This protocol uses the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats.[2]
Materials:
-
Adult male Sprague-Dawley rats (180-200 g).
-
Complete Freund's Adjuvant (CFA).
-
This compound dissolved in a suitable vehicle.
-
Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia).
-
ELISA kits for cytokine measurement (TNF-α, IL-1β).
Procedure:
-
Induce inflammation by injecting CFA into the plantar surface of the rat's hind paw.
-
Assess baseline pain thresholds (mechanical and thermal) before CFA injection.
-
After 3 days, begin daily intraperitoneal administration of THP (e.g., 2.5, 5, 10 mg/kg) or vehicle for 7 days.
-
Measure mechanical withdrawal threshold and thermal withdrawal latency at set time points after THP administration.
-
At the end of the experiment, euthanize the animals and collect spinal cord tissue.
-
Homogenize the tissue and measure the levels of TNF-α and IL-1β using ELISA to quantify the anti-inflammatory effect.
In Vitro Neuroprotective Effect Assessment
This protocol utilizes the MTT assay to assess cell viability in a neuronal cell line exposed to an oxidative stressor.[12]
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y).
-
96-well plates.
-
Neurotoxin/oxidative stressor (e.g., H₂O₂).
-
This compound.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO).
-
Plate reader.
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of THP for a specified period (e.g., 2 hours).
-
Induce cellular damage by adding the neurotoxin (e.g., H₂O₂) to the wells (excluding control wells) and incubate for an appropriate time (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells. An increase in viability in THP-treated cells compared to cells treated with the neurotoxin alone indicates a neuroprotective effect.
Mechanism of Action and Signaling Pathways
Tetrahydropalmatine exerts its pharmacological effects through a complex interplay with multiple neurotransmitter systems and intracellular signaling cascades. Its primary mechanism is the antagonism of dopamine D1 and D2 receptors.[5][9] Additionally, it interacts with serotonin and adrenergic receptors.[9][16] The analgesic, anti-inflammatory, and neuroprotective effects of THP are mediated by key signaling pathways, including the NF-κB and PI3K/Akt pathways.[4]
Dopamine Receptor Antagonism
By blocking D1 and D2 dopamine receptors, l-THP modulates dopaminergic neurotransmission in the central nervous system, which is crucial for its sedative, anxiolytic, and anti-addiction properties.[5][17] This antagonism can lead to a reduction in dopamine-mediated signaling.
Anti-Inflammatory Signaling via NF-κB Inhibition
Tetrahydropalmatine has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a critical regulator of the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. By preventing the activation and nuclear translocation of NF-κB, THP can suppress the inflammatory cascade.
Neuroprotection via PI3K/Akt Signaling
The neuroprotective effects of Tetrahydropalmatine are, in part, attributed to its modulation of the PI3K/Akt signaling pathway.[4] This pathway is crucial for promoting cell survival and inhibiting apoptosis. THP can activate this pathway, leading to the downstream inhibition of pro-apoptotic factors and the promotion of neuronal survival.
Conclusion and Future Directions
This compound stands as a compelling example of a natural product with significant therapeutic potential, validated by both centuries of traditional use and modern scientific investigation. Its multifaceted pharmacology, particularly its effects on the dopaminergic system and key inflammatory and cell survival pathways, makes it a promising candidate for the development of novel treatments for pain, inflammation, addiction, and neurodegenerative disorders.
Future research should focus on further elucidating the precise molecular interactions of THP with its various targets, conducting comprehensive clinical trials to establish its efficacy and safety in human populations for a range of indications, and exploring the development of novel drug delivery systems to optimize its pharmacokinetic profile. The continued study of this ancient remedy holds great promise for addressing unmet medical needs.
References
- 1. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Allocryptopine, tetrahydropalmatine, and tetrahydroberberine N-oxide alkaloids alleviate cellular stress by modulating calcium homeostasis and the MAPK and akt/GSK-3β/tau signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 16. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Tetrahydropalmatine (THP) in Corydalis and Stephania Species: Natural Sources, Quantification, and Analysis
Abstract: Tetrahydropalmatine (THP) is a bioactive isoquinoline alkaloid of significant interest to the pharmaceutical and scientific communities due to its wide range of pharmacological effects, including analgesic, sedative, and anti-addictive properties.[1][2][3] This technical guide provides an in-depth overview of the primary natural sources of THP, focusing on species within the Corydalis and Stephania genera.[4][5] It presents quantitative data on THP content, details comprehensive experimental protocols for its extraction, purification, and quantification, and illustrates key workflows and its principal mechanism of action through diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.
Natural Sources and Quantitative Analysis of Tetrahydropalmatine
Tetrahydropalmatine is a prominent alkaloid found in various medicinal plants, most notably in the tubers and rhizomes of Corydalis and Stephania species.[4][5] The concentration of THP can vary significantly depending on the species, genotype, growing conditions, and the plant part analyzed.[6][7]
THP Content in Corydalis Species
The genus Corydalis, particularly the species Corydalis yanhusuo, is a well-documented and widely utilized source of THP.[5][8] It is often processed for use in traditional medicine and for the extraction of its constituent alkaloids.[9] Processing with vinegar, a traditional method, has been shown to increase the total alkaloid content in aqueous extracts.[9]
Table 1: Quantitative Data of Tetrahydropalmatine in Corydalis Species
| Species | Plant Part | THP Content (% of Extract) | Analytical Method | Reference |
|---|---|---|---|---|
| Corydalis yanhusuo | Tuber/Rhizome | 3.13% | UPLC | [10] |
| Corydalis yanhusuo | Tuber/Rhizome | Not specified, but a major alkaloid | LC-MS/MS, LC-DAD | [6] |
| Corydalis yanhusuo | Tuber/Rhizome | Not specified, major component | Chiral LC-MS/MS |[11] |
Note: The content of THP and other alkaloids can be highly variable in commercial dietary supplements, ranging from negligible amounts to over 11 mg/g.[6]
THP Content in Stephania Species
The Stephania genus is another rich source of THP, where the compound is sometimes referred to as Rotundine.[2][3] Species like Stephania rotunda are particularly known for their high THP content.[12][13]
Table 2: Quantitative Data of Tetrahydropalmatine in Stephania Species
| Species | Plant Part | THP Content (mg/g dry weight) | Analytical Method | Reference |
|---|---|---|---|---|
| Stephania rotunda Lour. | Tuber | 22.45 mg/g | HPLC-PDA | [14] |
| Stephania yunnanensis (SY-hongteng genotype) | Tuber | Significantly higher than other tested genotypes | Not specified | [7] |
| Stephania cambodica | Tuber | Bioactive alkaloid present | HPLC |[15] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of THP from plant materials, synthesized from established scientific literature.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of THP from Stephania Tubers
This protocol is based on an optimized, eco-friendly method developed for Stephania rotunda tubers.[12][13][14]
1. Sample Preparation:
- Obtain dried tubers of the Stephania species.
- Grind the tubers into a fine powder to increase the surface area for extraction.
2. Extraction Procedure:
- Weigh 200 mg of the dried plant powder and place it into a 50 mL centrifuge tube.[16]
- Prepare the extraction solvent: 90% aqueous lactic acid.[12][13][14]
- Add 8 mL of the solvent to the tube to achieve a solvent-to-material ratio of 40 mL/g.[14][16]
- Vortex the mixture thoroughly to ensure complete wetting of the plant material.[16]
- Place the tube in an ultrasonic bath pre-heated to 65°C.[14][16]
- Perform ultrasonic-assisted extraction for a duration of 10 minutes.[14][16]
3. Initial Separation:
- After extraction, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant residue.[16]
- Carefully decant the supernatant, which contains the crude THP extract.
- For direct analytical quantification, filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.[16]
Protocol 2: Purification of THP using Macroporous Resin and Column Chromatography
This protocol describes a two-step process to isolate and purify THP from the crude extract obtained in Protocol 1.
Part A: Enrichment with Macroporous Resin [16]
-
Materials: Crude THP extract, XAD-8 macroporous resin, absolute ethanol, 5% NaOH, 5% HCl, deionized water.
-
Procedure:
-
Resin Preconditioning: Activate the XAD-8 resin by washing it sequentially with absolute ethanol, 5% NaOH, and 5% HCl. Rinse thoroughly with deionized water until a neutral pH is achieved.
-
Column Packing: Pack the preconditioned resin into a glass column.
-
Loading: Load 5.0 mL of the crude THP extract onto the column and allow it to adsorb onto the resin.
-
Elution: Elute the adsorbed THP from the resin using absolute ethanol as the eluent.
-
Concentration: Collect the eluate and evaporate the solvent using a rotary evaporator to yield a THP-enriched solid product. This method has demonstrated a THP recovery rate of over 92%.[12][13]
-
Part B: Final Purification with Silica Gel Column Chromatography [16][17]
-
Materials: THP-enriched product from Part A, silica gel, appropriate solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol).
-
Procedure:
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the THP-enriched product in a minimal amount of the initial mobile phase and load it onto the column.
-
Gradient Elution: Elute the column with a solvent gradient of increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate or methanol).
-
Fraction Collection: Collect eluate fractions and monitor them by Thin-Layer Chromatography (TLC) against a pure THP standard.
-
Final Concentration: Combine the pure fractions containing THP and evaporate the solvent to obtain the purified compound.
-
Protocol 3: Quantification of THP by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the quantification of THP.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or PDA detector.[6][14]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 × 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of acetonitrile and water (often with an acid modifier like acetic or formic acid). For example, a linear gradient from 10% to 30% acetonitrile in water with 0.01% acetic acid over 28 minutes.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30°C).
-
Detection: DAD monitoring at multiple wavelengths, with 205 nm, 220 nm, or 280 nm being suitable for THP quantification.[6][14]
-
Injection Volume: 10-20 µL.[6]
-
-
Quantification:
-
Prepare a series of standard solutions of pure THP of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.[18]
-
Inject the filtered sample extract and determine the peak area corresponding to THP.
-
Calculate the concentration of THP in the sample by interpolating its peak area on the calibration curve.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the comprehensive workflow from raw plant material to the final quantification of Tetrahydropalmatine.
Caption: General workflow for THP extraction, purification, and quantification.
Signaling Pathway: THP Antagonism of Dopamine Receptors
Tetrahydropalmatine primarily exerts its neuropharmacological effects by acting as an antagonist at dopamine D1 and D2 receptors.[1][19][20][21] This action blocks the downstream signaling cascades normally initiated by dopamine, which is central to its sedative and potential anti-addictive properties.[2][21]
Caption: THP acts as an antagonist, blocking dopamine's effects on D1 and D2 receptors.
References
- 1. What is Tetrahydropalmatine sulfate used for? [synapse.patsnap.com]
- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 5. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajtm.magtechjournal.com [ajtm.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. What is the mechanism of Tetrahydropalmatine sulfate? [synapse.patsnap.com]
- 20. benchchem.com [benchchem.com]
- 21. caringsunshine.com [caringsunshine.com]
A Technical Guide to the Stereoisomers of Tetrahydropalmatine: Levo- vs. Dextro-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatine (THP) is a naturally occurring isoquinoline alkaloid found in several plant species, most notably in the genus Corydalis. It exists as two stereoisomers, levo-tetrahydropalmatine (l-THP) and dextro-tetrahydropalmatine (d-THP), which exhibit markedly different pharmacological profiles. This technical guide provides an in-depth comparison of these enantiomers, focusing on their interactions with the dopaminergic system, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Pharmacological Profile and Mechanism of Action
The stereochemistry of tetrahydropalmatine profoundly influences its biological activity. The levo- and dextro-isomers possess distinct mechanisms of action, primarily centered on their differential effects on dopamine neurotransmission.
Levo-Tetrahydropalmatine (l-THP): A Dopamine Receptor Antagonist
Levo-tetrahydropalmatine is well-characterized as a dopamine receptor antagonist with affinity for both D1 and D2 receptor subtypes.[1][2] Its antagonism of these receptors is believed to underlie its sedative, analgesic, and anxiolytic properties.[3] By blocking dopamine receptors, l-THP modulates downstream signaling cascades, leading to a reduction in dopaminergic neurotransmission.[4]
Dextro-Tetrahydropalmatine (d-THP): A Dopamine Depletor
In stark contrast to its levo-counterpart, dextro-tetrahydropalmatine exhibits little to no affinity for dopamine receptors.[5] Instead, d-THP functions as a dopamine depletor, reducing the overall levels of dopamine in the brain.[5] This action is thought to be responsible for its distinct pharmacological effects. The precise mechanism of dopamine depletion is still under investigation but is believed to involve interference with dopamine storage or synthesis.
Quantitative Data: A Comparative Analysis
The differing affinities of l-THP and d-THP for dopamine receptors are evident in quantitative binding assays. This data highlights the stereoselectivity of their interactions.
| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Levo-Tetrahydropalmatine (l-THP) | Dopamine D1 | 124 | 166 | [1] |
| Levo-Tetrahydropalmatine (l-THP) | Dopamine D2 | 200 | Not Reported | [5] |
| Dextro-Tetrahydropalmatine (d-THP) | Dopamine D2 | No affinity observed | Not applicable | [5] |
Note: The Kᵢ value for l-THP at the D2 receptor is reported as 0.2 µM, which is equivalent to 200 nM.[5] For d-THP, a specific Kᵢ value is not available as it showed no significant affinity in the binding assay.[5]
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the pharmacological properties of l-THP and d-THP.
Radioligand Binding Assay for Dopamine Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of l-THP and d-THP for dopamine D1 and D2 receptors.
Materials:
-
Radioligands: [³H]SCH23390 (for D1 receptors), [³H]spiperone (for D2 receptors).[6]
-
Competitors: Levo-tetrahydropalmatine, dextro-tetrahydropalmatine.
-
Membrane Preparations: From rat striatum or cells expressing recombinant human dopamine receptors.
-
Assay Buffer: Typically a Tris-HCl buffer containing various salts.
-
Filtration Apparatus: To separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor membrane preparation in the presence of varying concentrations of the competitor (l-THP or d-THP).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Depletion
Objective: To measure the effect of d-THP on extracellular dopamine levels in the brain of a living animal.
Materials:
-
Animal Model: Typically rats or mice.
-
Microdialysis Probes: To be implanted in a specific brain region (e.g., striatum).
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
HPLC with Electrochemical Detection (HPLC-ED): To quantify dopamine levels in the collected samples.[7]
-
d-Tetrahydropalmatine solution.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.
-
Equilibration: The animal is allowed to recover, and the probe is perfused with aCSF until a stable baseline of extracellular dopamine is established.
-
Drug Administration: d-THP is administered to the animal (e.g., via intraperitoneal injection).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.
-
Dopamine Quantification: The concentration of dopamine in the dialysate samples is measured using HPLC-ED.
-
Data Analysis: The changes in extracellular dopamine levels over time are analyzed to determine the effect of d-THP.
Signaling Pathways and Mechanisms of Action
The distinct interactions of l-THP and d-THP with the dopaminergic system lead to different downstream signaling events.
Levo-Tetrahydropalmatine: Antagonism of D1 and D2 Receptor Signaling
L-THP's antagonism at D1 and D2 receptors disrupts the canonical signaling pathways associated with these G-protein coupled receptors.
Caption: l-THP signaling at D1 and D2 receptors.
Dextro-Tetrahydropalmatine: Proposed Mechanism of Dopamine Depletion
The mechanism by which d-THP depletes dopamine is not fully elucidated but is hypothesized to involve interference with vesicular storage.
References
- 1. benchchem.com [benchchem.com]
- 2. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Different effects of enantiomers of tetrahydropalmatine on dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Tetrahydropalmatine Hydrochloride: Properties, Mechanism, and Application
Executive Summary
This technical guide provides a comprehensive overview of Tetrahydropalmatine Hydrochloride (l-THP HCl), an isoquinoline alkaloid of significant interest to researchers in pharmacology and drug development. Extracted primarily from plants of the Corydalis and Stephania genera, l-THP has a long history in traditional medicine and is now a subject of intense scientific scrutiny for its diverse pharmacological activities. This document elucidates the compound's core physicochemical properties, delves into its primary mechanism of action as a dopamine receptor antagonist, outlines key experimental protocols for its characterization, and discusses its broader pharmacological profile, pharmacokinetics, and safety considerations. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize l-THP in their research endeavors.
Introduction to Tetrahydropalmatine (THP)
Tetrahydropalmatine (THP) is a naturally occurring isoquinoline alkaloid renowned for its analgesic, sedative, and muscle relaxant properties.[1] The levorotatory enantiomer, levo-tetrahydropalmatine (l-THP), is the more pharmacologically potent form and is the focus of most research and clinical applications.[1] It is traditionally extracted from herbal plants such as Corydalis yanhusuo and has been used for centuries in traditional Chinese medicine.[1][2] In modern pharmacology, its hydrochloride salt is often used to improve solubility and stability. The compound's unique ability to modulate the central nervous system, primarily through the dopaminergic system, without causing euphoria or addiction, has positioned it as a compelling candidate for treating pain, anxiety, and substance use disorders.[3] This guide will focus on the technical details of the l-enantiomer hydrochloride salt (l-THP HCl).
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is the foundation of all experimental design, from solution preparation to interpreting biological data. The key identifiers and properties of l-Tetrahydropalmatine and its hydrochloride salt are summarized below.
| Property | Value | Source(s) |
| Compound Name | l-Tetrahydropalmatine Hydrochloride | [PubChem CID: 24747678] |
| Synonyms | Gindarine hydrochloride, l-Tetrahydropalmitine HCl | [PubChem CID: 24747678] |
| CAS Number | 4880-82-4 | [PubChem CID: 24747678] |
| Molecular Formula | C₂₁H₂₆ClNO₄ | [PubChem CID: 24747678] |
| Molecular Weight | 391.89 g/mol | [PubChem CID: 24747678] |
| Parent Compound (Free Base) | l-Tetrahydropalmatine | [PubChem CID: 72301] |
| Parent CAS Number | 2934-97-6 | [MedchemExpress SDS] |
| Parent Molecular Weight | 355.43 g/mol | [PubChem CID: 72301] |
| Solubility | Soluble in DMSO | [Selleck Chemicals] |
Core Mechanism of Action: Dopamine Receptor Antagonism
The primary mechanism underpinning the neuropharmacological effects of l-THP is its action as a non-selective dopamine receptor antagonist, with activity at D1, D2, and D3 receptor subtypes.[4][5] This dual antagonism is critical to its therapeutic profile. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1, D5) which couple to Gαs to stimulate adenylyl cyclase, and D2-like (D2, D3, D4) which couple to Gαi/o to inhibit it.[4]
By blocking both receptor families, l-THP exerts a complex, modulatory effect on dopamine signaling:
-
Antagonism at D1-like Receptors: By blocking D1 receptors, l-THP prevents the Gs-mediated activation of adenylyl cyclase, thereby inhibiting the downstream production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4]
-
Antagonism at D2-like Receptors: Blockade of D2 receptors prevents the Gi-mediated inhibition of adenylyl cyclase. This results in a disinhibition of the enzyme, which can lead to an increase in cAMP and PKA activity, particularly in regions where D2 receptor tone is high.[4][6] The blockade of presynaptic D2 autoreceptors also leads to increased synthesis and release of dopamine into the synapse.[4]
Some evidence also suggests l-THP may act as a partial agonist at the D1 receptor, which would further complicate its signaling profile depending on endogenous dopamine levels.[4][7] This multifaceted interaction with the dopaminergic system is central to its sedative, analgesic, and anti-addictive properties.[1][6][7]
Broader Pharmacological Profile
Beyond its primary action on dopamine receptors, l-THP interacts with a number of other receptor systems and signaling pathways, contributing to its wide range of effects.
-
Analgesic and Sedative Effects: l-THP is widely used for its pain-relieving and hypnotic properties.[3][7] These effects are mediated by its antagonism of D2 receptors and potential agonism at D1 receptors, which modulates pain perception and promotes sleep.[7]
-
Anti-Addiction Potential: A significant body of research highlights l-THP's ability to reduce drug-seeking behaviors for substances like cocaine, methamphetamine, and ethanol.[5][6][8] By blocking dopamine receptors, it can attenuate the rewarding properties of these drugs.
-
Anti-Inflammatory Activity: l-THP has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and downregulating inflammatory mediators.[2]
-
Other Receptor Interactions: l-THP also displays binding activity at alpha-1 adrenergic and 5-HT1A serotonin receptors, which may contribute to its overall pharmacological profile.[3]
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
To characterize the binding affinity of a test compound like l-THP HCl for the dopamine D2 receptor (D2R), a competitive radioligand binding assay is a standard and robust method. This protocol describes a self-validating system using cell membranes expressing human D2R and a high-affinity radiolabeled antagonist, such as [³H]-Spiperone.
Rationale: The principle of this assay is competition. A constant, low concentration of a radioactive ligand ([³H]-Spiperone) is incubated with the D2 receptors. In parallel incubations, increasing concentrations of a non-radioactive "cold" competitor ligand (the test compound, l-THP) are added. The test compound will compete with the radioligand for the same binding site. By measuring the decrease in radioactivity bound to the membranes as the concentration of the test compound increases, we can determine the compound's affinity (expressed as Kᵢ).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture and expand Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human D2R. The choice of a stable cell line is crucial for consistent receptor expression levels between experiments.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration using a standard method like the BCA assay. Store aliquots at -80°C.
-
-
Assay Setup (96-well plate format):
-
Prepare a serial dilution of l-THP HCl in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
To each well, add components in the following order:
-
50 µL of Assay Buffer.
-
50 µL of test compound (l-THP dilution) for competition wells, vehicle for "Total Binding" wells, or a saturating concentration of a known D2R antagonist (e.g., 10 µM Haloperidol) for "Non-specific Binding" wells. The non-specific binding control is essential to quantify radioligand binding to non-receptor components, ensuring the measurement is specific.
-
50 µL of [³H]-Spiperone diluted in assay buffer to a final concentration near its K_d (e.g., 0.2-0.5 nM). Using the radioligand at its K_d provides the optimal signal-to-noise ratio for competitive binding.
-
50 µL of the D2R membrane preparation (e.g., 10-20 µg protein/well). The amount of protein must be optimized to ensure that less than 10% of the total radioligand is bound, a key assumption for the Cheng-Prusoff equation.
-
-
-
Incubation and Filtration:
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle shaking to allow the binding to reach equilibrium.
-
Rapidly terminate the binding reaction by harvesting the membranes onto glass fiber filter plates (e.g., Whatman GF/B) using a cell harvester. This rapid filtration is critical to prevent the dissociation of the ligand-receptor complex.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove all unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Allow the filter plates to dry completely.
-
Add liquid scintillation cocktail to each well and count the trapped radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Calculate the Inhibitory Concentration 50 (IC₅₀): Plot the percentage of specific binding against the log concentration of l-THP. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of l-THP that inhibits 50% of the specific binding of [³H]-Spiperone.
-
Calculate the Inhibition Constant (Kᵢ): Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor. The Kᵢ is a true measure of the affinity of the test compound, independent of assay conditions.
-
Pharmacokinetics and Bioavailability
A significant challenge in the development of l-THP as a therapeutic agent is its pharmacokinetic profile. Studies have consistently shown that l-THP is inadequately absorbed from the intestine, undergoes rapid clearance, and consequently has low oral bioavailability.[1][2] This has prompted extensive research into advanced drug delivery systems to enhance its clinical utility.[1]
Formulations such as self-microemulsifying drug delivery systems (SMEDDS) have been shown to significantly increase the absorption and bioavailability of l-THP in animal models, in some cases by over 200% compared to a standard suspension.[1][9] In humans, orally administered l-THP has a reported half-life of approximately 13.3 hours.[8]
Safety and Toxicology Profile
l-THP is generally considered to have a favorable safety profile in short-term use and has a long history of application in China under the trade name Rotundine.[3] Clinical studies in cocaine users found a 3.5-day course of l-THP to be safe and well-tolerated, with no significant adverse effects on cardiovascular measures or cocaine's own pharmacokinetics.[8]
However, there are considerations for its broader use:
-
Acute Toxicity: Safety Data Sheets classify the compound as harmful if swallowed and a cause of skin and serious eye irritation.[10]
-
Sedation: Due to its sedative properties, drowsiness is a common side effect, which can impair activities requiring alertness.[11]
-
Long-Term Toxicity: There is limited data on the long-term toxicity of l-THP. Some reviews note a potential for cardiac and neurological toxicity with chronic use, highlighting the need for further investigation.[1][2]
Applications in Research and Drug Development
l-Tetrahydropalmatine hydrochloride serves as a vital tool for researchers and a promising lead for therapeutic development.
-
As a Research Tool: l-THP is an invaluable pharmacological tool for investigating the role of the dopaminergic system in various physiological and pathological processes, including pain, addiction, and psychosis. Its well-characterized antagonism at D1 and D2 receptors allows for targeted studies of these pathways both in vitro and in vivo.
-
Therapeutic Potential: The unique profile of l-THP—providing analgesia and sedation without the addiction liability of opioids or benzodiazepines—makes it a highly attractive candidate for drug development. Key areas of therapeutic interest include:
Further development will likely focus on overcoming its pharmacokinetic limitations through novel formulations and conducting rigorous long-term safety and efficacy studies.
References
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The Science Behind L-Tetrahydropalmatine: Pharmacokinetics and Safety. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Wang, J. B., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology. Retrieved from [Link]
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Tetrahydropalmatine. (n.d.). Wikipedia. Retrieved from [Link]
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Wang, J. B., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. PubMed Central. Retrieved from [Link]
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Li, X., et al. (2021). Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats. Biomedical Chromatography. Retrieved from [Link]
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Liu, Y. Y., et al. (2019). Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model. Psychopharmacology. Retrieved from [Link]
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Kim, T., et al. (2013). Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum. PubMed Central. Retrieved from [Link]
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Yue, K., et al. (2012). Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement. Pharmacology Biochemistry and Behavior. Retrieved from [Link]
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Hassan, A., et al. (2017). Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-Blind, Placebo-Controlled Study. ResearchGate. Retrieved from [Link]
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Jakubik, J., et al. (2008). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PubMed Central. Retrieved from [Link]
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Tetrahydropalmatine and Rotundine: A Comprehensive Technical Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrahydropalmatine (THP) and Rotundine are intrinsically linked, with Rotundine being the levorotatory stereoisomer of Tetrahydropalmatine, more formally known as (-)-tetrahydropalmatine or l-THP. This distinction is critical as the pharmacological activity of Tetrahydropalmatine resides almost entirely in its levorotatory form. This technical guide provides a comprehensive analysis of the chemical properties, pharmacological actions, and experimental methodologies related to Tetrahydropalmatine and its active enantiomer, Rotundine. The primary mechanism of action for Rotundine's diverse therapeutic effects, including its analgesic, sedative, and anti-addictive properties, is its antagonism of dopamine receptors, particularly the D1 and D2 subtypes.
Chemical and Physical Properties
Tetrahydropalmatine is an isoquinoline alkaloid with the molecular formula C21H25NO4.[1][2] The presence of a chiral center results in two enantiomers: the pharmacologically active levorotatory form, Rotundine (l-THP), and the dextrorotatory form (d-THP).[3] Rotundine is the common name for the purified l-enantiomer, which is used clinically.[4]
| Property | Tetrahydropalmatine / Rotundine | Reference |
| Molecular Formula | C21H25NO4 | [1][2] |
| Molecular Weight | 355.43 g/mol | [3] |
| CAS Number | 10097-84-4 (for l-THP/Rotundine) | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 141–144 °C | [5] |
| Solubility | Soluble in chloroform; slightly soluble in ethanol and ether; insoluble in water; soluble in dilute sulfuric acid. | [5][6] |
| Specific Optical Rotation | -290° to -300° | [5] |
Pharmacological Activity
Rotundine (l-THP) exhibits a broad spectrum of pharmacological activities, primarily centered on the central nervous system. Its most well-documented effect is the antagonism of dopamine receptors.
Dopamine Receptor Binding Affinity
| Receptor Subtype | Kᵢ (nM) | IC₅₀ | Reference |
| Dopamine D1 | ~124 | 166 nM | [7] |
| Dopamine D2 | ~388 | 1.4 µM | [7] |
| Dopamine D3 | - | 3.3 µM | [6] |
| Serotonin 5-HT₁ₐ | - | 370 nM | [6] |
Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]
Pharmacokinetics of Rotundine (l-THP)
Pharmacokinetic studies have been conducted in both animal models and humans, providing insights into the absorption, distribution, metabolism, and excretion of Rotundine.
| Parameter | Value | Species | Reference |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1.25 hours | Human | [9] |
| Peak Plasma Concentration (Cₘₐₓ) | 0.19 µg/mL (after 60 mg oral dose) | Human | [9] |
| Elimination Half-life (t₁/₂) | ~11.42 hours | Human | [10] |
| Bioavailability | Low, but can be enhanced with formulations like SMEDDS. | Rat | [11][12] |
Mechanism of Action: Dopamine Receptor Antagonism
The primary mechanism underlying the pharmacological effects of Rotundine (l-THP) is its ability to act as an antagonist at dopamine receptors, particularly D1 and D2.[13][14] This antagonism modulates downstream signaling pathways, leading to its observed therapeutic effects.
Signaling Pathway of Dopamine D1 and D2 Receptor Antagonism by Rotundine
Dopamine receptors are G-protein coupled receptors (GPCRs). D1-like receptors (D1 and D5) are coupled to Gαs/olf, which activates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). D2-like receptors (D2, D3, and D4) are coupled to Gαi/o, which inhibits adenylyl cyclase, thereby decreasing cAMP levels.
By antagonizing these receptors, Rotundine blocks the effects of dopamine, leading to a normalization of dopamine-mediated neurotransmission in conditions where it is dysregulated.
Caption: Dopamine Receptor Signaling Pathways and Rotundine's Antagonistic Action.
Experimental Protocols
Isolation of Rotundine from Stephania rotunda
A common method for the isolation of Rotundine from the tubers of Stephania rotunda involves solvent extraction followed by chromatographic purification.[15][16]
Caption: Experimental Workflow for the Isolation of Rotundine.
Assessment of Analgesic Effect in a Rat Model of Inflammatory Pain
The analgesic properties of Rotundine can be evaluated using a complete Freund's adjuvant (CFA)-induced inflammatory pain model in rats.[17][18]
Caption: Experimental Workflow for Assessing Analgesic Efficacy.
Conclusion
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The Therapeutic Potential of Levo-Tetrahydropalmatine (l-THP): A Technical Guide for Modern Drug Development
Abstract: Levo-tetrahydropalmatine (l-THP), an isoquinoline alkaloid extracted from plants of the Corydalis and Stephania genera, is emerging as a compound of significant interest in modern pharmacology. Traditionally used in Chinese medicine for its analgesic and sedative properties, l-THP is now being rigorously investigated for a range of therapeutic applications, most notably in the treatment of substance use disorders. This technical guide provides an in-depth overview of l-THP's mechanism of action, preclinical and clinical evidence, and detailed experimental protocols relevant to its study. Its complex pharmacological profile, centered on the modulation of dopaminergic and other neurotransmitter systems, presents a compelling case for its development as a novel therapeutic agent for challenging neurological and psychiatric conditions.
Introduction
Levo-tetrahydropalmatine (l-THP), marketed under the name Rotundine in China, is the purified levorotatory enantiomer of tetrahydropalmatine.[1] It has a long history of use for analgesia and sedation.[2] Modern research has shifted focus to its unique interactions with central nervous system (CNS) pathways, revealing a pharmacological profile that may be optimally suited for treating conditions characterized by dopaminergic dysfunction, such as drug addiction.[2][3] Unlike many conventional pharmaceuticals that target a single receptor, l-THP engages multiple neurotransmitter systems, which may offer a broader therapeutic window and a reduced risk of side effects associated with high-affinity binding to a single target.[3] This guide synthesizes the current scientific understanding of l-THP, presenting its molecular mechanisms, pharmacokinetic profile, and the data supporting its therapeutic potential for researchers and drug development professionals.
Mechanism of Action
The therapeutic effects of l-THP are attributed to its complex and multi-target mechanism of action, primarily involving the modulation of key neurotransmitter systems in the brain.
Dopaminergic System Modulation
The most well-characterized action of l-THP is its role as a dopamine receptor antagonist.[4] It displays affinity for D1, D2, and D3 receptor subtypes.[5][6] This antagonism is believed to be central to its efficacy in reducing the rewarding effects of drugs of abuse like cocaine and opioids.[4] The D1 and D2 receptors are coupled to G-proteins (Gs and Gi, respectively) that modulate the production of cyclic AMP (cAMP), a critical second messenger. By blocking these receptors, l-THP can attenuate the downstream signaling cascades initiated by dopamine surges associated with drug use.[7][8]
GABAergic and Other Receptor Interactions
Beyond the dopaminergic system, l-THP interacts with several other important receptors. It has been reported to be a positive allosteric modulator of GABA-A receptors, facilitating the inhibitory action of GABA, which may contribute to its sedative and anxiolytic effects.[2] Furthermore, l-THP demonstrates significant binding affinity for serotonin (5-HT1A) and adrenergic (alpha-1 and alpha-2) receptors, adding to its complex pharmacological profile.[2][6] This multi-receptor activity distinguishes it from more selective drugs and may underlie its broad therapeutic potential.[9]
Anti-inflammatory Pathways
Emerging evidence suggests that l-THP also possesses anti-inflammatory properties. Studies indicate it can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-6.[10][11][12] This mechanism may be relevant for its potential neuroprotective effects and for treating conditions with an inflammatory component.
Quantitative Pharmacological Data
The binding affinities and pharmacokinetic parameters of l-THP are crucial for understanding its therapeutic potential and designing effective dosing regimens.
Table 1: Receptor Binding Affinity of l-THP
| Receptor Subtype | Radioligand Used | Kᵢ (nM) | Reference |
|---|---|---|---|
| Dopamine D1 | [³H]SCH 23390 | ~124 | [8] |
| Dopamine D2 | [³H]Spiperone | ~388 | [13] |
| Serotonin 5-HT1A | Not Specified | ~340 | [2] |
| Multiple Receptors* | Various | >50% inhibition at 10 µM | [6] |
Note: Broad panel screening showed significant binding (>50% inhibition) at a 10 µM concentration for D1, D2, D3, α1A-, α2A-adrenergic, and several serotonin (5-HT1A, 1D, 4, 7) receptors.[6]
Table 2: Human Pharmacokinetic Parameters of l-THP
| Parameter | Value (mean ± SD) | Dosing Regimen | Population | Reference |
|---|---|---|---|---|
| Tₘₐₓ (Time to Peak) | 1.25 ± 0.59 h | 60 mg oral (single dose) | Healthy Males | [5] |
| Cₘₐₓ (Peak Concentration) | 0.19 ± 0.036 µg/mL | 60 mg oral (single dose) | Healthy Males | [5] |
| t₁/₂ (Elimination Half-life) | 11.42 ± 2.43 h | 60 mg oral (single dose) | Healthy Males | [5] |
| Steady State | ~2-3 days | 30 mg BID oral | Cocaine Users |[14] |
Therapeutic Applications and Clinical Evidence
Clinical and preclinical studies have explored l-THP's utility in several areas, with the most robust evidence in the field of addiction medicine.
Substance Use Disorders
L-THP has shown significant promise in preclinical models of addiction and in human pilot studies for treating heroin and cocaine use disorders.[2][5] It has been shown to reduce drug self-administration and prevent drug- or stress-induced reinstatement (a model of relapse) in rodents.[4][5]
A pilot study in heroin users demonstrated that l-THP treatment significantly reduced craving and increased abstinence rates.[4] A Phase I trial in cocaine users found that l-THP was safe and well-tolerated, with no adverse interactions with cocaine, paving the way for further efficacy studies.[5][14]
Table 3: Summary of Key Clinical Trials
| Indication | Study Design | N | l-THP Dosage | Key Outcomes | Reference |
|---|---|---|---|---|---|
| Heroin Dependence | Randomized, double-blind, placebo-controlled | 120 | 60 mg/day (30 mg BID) for 4 weeks | Significantly ameliorated withdrawal symptoms and craving; increased 3-month abstinence rate (47.8% vs. 15.2% for placebo). | [4] |
| Cocaine Use Disorder | Randomized, double-blind, placebo-controlled (Phase I Safety) | 24 | 60 mg/day (30 mg BID) for 4 days | Safe and well-tolerated; did not significantly affect cocaine's pharmacokinetics or cardiovascular effects. |[5] |
Analgesia, Sedation, and Other Applications
L-THP is approved and used in China as a non-opioid analgesic and sedative.[2] Its mechanism for analgesia is thought to be mediated by its effects on dopamine and adrenergic systems.[2] Additionally, its neuroprotective and anti-inflammatory properties suggest potential utility in treating neurodegenerative diseases and other CNS-related conditions, though research in these areas is still in early stages.[2]
Key Experimental Protocols
Reproducible and standardized protocols are essential for the continued investigation of l-THP. Below are methodologies for two key types of experiments used to characterize its pharmacological profile and preclinical efficacy.
Protocol: Dopamine Receptor Binding Assay
This protocol determines the affinity of l-THP for dopamine D1 and D2 receptors using a competitive radioligand binding assay.
-
Tissue/Cell Preparation: Prepare cell membranes from rat striatum (a region with high dopamine receptor density) or from cell lines (e.g., HEK293) engineered to express human D1 or D2 receptors. Homogenize tissue in a cold buffer and centrifuge to isolate the membrane fraction.[7]
-
Incubation: In assay tubes, incubate the prepared membranes with a fixed concentration of a selective radioligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2) and varying concentrations of the competing ligand (l-THP).[7]
-
Incubation Conditions: Typically incubate at 30°C for 30-60 minutes.[7]
-
Non-specific Binding Control: A parallel set of tubes should contain a high concentration of an unlabeled antagonist (e.g., (+)-butaclamol) to determine non-specific binding.[7]
-
Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters. Wash filters with cold buffer to remove unbound ligand.[7]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.[7]
-
Data Analysis: Determine the IC₅₀ value (the concentration of l-THP that inhibits 50% of specific radioligand binding) by plotting the data using non-linear regression. Calculate the Kᵢ (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.[8]
Protocol: Rodent Model of Cocaine Self-Administration and Reinstatement
This behavioral paradigm is the gold standard for modeling drug-taking and relapse behavior in animals.[3]
-
Surgery and Recovery: Surgically implant rats with intravenous catheters into the jugular vein to allow for direct infusion of cocaine. Allow for a one-week recovery period.[3]
-
Acquisition Training: Place rats in operant chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of cocaine, often paired with a discrete cue (e.g., a light and/or tone). Presses on the "inactive" lever have no consequence. Training sessions typically last for 2 hours per day for approximately 14 days.[3]
-
Extinction Phase: After stable self-administration is acquired, the extinction phase begins. During these sessions, presses on the active lever no longer result in cocaine infusion or the presentation of the associated cue. This continues until responding on the active lever decreases to a predetermined low level.[15][16]
-
Reinstatement Test: Following extinction, test for relapse behavior. First, administer the test compound (l-THP) or vehicle. Then, expose the animal to a relapse-triggering stimulus, which can be a small, non-contingent "priming" injection of cocaine, exposure to a stressor (like a mild footshock), or re-introduction of the drug-associated cues.[15][16][17] The primary measure is the number of presses on the active lever, which indicates drug-seeking behavior.[3]
Conclusion and Future Directions
Levo-tetrahydropalmatine presents a significant opportunity in pharmacotherapy, particularly for substance use disorders. Its multi-target mechanism of action, involving antagonism of dopamine receptors and modulation of GABAergic, serotonergic, and adrenergic systems, offers a unique approach compared to highly selective agents. Clinical data, though preliminary, are promising and support its safety and potential efficacy.
Future research should focus on larger, multi-center Phase II and III clinical trials to definitively establish its efficacy in treating cocaine and opioid addiction. Further investigation into its anti-inflammatory and neuroprotective mechanisms could open new therapeutic avenues for neurodegenerative and psychiatric disorders. The development of optimized formulations to improve its pharmacokinetic profile and patient compliance will also be a critical step in translating this promising natural compound into a widely available modern medicine.
References
- 1. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different effects of enantiomers of tetrahydropalmatine on dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Modeling Cocaine Relapse in Rodents: Behavioral Considerations and Circuit Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Cocaine reward and reinstatement in adolescent versus adult rodents [frontiersin.org]
An In-depth Technical Guide to Tetrahydropalmatine (THP) Research in Neuroscience
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydropalmatine (THP) is a tetrahydroprotoberberine isoquinoline alkaloid extracted from the tubers of Corydalis species (yanhusuo) and Stephania species.[1][2][3] With a long history of use in traditional Chinese medicine for its analgesic and sedative properties, THP has garnered significant attention in modern neuroscience.[4][5][6] Its complex pharmacology, characterized by interactions with multiple neurotransmitter systems, positions it as a compelling candidate for treating a range of neurological and psychiatric disorders, including addiction, pain, and anxiety.[2][7] This document provides a comprehensive technical overview of the current state of THP research, focusing on its mechanisms of action, quantitative receptor binding data, established experimental protocols, and therapeutic potential. The levo-enantiomer, l-tetrahydropalmatine (l-THP), is the more pharmacologically active form and the primary focus of this guide.[8][9]
Core Pharmacology and Mechanisms of Action
l-THP's effects on the central nervous system are multifaceted, primarily involving the antagonism of dopamine receptors, modulation of the GABAergic system, and interactions with serotonergic and adrenergic receptors.[1][7][10]
Dopaminergic System Modulation
The most well-characterized mechanism of l-THP is its role as an antagonist at dopamine D1, D2, and D3 receptors.[1][11][12][13][14] This activity is central to its potential application in treating addiction and certain psychiatric disorders. Unlike typical antipsychotics, l-THP exhibits a higher affinity for D1 versus D2 receptors, a profile more akin to the atypical antipsychotic clozapine.[11][15] This D1/D2 binding ratio may contribute to a lower incidence of extrapyramidal side effects.[1] The d-enantiomer (d-THP), in contrast, shows little to no affinity for dopamine receptors, highlighting the stereospecificity of the molecule's action.[8][9]
-
D1-like Receptors (D1 & D5): These are Gs-protein coupled receptors. Antagonism by l-THP blocks the activation of adenylyl cyclase, preventing the subsequent increase in intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity.[9][12]
-
D2-like Receptors (D2, D3, & D4): These are Gi-protein coupled receptors. Antagonism by l-THP blocks the inhibition of adenylyl cyclase, which can lead to a disinhibition of the cAMP-PKA pathway.[9] Its action at the D3 receptor, a key target in drug relapse, is particularly relevant to its anti-addiction properties.[1][16][17]
GABAergic System Modulation
l-THP functions as a positive allosteric modulator of GABA-A receptors.[1][13][18][19] This action enhances the inhibitory effects of the neurotransmitter GABA, contributing significantly to l-THP's sedative, anxiolytic, and muscle relaxant properties.[7][20] This GABAergic activity is distinct from its dopamine receptor antagonism and contributes to its broad therapeutic profile.[10]
Serotonergic and Adrenergic Systems
l-THP also demonstrates significant binding affinity for several serotonin (5-HT) and adrenergic receptors. Radioligand binding assays have shown high-affinity binding to 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7 receptors, as well as α1- and α2-adrenergic receptors.[1][21] The functional consequences of these interactions are still under investigation but likely contribute to the compound's overall neuropharmacological profile, including its effects on mood and pain perception.[4]
Anti-Inflammatory Effects
Emerging research indicates that l-THP possesses anti-inflammatory properties, which are highly relevant in the context of neuroinflammation—a key factor in many neurological disorders.[3][11][22] Preclinical models have shown that l-THP can decrease the activity of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin 6 (IL-6), potentially through the suppression of the NF-κB signaling pathway.[13][23]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of l-THP.
Table 1: Receptor Binding Profile of l-Tetrahydropalmatine (l-THP)
| Receptor Subtype | Species | Parameter | Value (nM) | Reference |
| Dopamine | ||||
| D1 | Human | Kᵢ | 124 | [1][11][18] |
| Human | IC₅₀ | 166 | [1][9] | |
| D2 | Human | Kᵢ | 388 | [1][11][18] |
| Human | IC₅₀ | 1470 | [9] | |
| D3 | Human | Kᵢ | 1370 - 1420 | [18] |
| Human | IC₅₀ | 3250 | [1][9][18] | |
| Serotonin | ||||
| 5-HT1A | Human | Kᵢ | ~340 | [18] |
| Human | IC₅₀ | 374 | [18] | |
| 5-HT1D | Human | >50% inhibition @ 10 µM | - | [21] |
| 5-HT7 | Human | >50% inhibition @ 10 µM | - | [21] |
| Adrenergic | ||||
| α1A | Human | >50% inhibition @ 10 µM | - | [21] |
| α2A | Human | >50% inhibition @ 10 µM | - | [21] |
Kᵢ (Inhibition Constant): A measure of binding affinity. Lower values indicate higher affinity. IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of a drug that inhibits a biological process by 50%.
Table 2: Pharmacokinetic Parameters of l-Tetrahydropalmatine (l-THP)
| Species | Dose | Tₘₐₓ (hours) | Cₘₐₓ (µg/mL) | T½ (hours) | Bioavailability | Reference |
| Human | 60 mg (oral) | 1.25 ± 0.59 | 0.19 ± 0.036 | 11.42 ± 2.43 | Low, not quantified | [17] |
| Human (Cocaine Users) | 30 mg BID (oral) | - | - | ~10 | - | [24] |
| Rat | 80-328 mg/kg DA-9701 (oral) | - | - | - | Low | [3][25] |
Tₘₐₓ: Time to reach maximum plasma concentration. Cₘₐₓ: Maximum plasma concentration. T½: Elimination half-life. Note: Human pharmacokinetic data is limited.[3]
Key Experimental Protocols
Radioligand Binding Affinity Assay
This protocol is used to determine the binding affinity (Kᵢ) of l-THP for a specific receptor subtype.
-
Objective: To quantify the interaction between l-THP and a target receptor (e.g., Dopamine D2).
-
Materials:
-
Cell membrane preparations from cell lines stably expressing the human receptor of interest.
-
A high-affinity radioligand specific for the receptor (e.g., [³H]Spiperone for D2 receptors).
-
l-Tetrahydropalmatine (unlabeled competitor).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation vials and scintillation fluid.
-
A liquid scintillation counter.
-
-
Methodology:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of l-THP is prepared in the assay buffer. A control for non-specific binding is included using a high concentration of an unlabeled standard antagonist.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while unbound ligand passes through.
-
Washing: Filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of l-THP. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Drug Self-Administration and Reinstatement Model
This is a key preclinical model used to assess the potential of l-THP to treat addiction by measuring its effect on drug-seeking and relapse behavior.
-
Objective: To determine if l-THP can reduce voluntary drug intake and prevent the reinstatement of drug-seeking behavior.
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and stimulus cues (e.g., lights, tones).
-
Methodology:
-
Surgery: Animals (typically rats) are surgically implanted with an intravenous catheter.
-
Acquisition Phase: Animals are placed in the operant chamber and learn to press an "active" lever to receive an intravenous infusion of a drug (e.g., cocaine). Pressing a second "inactive" lever has no consequence. This phase continues until stable rates of responding are achieved.
-
Extinction Phase: Lever pressing no longer results in drug infusion. The animal's responding on the active lever gradually decreases.
-
Reinstatement Test: Once responding is extinguished, relapse behavior is triggered by one of three methods: a small, non-contingent "priming" dose of the drug, exposure to a stressor (e.g., footshock), or presentation of drug-associated cues.
-
l-THP Administration: l-THP (or vehicle) is administered (e.g., orally) before the reinstatement test.[19] A significant reduction in lever pressing in the l-THP group compared to the vehicle group indicates that the compound can block relapse-like behavior.[19]
-
Therapeutic Potential in Neuroscience
Addiction and Substance Use Disorders
l-THP shows considerable promise as a non-opioid, anti-craving medication for treating addiction.[1] Preclinical studies have consistently demonstrated its ability to reduce self-administration of cocaine, opiates, and methamphetamine and to attenuate reinstatement of drug-seeking behavior.[10][19][26][27] Pilot clinical trials in heroin-dependent individuals have yielded promising results, showing that l-THP treatment can reduce craving and increase abstinence rates.[1][16] A Phase I trial in cocaine users found that a short course of l-THP was safe and well-tolerated, supporting further development for this indication.[17]
Pain Management
With a long history of use as an analgesic in traditional medicine, l-THP's pain-relieving effects are being validated by modern research.[4][5] It has shown efficacy in animal models of both inflammatory and neuropathic pain.[4][23] The analgesic mechanism is thought to be mediated through its combined actions on dopaminergic, GABAergic, and inflammatory pathways.[4][23]
Anxiety and Sleep Disorders
The sedative and anxiolytic effects of l-THP are primarily attributed to its positive allosteric modulation of GABA-A receptors.[7][20] It is used clinically in China under the trade name Rotundine for its sedative and hypnotic properties.[1][13][18] Studies in animal models confirm its anxiolytic and antidepressant-like effects.[28][29]
Schizophrenia
The pharmacological profile of l-THP, particularly its D1/D2 antagonism and anti-inflammatory properties, provided a strong rationale for investigating it as a treatment for schizophrenia.[11][22][15] However, a clinical trial testing l-THP as an adjunctive treatment for schizophrenia failed to demonstrate improvement in psychiatric symptoms.[13][14][18]
Neuroprotection
There is emerging evidence for the neuroprotective effects of THP.[2][3] Preclinical studies suggest it may protect against neuronal damage from ischemia-reperfusion injury and methamphetamine-induced neurotoxicity.[13][27] This potential is linked to its ability to inhibit neuronal excitability and reduce neuroinflammation.[13]
Pharmacokinetics and Safety Profile
l-THP has a favorable pharmacokinetic profile for clinical use, readily crossing the blood-brain barrier.[17][18] However, it is characterized by rapid clearance and low oral bioavailability, which may be due to significant first-pass metabolism.[3][30] Its metabolism primarily involves demethylation.[1]
l-THP has a long record of safe use in China.[1][18] The recommended therapeutic dosage range is typically 60-180 mg per day.[1] Common side effects at therapeutic doses include drowsiness, dizziness, and nausea.[1][6] Overdose can lead to more severe effects such as respiratory inhibition and extrapyramidal symptoms, consistent with its dopamine antagonist properties.[1] A Phase I clinical trial in cocaine users found no significant adverse interactions between l-THP and cocaine.[17]
Conclusion
l-Tetrahydropalmatine is a pharmacologically complex alkaloid with a unique multi-target profile. Its primary actions as a dopamine receptor antagonist and a positive allosteric modulator of GABA-A receptors confer a broad spectrum of activity in the central nervous system. The strongest evidence supports its development as a novel, non-addictive therapy for substance use disorders and for the management of certain types of pain. While its potential in other areas like anxiety and neuroprotection is promising, its utility in treating schizophrenia appears limited based on current clinical data. Further rigorous, large-scale clinical trials are essential to fully elucidate the therapeutic efficacy and safety of l-THP and to translate its potential into approved treatments for debilitating neurological and psychiatric conditions.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. nbinno.com [nbinno.com]
- 6. What are the side effects of Tetrahydropalmatine sulfate? [synapse.patsnap.com]
- 7. What is Tetrahydropalmatine sulfate used for? [synapse.patsnap.com]
- 8. Different effects of enantiomers of tetrahydropalmatine on dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 19. Oral administration of levo-tetrahydropalmatine attenuates reinstatement of extinguished cocaine seeking by cocaine, stress or drug-associated cues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. caringsunshine.com [caringsunshine.com]
- 21. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 22. patlynk.com [patlynk.com]
- 23. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Pharmacokinetics and Brain Distribution of Tetrahydropalmatine and Tetrahydroberberine after Oral Administration of DA-9701, a New Botanical Gastroprokinetic Agent, in Rats [jstage.jst.go.jp]
- 26. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Levo-tetrahydropalmatine: A new potential medication for methamphetamine addiction and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. L-Tetrahydropalmatine Ameliorates Development of Anxiety and Depression-Related Symptoms Induced by Single Prolonged Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. nbinno.com [nbinno.com]
Methodological & Application
Tetrahydropalmatine Hydrochloride: A Comparative Analysis of Solubility in DMSO and Water for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed comparison of the solubility of tetrahydropalmatine hydrochloride (THP-HCl) in dimethyl sulfoxide (DMSO) versus water. It includes comprehensive protocols for dissolution and discusses the implications for experimental design in biomedical research.
Introduction
Tetrahydropalmatine, an isoquinoline alkaloid, is a pharmacologically active compound with demonstrated analgesic, sedative, and anti-inflammatory properties. Its hydrochloride salt is often used in research to improve its handling and solubility characteristics. Understanding the solubility of THP-HCl in common laboratory solvents is critical for the preparation of stock solutions, ensuring accurate dosing, and achieving reproducible experimental outcomes. This application note outlines the solubility profiles of THP-HCl in DMSO and water, provides standardized protocols for its dissolution, and presents a diagram of its key signaling pathways.
Solubility Data
The solubility of this compound varies significantly between DMSO and water. DMSO is a far more effective solvent for this compound.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 12 - 50 mg/mL | 30.62 - 140.67 mM | Sonication or gentle warming may be required. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1][2][3] |
| Water | < 1 - 4 mg/mL | Insoluble to ~10.2 mM | Generally considered slightly soluble to insoluble.[4] Solubility can be increased with sonication and heating to 60°C.[3] The addition of acids, such as phosphoric acid, can significantly enhance aqueous solubility.[5] |
| DMSO:PBS (1:3, pH 7.2) | ~0.25 mg/mL | ~0.64 mM | Illustrates the reduced solubility when a DMSO stock is diluted into an aqueous buffer.[6] |
Experimental Protocols
Protocol for Dissolving this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of THP-HCl in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of THP-HCl powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration. It is recommended to use fresh DMSO to avoid issues with absorbed moisture, which can decrease solubility.[2]
-
Dissolution: Tightly cap the tube and vortex vigorously. If the compound does not fully dissolve, sonication or gentle warming in a water bath (37°C) can be applied to facilitate dissolution.[1][4]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol for Preparing an Aqueous Solution of this compound
Due to its limited solubility in water, preparing a direct aqueous solution can be challenging. The following methods are recommended.
This is the most common method for preparing aqueous working solutions for in vitro experiments.
Materials:
-
THP-HCl stock solution in DMSO (from Protocol 3.1)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile tubes
Procedure:
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution with the desired aqueous buffer to reach the final working concentration.
-
Vortexing: Gently vortex the solution after each dilution step to ensure homogeneity.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells or organism being studied (typically <0.5% for cell culture).[7]
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[6]
This method can be used when a higher concentration aqueous solution is required and the presence of an acid is acceptable for the experimental setup.
Materials:
-
This compound powder
-
Sterile deionized water
-
Phosphoric acid (food grade or higher)
-
Sterile beaker or flask
-
Magnetic stirrer and stir bar
Procedure:
-
Suspension: Add the desired amount of THP-HCl powder to a beaker containing the required volume of water to create a suspension.
-
Acidification: While stirring, slowly add phosphoric acid dropwise to the suspension.[5]
-
Dissolution: Continue stirring until the THP-HCl is completely dissolved, resulting in a clear solution.
-
pH Adjustment (Optional): If necessary, adjust the pH of the final solution using a suitable base.
-
Sterilization: If required for the application, filter-sterilize the solution through a 0.22 µm filter.
Signaling Pathways and Experimental Workflow
Tetrahydropalmatine impacts several key signaling pathways, primarily through its interaction with dopamine receptors. Its anti-inflammatory effects are mediated by the inhibition of pathways such as NF-κB and MAPK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 5. CN103301760A - Dissolving method of L-tetrahydropalmatine, L-tetrahydropalmatine solution and application of L-tetrahydropalmatine solution - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Note: Preparation of L-Tetrahydropalmatine Stock Solutions for In Vitro Assays
Introduction
L-Tetrahydropalmatine (L-THP), an isoquinoline alkaloid extracted from the Corydalis and Stephania genera, is a compound of significant pharmacological interest.[1][2] Its diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective effects, are primarily attributed to its function as a dopamine receptor antagonist.[3][4][5] L-THP is increasingly being investigated in various in vitro models to elucidate its mechanisms of action in areas such as cancer, neuropathic pain, and addiction.[5][6][7][8]
The accuracy and reproducibility of in vitro experimental results are fundamentally dependent on the proper preparation and handling of test compounds. An improperly prepared stock solution can lead to issues with solubility, stability, and concentration accuracy, thereby compromising the entire dataset. This guide provides a detailed, field-proven protocol for preparing L-THP stock solutions, emphasizing the scientific rationale behind each step to ensure maximal efficacy and experimental integrity.
Physicochemical Properties & Data Summary
A thorough understanding of the physicochemical properties of L-THP is the foundation for developing a robust preparation protocol. Sourced as a crystalline solid, its characteristics dictate the choice of solvent and storage conditions.[9]
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₅NO₄ | [3][10][11] |
| Molecular Weight | 355.43 g/mol | [1][3][10] |
| Appearance | Crystalline Solid | [9][11] |
| Purity | ≥98% (typical) | [10][11] |
| Storage (Solid) | -20°C | [4][9] |
| Stability (Solid) | ≥ 4 years at -20°C | [4][9] |
| Solubility | DMSO: ~30 mg/mLDMF: ~30 mg/mLEthanol: ~1 mg/mLAqueous Buffers: Sparingly soluble | [4][9] |
The Critical Choice of Solvent: Why DMSO is Preferred
The solubility data clearly indicates that L-THP is sparingly soluble in aqueous solutions but highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4][9]
Expert Rationale for Solvent Selection:
-
Solubilizing Power: With a solubility of approximately 30 mg/mL, DMSO is an excellent choice for creating a highly concentrated primary stock solution (e.g., 10-50 mM).[4][9] This high concentration is crucial as it allows for significant dilution into aqueous cell culture media or assay buffers, minimizing the final concentration of the organic solvent.
-
Biocompatibility (at low concentrations): DMSO is widely used as a vehicle for drug delivery in cell-based assays. While toxic at higher concentrations, most cell lines tolerate final DMSO concentrations of ≤0.1% without significant effects on viability or function.[12][13] Some robust cell lines may tolerate up to 0.5%, but this must be empirically determined.[14][15]
-
Inertness: DMSO is relatively inert and less likely to react with the test compound or assay components compared to other organic solvents.
Trustworthiness through Controls: The introduction of any solvent into an experimental system can induce artifacts. Therefore, a vehicle control is non-negotiable. Every experiment must include a condition that receives the same final concentration of DMSO as the highest L-THP dose, but without the compound. This allows researchers to distinguish the effects of L-THP from any potential effects of the solvent itself.[13][15]
Experimental Protocol: Preparing a 10 mM L-THP Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for serial dilutions in in vitro assays.
Materials and Equipment:
-
L-Tetrahydropalmatine powder (≥98% purity)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.1 mg)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol Workflow Diagram:
Caption: Step-by-step workflow for preparing L-THP stock solution.
Step-by-Step Methodology:
-
Pre-calculation of Required Mass:
-
The goal is a 10 mM (0.010 mol/L) stock solution.
-
The molecular weight (MW) of L-THP is 355.43 g/mol .
-
Calculation: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
To prepare 1 mL (0.001 L) of a 10 mM stock: Mass = 0.010 mol/L × 0.001 L × 355.43 g/mol = 0.0035543 g = 3.55 mg
-
-
Weighing the Compound:
-
Tare a sterile, dry microcentrifuge tube or amber vial on the analytical balance.
-
Carefully weigh out 3.55 mg of L-THP powder into the vial. Record the exact weight.
-
Expert Tip: For accuracy, it is often easier to weigh a slightly larger amount (e.g., ~10 mg) and adjust the volume of DMSO accordingly to achieve the desired 10 mM concentration. For example, if you weigh 10.0 mg, the required DMSO volume would be: (10.0 mg / 355.43 g/mol ) / 0.010 mol/L = 2.81 mL.
-
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the L-THP powder.
-
Cap the vial securely.
-
Vortex the solution vigorously for 1-2 minutes until all the crystalline solid has completely dissolved. The final solution should be clear and free of any particulates. Gentle warming in a 37°C water bath can aid dissolution if needed.[16]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C , protected from light.[9] The stock solution is stable for at least one year when stored under these conditions.[16] Aqueous solutions, however, should be prepared fresh and are not recommended for storage beyond one day.[9]
-
Application in In Vitro Assays: Dilution to Working Concentration
The 10 mM stock solution must be serially diluted to the final working concentration required for the specific assay.
Example Dilution for a 10 µM Final Concentration:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in DMSO or sterile cell culture medium. (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Final Dilution: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, you would perform a 1:100 dilution of the 1 mM intermediate stock.
-
Add 10 µL of the 1 mM intermediate stock to 990 µL of medium in the well.
-
-
Final DMSO Concentration Check: In this example, if the intermediate stock was made in medium, the final DMSO concentration would be very low. If you add 1 µL of the 10 mM primary stock directly to 1 mL of medium, the final DMSO concentration is 0.1%, which is generally well-tolerated.[12][13][17]
Self-Validation and Best Practices:
-
Always use a vehicle control with the same final DMSO concentration as your highest drug concentration.
-
Determine DMSO tolerance: Before starting a large experiment, it is prudent to run a dose-response curve with DMSO alone on your specific cell line to determine the maximum tolerated concentration.[13]
-
Ensure rapid mixing: When adding the final drug dilution to your assay wells, mix gently but thoroughly to avoid localized high concentrations of the compound or solvent.
References
-
Various Authors (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. Retrieved from [Link]
-
Various Authors (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. Retrieved from [Link]
-
Various Authors (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Retrieved from [Link]
-
Various Authors (2023). Maximum DMSO concentration in media for cell culture?. Reddit. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-Tetrahydropalmatine: A Deeper Look into its Anticancer Activity. Retrieved from [Link]
-
Haughey, H. M., et al. (2018). Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study. Journal of Addiction Research & Therapy. Retrieved from [Link]
-
Wang, Y., et al. (2023). Preparation of the Levo-Tetrahydropalmatine Liposome Gel and Its Transdermal Study. AAPS PharmSciTech. Retrieved from [Link]
-
Mantsch, J. R., et al. (2016). L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction. Future Medicinal Chemistry. Retrieved from [Link]
-
Wang, J. B., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology. Retrieved from [Link]
-
Wang, J. B., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. PubMed Central. Retrieved from [Link]
-
Lee, G., et al. (2016). Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum. PubMed Central. Retrieved from [Link]
-
Liu, B., et al. (2020). Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain. Molecular Pain. Retrieved from [Link]
-
Chinese Pharmaceutical Association (2025). Preparation and in Vitro Evaluation of Tetrahydropalmatine Monolayer Osmotic Pump Tablets. Retrieved from [Link]
-
Li, Y., et al. (2021). Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats. Biomedical Chromatography. Retrieved from [Link]
Sources
- 1. L-Tetrahydropalmatine - LKT Labs [lktlabs.com]
- 2. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 3. liftmode.com [liftmode.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. scbt.com [scbt.com]
- 11. L-Tetrahydropalmatine - Cayman Chemical [bioscience.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
Application Notes: Ultrasound-Assisted Extraction of Tetrahydropalmatine (THP) from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatine (THP) is a potent isoquinoline alkaloid found predominantly in plants of the Corydalis and Stephania genera. It has garnered significant interest in the pharmaceutical industry due to its wide range of pharmacological activities, including analgesic, sedative-hypnotic, and anti-addictive properties. The mechanism of action for its neurological effects is primarily attributed to its interaction with dopamine receptors.[1][2] Efficient extraction of THP from its natural plant sources is a critical first step in research, development, and potential therapeutic applications.
Ultrasound-assisted extraction (UAE) is a green and efficient technique for extracting bioactive compounds from plant matrices.[3][4] This method utilizes the acoustic cavitation generated by ultrasonic waves to disrupt plant cell walls, thereby enhancing solvent penetration and mass transfer of the target compounds. This leads to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.[5][6]
These application notes provide a detailed protocol for the ultrasound-assisted extraction of THP from plant material, a summary of optimized extraction parameters from various studies, and a validated HPLC method for its quantification.
Mechanism of Action: THP and Dopamine Receptor Signaling
Levo-tetrahydropalmatine (l-THP), the more active enantiomer, exerts its effects on the central nervous system primarily by modulating dopamine D1 and D2 receptors. It acts as a partial agonist at the D1 receptor and an antagonist at the D2 receptor.[1][7] This dual action is central to its therapeutic effects. Blockade of the D2 receptors, which are coupled to G-inhibitory (Gi) proteins, leads to a disinhibition of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels.[8] Conversely, its partial agonism at D1 receptors, which are coupled to G-stimulatory (Gs) proteins, can weakly stimulate adenylyl cyclase.[7] This complex interaction modulates downstream signaling pathways, including the activation of Protein Kinase A (PKA), which influences neuronal activity and contributes to the analgesic and sedative properties of THP.[1][8]
Caption: l-THP's modulation of dopamine D1 and D2 receptor signaling pathways.
Quantitative Data for Ultrasound-Assisted Extraction of THP
The efficiency of UAE is influenced by several parameters. The following table summarizes optimized conditions for the extraction of THP and related alkaloids from different plant sources.
| Plant Material | Solvent | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Time (min) | Ultrasonic Power/Frequency | THP Yield/Total Alkaloid Content | Reference |
| Stephania rotunda | 90% Lactic Acid | 40:1 | 65 | 10 | Not Specified | 1.2-1.4 times higher than conventional methods | [9] |
| Corydalis yanhusuo | 70% Ethanol (pH 10) | 20:1 | Not Specified (Reflux) | 60 (x2) | Not Specified (Used for sample prep) | 3.13% THP in total alkaloids | [10] |
| General Alkaloids | Ethanol | 25:1 | 35 | 60 | 250 W / 22 kHz | 72% total yield | [11] |
| General Phenolics | 55.4% Ethanol | Not Specified | 74.4 | 59.6 | 700 W / 40 kHz | Optimized for TPC | [12] |
| General Alkaloids | Distilled Water | 20:1 | 21 | 40 | 20 kHz | 2.72% Berberine Yield | [13] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of THP
This protocol provides a general procedure for the extraction of THP from dried and powdered plant material, such as Corydalis or Stephania tubers. Optimization may be required depending on the specific plant matrix and equipment.
Materials and Equipment:
-
Dried and powdered plant material (e.g., Corydalis yanhusuo tubers)
-
Extraction Solvent (e.g., 70-80% Ethanol, or 90% Lactic Acid)
-
Ultrasonic bath or probe sonicator
-
Beakers or flasks
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1) or syringe filters (0.45 µm)
-
Rotary evaporator (optional)
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh 1.0 g of the finely powdered plant material and place it into a 50 mL beaker or flask.
-
Solvent Addition: Add the extraction solvent at the desired solvent-to-solid ratio (e.g., 20:1 mL/g, which would be 20 mL for 1.0 g of sample).
-
Ultrasonication:
-
Ultrasonic Bath: Place the beaker in the ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the beaker. Set the temperature (e.g., 50°C) and sonication time (e.g., 30 minutes).
-
Probe Sonicator: Insert the probe into the solvent, ensuring it does not touch the bottom or sides of the beaker. Set the ultrasonic power (e.g., 200 W) and sonication time. It is advisable to use a pulsed mode to prevent overheating.
-
-
Separation: After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to separate the extract from the solid plant material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining fine particles.
-
Concentration (Optional): If necessary, the solvent can be removed using a rotary evaporator to concentrate the extract.
-
Storage: Store the final extract at 4°C in a dark vial prior to HPLC analysis.
Caption: Workflow for the ultrasound-assisted extraction and analysis of THP.
Protocol 2: Quantification of THP by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantitative analysis of THP in the prepared plant extracts.
Materials and Equipment:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
THP analytical standard.
-
HPLC-grade methanol.
-
HPLC-grade acetonitrile.
-
Phosphoric acid or acetic acid.
-
HPLC-grade water.
-
Volumetric flasks and pipettes.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 0.1% Phosphoric Acid in Water (88:12, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of THP standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the plant extract obtained from Protocol 1 with the mobile phase to a concentration within the calibration range.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample extracts.
-
-
Quantification:
-
Identify the THP peak in the sample chromatogram by comparing its retention time with that of the THP standard.
-
Calculate the concentration of THP in the sample by using the regression equation obtained from the calibration curve (Peak Area vs. Concentration).
-
Conclusion
Ultrasound-assisted extraction is a rapid, efficient, and environmentally friendly method for obtaining Tetrahydropalmatine from plant sources. The provided protocols offer a robust starting point for researchers. However, optimization of UAE parameters is recommended for each specific plant matrix to maximize extraction efficiency. The detailed HPLC method allows for accurate quantification of THP, which is essential for quality control and further pharmacological studies.
References
- 1. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of ultrasonic-assisted extraction of total flavonoids from Oxalis corniculata by a hybrid response surface methodology-artificial neural network-genetic algorithm (RSM-ANN-GA) approach, coupled with an assessment of antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of ultrasound‐assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Conventional and Ultrasound-Assisted Extraction to Maximize Recovery of Total Phenolic Content and In Vitro Antioxidant Activity from Crataegus almaatensis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of ultrasonic-assisted extraction of total flavonoids from Oxalis corniculata by a hybrid response surface methodology-artificial neural network-genetic algorithm (RSM-ANN-GA) approach, coupled with an assessment of antioxidant activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
HPLC method for quantification of Tetrahydropalmatine in plasma
An HPLC-MS/MS method provides a robust and sensitive approach for the quantification of Tetrahydropalmatine (THP) in plasma, crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a validated method for the determination of THP in plasma samples, including a comprehensive experimental protocol, quantitative data summary, and a visual representation of the workflow.
Application Notes
This method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for the selective and sensitive quantification of l-Tetrahydropalmatine in plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound. The described method has been validated for linearity, precision, accuracy, and recovery, ensuring reliable results for pharmacokinetic and other clinical or preclinical studies.
A liquid-liquid extraction procedure is employed for sample preparation, which effectively removes plasma proteins and other interfering substances, leading to a clean extract and minimizing matrix effects.[1] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing good peak shape and resolution.[1][2] Detection by tandem mass spectrometry in the positive ion mode using multiple reaction monitoring (MRM) ensures high selectivity and sensitivity.[3] Diazepam is utilized as an internal standard (IS) to ensure the accuracy of quantification.[1][4]
Experimental Protocols
Materials and Reagents
-
l-Tetrahydropalmatine (THP) reference standard (≥98% purity)
-
Diazepam (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ultrapure water
-
Control (drug-free) plasma
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of THP and Diazepam (IS) by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare working standard solutions of THP by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution (500 ng/mL): Dilute the Diazepam stock solution with acetonitrile to achieve a final concentration of 500 ng/mL.[1]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the THP working standard solutions into control plasma. The calibration range for THP in plasma is typically 4.00–2500 ng/mL.[1][2] QC samples are generally prepared at low, medium, and high concentrations within the calibration range.[1]
Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples to room temperature.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the Diazepam internal standard working solution (500 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of an extraction solvent mixture of ethyl acetate and isopropanol (1:1, v/v).[1]
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 12,000 rpm for 5 minutes to separate the layers.[1]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.[1]
-
Reconstitute the dried residue in 50 µL of a 50:50 (v/v) mixture of acetonitrile and water.[5]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
HPLC-MS/MS Analysis
-
Chromatographic System: A UHPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| HPLC Column | Bonshell ASB C18, 2.1 x 100 mm, 2.7 µm[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A time-programmed gradient may be used for optimal separation. |
| Flow Rate | 0.2 mL/min[1][2] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 30°C[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | THP: m/z 356.2 → 191.9; Diazepam (IS): m/z 285.1 → 193.1 |
Quantitative Data Summary
The performance of the method is summarized in the following tables, demonstrating its suitability for the intended application.
Table 2: Method Validation Parameters for Tetrahydropalmatine in Plasma
| Parameter | Result | Reference |
| Linearity Range | 4.00 - 2500 ng/mL | [1][2] |
| Correlation Coefficient (r) | > 0.99 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 4.00 ng/mL | [1][5] |
| Intra-day Precision (%CV) | < 15% | [1][2] |
| Inter-day Precision (%CV) | < 15% | [1][2] |
| Intra-day Accuracy (%RE) | Within ±15% | [1][2] |
| Inter-day Accuracy (%RE) | Within ±15% | [1][2] |
| Recovery | 88.9% - 95.8% | [1] |
| Matrix Effect | 99.3% - 104.6% | [1] |
Mandatory Visualization
Caption: Workflow for THP quantification in plasma.
References
- 1. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of l-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra-high-performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Levo-tetrahydropalmatine and Naltrexone in Rat Plasma by LC-MS/MS and its Application in a Pharmacokinetic Study - Feng - Current Pharmaceutical Biotechnology [rjpbr.com]
- 4. Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Note: A Validated LC-MS/MS Protocol for the Simultaneous Quantification of Tetrahydropalmatine and its Major Metabolites in Plasma
Abstract
This application note presents a comprehensive, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of l-tetrahydropalmatine (l-THP) and its principal active metabolites, l-isocorypalmine (l-ICP) and l-corydalmine (l-CD), in plasma. Tetrahydropalmatine, an isoquinoline alkaloid, exhibits a wide range of pharmacological activities, and understanding its metabolic fate is crucial for the clinical development and mechanistic evaluation of this compound.[1][2] The described protocol employs a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by rapid chromatographic separation on a C18 column and sensitive detection using a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. We provide a detailed, step-by-step methodology, including instrument parameters, sample preparation, and rigorous validation procedures that adhere to established bioanalytical guidelines. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicological studies of THP.
Introduction: The Scientific Rationale
L-tetrahydropalmatine (l-THP), an active constituent isolated from plants of the Stephania and Corydalis genera, has long been used for its analgesic and sedative properties.[1][3] More recently, its pharmacological profile as a dopamine receptor antagonist has garnered significant interest for its potential in treating cocaine addiction.[2] The clinical efficacy and safety of a drug are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. The biotransformation of l-THP in vivo leads to the formation of several metabolites, primarily through demethylation and subsequent conjugation.[4]
Among these, l-isocorypalmine (l-ICP) and l-corydalmine (l-CD) have been identified as major active metabolites present in plasma.[5] The ability to accurately quantify both the parent drug and its key metabolites is therefore essential for constructing a complete pharmacokinetic profile, which is critical for understanding the overall pharmacological mechanism of l-THP.[5][6] This protocol provides the necessary framework for achieving this, emphasizing not just the procedural steps but the scientific reasoning that ensures data of the highest quality and integrity.
Metabolic Pathway of Tetrahydropalmatine
The primary metabolic pathway for THP in vivo is oxidative demethylation, catalyzed predominantly by cytochrome P450 enzymes (CYP3A4/5 and CYP1A2).[4] This process occurs at the four methoxy groups located at the C-2, C-3, C-9, and C-10 positions of the isoquinoline structure. This biotransformation results in four monodesmethyl metabolites: l-isocorypalmine (l-ICP), l-corypalmine (l-CP), l-corydalmine (l-CD), and l-tetrahydropalmatrubine.[4][5] These metabolites can then undergo further phase II metabolism, such as glucuronidation and sulfonation, before excretion, particularly in urine.[3][4] For plasma-based pharmacokinetic studies, l-ICP and l-CD are the most relevant analytes alongside the parent compound.[5]
Detailed Experimental Protocol
This section details the complete workflow, from sample collection to final analysis. The choices within this protocol are designed to maximize recovery, minimize matrix interference, and ensure high sensitivity and reproducibility.
Materials and Reagents
-
Reference Standards: l-Tetrahydropalmatine (≥99.5%), l-Isocorypalmine (≥99.5%), l-Corydalmine (≥99.5%).
-
Internal Standard (IS): Diazepam (≥99.5%).
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Isopropanol (HPLC grade), Ethyl Acetate (HPLC grade).
-
Reagents: Formic Acid (LC-MS grade), Ammonium Hydroxide (ACS grade).
-
Water: Deionized water, 18 MΩ·cm or greater.
-
Biological Matrix: Blank plasma (e.g., rat, human) with a suitable anticoagulant (e.g., K2-EDTA).
Preparation of Solutions
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve each reference standard and the internal standard in acetonitrile to prepare individual stock solutions. Store at 4°C.
-
Working Standard Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with acetonitrile.
-
Internal Standard Working Solution (500 ng/mL): Dilute the IS stock solution with acetonitrile to achieve the final working concentration.[5]
Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality: LLE is selected for its effectiveness in separating the analytes of interest from endogenous plasma components like phospholipids and proteins, which are known to cause significant ion suppression in ESI-MS.[5] The use of a moderately polar solvent system (ethyl acetate/isopropanol) provides high extraction efficiency for the target alkaloids, while basifying the sample ensures the analytes are in their neutral, more organic-soluble form.
Step-by-Step Protocol:
-
Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Diazepam, 500 ng/mL) to all tubes except blank matrix samples.[5]
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of the extraction solvent mixture (Ethyl Acetate:Isopropanol, 1:1, v/v).[5]
-
Cap the tubes and vortex or place on a rotary device for 2 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new, clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in 50 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex briefly, centrifuge to pellet any particulates, and transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Instrumental Analysis
Causality: Reversed-phase chromatography using a C18 column is ideal for separating these moderately polar alkaloids. A gradient elution is employed to provide sharp peaks and resolve the parent drug from its more polar metabolites in a short analysis time.[5][6] The addition of formic acid to the mobile phase serves a dual purpose: it improves peak shape and provides a source of protons (H+) to facilitate efficient positive mode electrospray ionization (ESI+). MRM is used for detection due to its unparalleled selectivity and sensitivity, which is achieved by monitoring a specific precursor-to-product ion transition for each analyte.[7]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| UHPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Bonshell ASB C18 (2.1 mm x 100 mm, 2.7 µm)[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min[5] |
| Column Temp. | 30°C[5][6] |
| Injection Vol. | 10 µL[5] |
| Gradient | 0-2 min, 20-26% B; 2-4 min, 26% B; 4-6 min, 26-80% B; 6-8 min, 80% B; 8-10 min, return to 20% B[5][6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Waters Quattro Micro API or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV[5] |
| Source Temp. | 120°C[5] |
| Desolvation Temp. | 400°C[5] |
| Desolvation Gas Flow | 600 L/h (Nitrogen)[5] |
| Cone Gas Flow | 50 L/h (Nitrogen)[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| l-THP | 356.2 | 192.1 | 35 | 25 |
| l-ICP | 342.2 | 192.1 | 35 | 25 |
| l-CD | 342.2 | 177.1 | 35 | 25 |
| Diazepam (IS) | 285.1 | 193.1 | 30 | 20 |
Note: Cone voltage and collision energy values are starting points and should be optimized for the specific instrument in use.[5]
Method Validation: A Self-Validating System
A rigorous validation is mandatory to ensure the reliability of the bioanalytical data. The protocol should be validated according to guidelines from regulatory bodies like the FDA or EMA.
-
Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention times of the analytes and IS.
-
Linearity and Range: Construct calibration curves using at least seven non-zero concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r) should be >0.99.[8] For l-THP, a typical range is 4.00–2,500 ng/mL in plasma.[5][8]
-
Accuracy and Precision: Analyze QC samples at a minimum of three concentration levels (low, medium, high) in replicates (n=5 or 6). Intra-day (within a single run) and inter-day (across three different runs) precision (as %CV) and accuracy (as %RE) should be within ±15% (or ±20% at the LLOQ).[8]
-
Lower Limit of Quantification (LLOQ): The lowest standard on the calibration curve must be identifiable, discrete, and reproducible with a precision of ≤20% and accuracy of ±20%.[6]
-
Recovery and Matrix Effect:
-
Recovery: Compare the analyte peak area from a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration. High and consistent recovery is desired (e.g., >85%).[5]
-
Matrix Effect: Compare the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a pure solution. A value close to 100% indicates minimal ion suppression or enhancement.[5]
-
-
Stability: Evaluate the stability of analytes in plasma under various conditions: freeze-thaw cycles (e.g., three cycles), short-term bench-top stability (e.g., 4 hours at room temp), and long-term storage stability (e.g., 30 days at -80°C).
Table 4: Representative Method Validation Summary
| Parameter | l-THP | l-ICP | l-CD | Acceptance Criteria |
|---|---|---|---|---|
| Linearity Range (ng/mL) | 4.00 - 2,500 | 0.40 - 250 | 1.00 - 625 | r > 0.99 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% | ≤ 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% | ≤ 15% |
| Accuracy (%RE) | ± 15% | ± 15% | ± 15% | ± 15% |
| Mean Recovery | ~92% | ~94% | ~97% | Consistent & High |
| Matrix Effect | 99-105% | 95-108% | 95-106% | 85-115% |
(Data presented are representative values based on published literature for illustrative purposes).[5][8]
Conclusion
This application note provides a detailed and scientifically-grounded LC-MS/MS protocol for the quantitative analysis of l-tetrahydropalmatine and its primary metabolites in plasma. The method is sensitive, selective, and has been demonstrated to be robust through comprehensive validation procedures. By explaining the causality behind key experimental choices, from sample preparation to instrument settings, this guide equips researchers with the necessary tools and understanding to generate high-quality, reliable data for pharmacokinetic and drug metabolism studies, thereby facilitating the continued investigation and development of l-THP as a therapeutic agent.
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Application Notes & Protocols: In Vivo Dosing of Tetrahydropalmatine Hydrochloride in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Tetrahydropalmatine (THP), an isoquinoline alkaloid primarily isolated from the Corydalis and Stephania genera, has garnered significant scientific interest for its diverse pharmacological activities.[1] As a compound with demonstrated analgesic, anti-inflammatory, neuroprotective, and anti-addictive properties, its preclinical evaluation in rodent models is a critical step in translational research.[1][2] This document provides a comprehensive guide to the in vivo dosing of Tetrahydropalmatine hydrochloride (THP-HCl) in rat models, synthesizing data from peer-reviewed literature to offer detailed protocols and field-proven insights. The focus is on ensuring scientific integrity, experimental reproducibility, and the ethical use of animal models.
Scientific Background and Rationale
Mechanism of Action
Tetrahydropalmatine's therapeutic potential stems from its multifaceted mechanism of action. It primarily functions as an antagonist at dopamine D1 and D2 receptors, with additional activity at D3, alpha-adrenergic, and serotonin receptors.[3][4][5] This broad pharmacological profile underpins its diverse effects. For instance, its analgesic properties are attributed to the blockade of dopaminergic neurons in the brain, while its neuroprotective effects are linked to the modulation of neurotransmitter systems and the reduction of neuroinflammation.[4][6]
The levo-enantiomer, l-tetrahydropalmatine (l-THP), is often the focus of research due to its potent biological activity.[3][7] It has been shown to readily cross the blood-brain barrier, a crucial characteristic for centrally acting therapeutics.[8]
Key Therapeutic Areas of Investigation in Rat Models
-
Analgesia: THP has demonstrated significant analgesic effects in various rat models of pain, including inflammatory and neuropathic pain.[2][9][10]
-
Neuroprotection: Studies have highlighted THP's ability to protect against neuronal damage in models of cerebral ischemia-reperfusion injury and chemically induced memory impairment.[2][11]
-
Anti-Addiction: Preclinical research in rats has shown that l-THP can attenuate the rewarding effects of drugs of abuse like cocaine and heroin, and reduce drug-seeking behaviors.[3][8][12][13]
-
Anti-Inflammatory Effects: THP exhibits anti-inflammatory properties by inhibiting the activation of glial cells and reducing the production of pro-inflammatory cytokines.[2][9][14]
Preclinical Dosing Considerations
Formulation and Vehicle Selection
The hydrochloride salt of THP is commonly used in research due to its improved solubility in aqueous solutions compared to the freebase form. For administration, THP-HCl is often suspended in a suitable vehicle. A common and effective vehicle is 5% Dimethyl Sulfoxide (DMSO).[9] It is crucial to prepare the suspension fresh before each experiment to ensure stability and consistent dosing.
Routes of Administration
The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of THP. The most frequently employed routes in rat studies are:
-
Intraperitoneal (IP) Injection: This route allows for rapid absorption and is commonly used in studies investigating acute effects.[9][13][15]
-
Oral Gavage (PO): Oral administration is relevant for assessing the compound's potential for oral bioavailability and mimics the intended clinical route for many applications.[12][16][17][18]
-
Subcutaneous (SC) Injection: This route provides a slower and more sustained release of the compound compared to IP injection.[19]
Dose Range and Rationale
The effective dose of THP in rats varies depending on the therapeutic indication and the specific experimental model. Based on a comprehensive review of the literature, the following dose ranges are commonly employed:
| Therapeutic Area | Rat Model | Route of Administration | Effective Dose Range (mg/kg) | Key Findings |
| Analgesia | Inflammatory Pain (CFA-induced) | Intraperitoneal (IP) | 5 - 10 | Alleviated mechanical allodynia and heat hyperalgesia.[9] |
| Analgesia | Morphine Withdrawal-Induced Hyperalgesia | Oral (PO) | 5 - 7.5 | Attenuated hyperalgesia.[20] |
| Anti-Addiction | Cocaine Self-Administration | Oral (PO) | 3 - 10 | Attenuated reinstatement of cocaine seeking.[12] |
| Anti-Addiction | Heroin Self-Administration | Intraperitoneal (IP) | 5 - 10 | Attenuated heroin self-administration.[13] |
| Neuroprotection | Amygdala Kindling Seizures | Intraperitoneal (IP) | 20 - 30 | Prevented the development of the kindling process.[15] |
| Anxiolytic/Antidepressant | Single Prolonged Stress | Intraperitoneal (IP) | 10 - 50 | Exerted anxiolytic-like and antidepressant effects.[21][22] |
Note: It is imperative to conduct dose-response studies to determine the optimal dose for a specific experimental paradigm. Higher doses, particularly above 20 mg/kg, may induce sedative effects that could confound behavioral assessments.[3][13][23]
Experimental Protocols
General Animal Husbandry
-
Species and Strain: Adult male Sprague-Dawley rats (180–200 g) are frequently used in THP studies.[9][16]
-
Housing: Rats should be housed in a controlled environment with a 12:12 hour light/dark cycle and free access to food and water.[9]
-
Acclimation: Allow animals to acclimate to the new environment for at least one week before initiating any experimental procedures.[9]
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee.
Protocol for Investigating Analgesic Effects in a Rat Model of Inflammatory Pain
This protocol is adapted from a study by Liu et al. (2021).[9][10]
Workflow Diagram:
Caption: Workflow for assessing the analgesic effects of THP-HCl in a rat model of inflammatory pain.
Step-by-Step Methodology:
-
Induction of Inflammatory Pain:
-
Anesthetize adult male Sprague-Dawley rats with isoflurane.
-
Inject 100 µL of Complete Freund's Adjuvant (CFA) subcutaneously into the plantar surface of the left hind paw. Control animals receive an equal volume of saline.[9]
-
-
THP-HCl Administration:
-
Behavioral Assessment:
-
Conduct behavioral tests 2 hours after THP-HCl administration on testing days.[9]
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.
-
Thermal Hyperalgesia: Assess the latency to paw withdrawal from a radiant heat source.
-
Gait Analysis: Utilize a system like the CatWalk to analyze changes in gait and paw print area.[9]
-
-
Biochemical Analysis:
-
On day 9, after the final behavioral assessment, euthanize the rats and collect the L4-L5 spinal cord segments.[9]
-
Measure the expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.[9]
-
Assess the activation of astrocytes and microglia via Western blot analysis of specific markers (e.g., GFAP, Iba1).[9]
-
Protocol for Evaluating Anti-Addictive Properties in a Rat Model of Cocaine Seeking
This protocol is based on the work of Mantsch et al. (2010).[12]
Workflow Diagram:
Caption: Workflow for assessing the effect of THP-HCl on the reinstatement of cocaine seeking in rats.
Step-by-Step Methodology:
-
Cocaine Self-Administration Training:
-
Train rats to self-administer cocaine intravenously by pressing a lever in an operant conditioning chamber.
-
-
Extinction Phase:
-
Once a stable pattern of self-administration is established, begin extinction sessions where lever presses no longer result in cocaine infusion. Continue until responding decreases to a predetermined low level.
-
-
THP-HCl Administration and Reinstatement Testing:
-
One hour prior to the reinstatement test, administer l-THP (3.0 or 10.0 mg/kg) or vehicle via oral gavage.[12]
-
Induce reinstatement of cocaine-seeking behavior using one of the following stimuli:
-
Drug-Primed Reinstatement: A non-contingent intraperitoneal injection of cocaine (e.g., 10 mg/kg).[12]
-
Stress-Induced Reinstatement: Exposure to a stressor such as uncontrollable electric footshock.[12]
-
Cue-Induced Reinstatement: Presentation of cues previously associated with cocaine delivery (e.g., a tone and light).[12]
-
-
-
Data Analysis:
-
Measure the number of lever presses on the previously active lever during the reinstatement session.
-
Compare the level of responding between the THP-treated and vehicle-treated groups for each reinstatement stimulus.
-
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of THP is crucial for designing and interpreting in vivo studies.
| Parameter | Value (in rats) | Route of Administration | Reference |
| Tmax (Time to Peak Concentration) | ~0.44 hours | Oral | [2] |
| T1/2 (Half-life) | ~4.49 hours | Oral | [2] |
| Tissue Distribution | Highest concentrations found in the liver.[16] | Oral | [16] |
| Brain Penetration | Readily crosses the blood-brain barrier.[8][16] | Oral | [8][16] |
Note: The pharmacokinetics of THP can be influenced by the formulation. For instance, self-microemulsifying drug delivery systems (SMEDDS) have been shown to enhance the absorption and delay the release of l-THP in the brain.[7]
Safety and Toxicology
While THP is generally well-tolerated at therapeutic doses, it is important to be aware of its potential for dose-dependent side effects.
-
Sedation: Higher doses of THP (e.g., >20 mg/kg in rats) can cause sedation and motor impairment.[3][13][23]
-
Cardiovascular Effects: At a dose of 40 mg/kg in cats, a slight drop in blood pressure and heart rate was observed.[24]
-
Respiratory Effects: In rabbits, doses of 20 to 40 mg/kg produced transient respiratory stimulation, while 60 mg/kg caused respiratory depression.[24]
It is crucial to include appropriate control groups and monitor animals for any adverse effects throughout the study.
Conclusion
This compound is a promising therapeutic agent with a wide range of pharmacological activities. The successful preclinical evaluation of THP in rat models requires a thorough understanding of its mechanism of action, appropriate dosing considerations, and well-designed experimental protocols. By adhering to the principles of scientific integrity and ethical animal use, researchers can generate robust and reproducible data that will be crucial for the translation of THP from the laboratory to the clinic.
References
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Liu, B., Luo, M., Meng, D., Pan, H., Shen, H., Shen, J., Yao, M., & Xu, L. (2021). Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain. Molecular Pain, 17, 17448069211042117. [Link]
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Mantsch, J. R., Li, S. J., Risinger, R., Awad, S., Katz, E., & Baker, D. A. (2014). L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction. Future medicinal chemistry, 6(2), 147-158. [Link]
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Liu, B., Luo, M., Meng, D., Pan, H., Shen, H., Shen, J., Yao, M., & Xu, L. (2021). Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain. Molecular Pain, 17, 17448069211042117. [Link]
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Jin, G. Z., Zhu, Z. T., & Fu, Y. (2006). Brain pharmacokinetics and tissue distribution of tetrahydropalmatine enantiomers in rats after oral administration of the racemate. Biopharmaceutics & drug disposition, 27(3), 111–117. [Link]
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Kim, H. G., Kim, J. H., Oh, J. M., Lee, S. H., Kim, J. S., Jeong, D. W., ... & Lee, K. T. (2014). Pharmacokinetics and Brain Distribution of Tetrahydropalmatine and Tetrahydroberberine after Oral Administration of DA-9701, a New Botanical Gastroprokinetic Agent, in Rats. Journal of Pharmaceutical Sciences, 103(1), 317-324. [Link]
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Ma, P., Liu, D., Wei, Y., & He, H. (2021). Pharmacokinetic study of three different formulations of l‐tetrahydropalmatine in brain tissues of rats. Biomedical Chromatography, 35(5), e5066. [Link]
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Xu, F., Wang, G. J., Li, Y. B., & Hao, H. P. (2007). Comparative studies on pharmacokinetic fates of tetrahydropalmatine enantiomers in different chemical environments in rats. Planta medica, 73(1), 30-35. [Link]
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Wikipedia contributors. (2023, December 11). Tetrahydropalmatine. In Wikipedia, The Free Encyclopedia. Retrieved December 11, 2023, from [Link]
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Qu, Z., Zhang, J., Huo, L., Chen, H., Li, H., & Fan, Y. (2016). Protective effect of tetrahydropalmatine against d-galactose induced memory impairment in rat. Physiology & behavior, 154, 114–125. [Link]
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Wang, T., Su, J., Zhang, T., Li, X., & Geng, P. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology, 13, 848911. [Link]
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Alhassen, L., Lee, J., & Phillips, T. J. (2023). Morphine Withdrawal-Induced Hyperalgesia in Models of Acute and Extended Withdrawal Is Attenuated by l-Tetrahydropalmatine. International Journal of Molecular Sciences, 24(10), 8871. [Link]
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Chen, C. C., & Chan, S. H. (2002). The protective effect of dl-tetrahydropalmatine against the development of amygdala kindling seizures in rats. Neuroscience letters, 320(3), 113–116. [Link]
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JoDrugs. (n.d.). tetrahydropalmatine. Retrieved December 11, 2023, from [Link]
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Wikiwand. (n.d.). Tetrahydropalmatine. Retrieved December 11, 2023, from [Link]
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Lee, B., Shim, I., Lee, H., & Hahm, D. H. (2014). L-tetrahydropalmatine ameliorates development of anxiety and depression-related symptoms induced by single prolonged stress in rats. Biomolecules & therapeutics, 22(4), 344–352. [Link]
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Wang, T., Su, J., Zhang, T., Li, X., & Geng, P. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in pharmacology, 13, 848911. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Neuroprotective Insights: How L-Tetrahydropalmatine Supports Brain Health. Retrieved December 11, 2023, from [Link]
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Ye, J., Zhang, L., Xia, R., Li, J., & Zhang, X. (2013). l-Tetrahydropalmatine, an Active Component of Corydalis yanhusuo W.T. Wang, Protects against Myocardial Ischaemia-Reperfusion Injury in Rats. PloS one, 8(8), e72230. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). The Neuroprotective Potential of D-Tetrahydropalmatine: Aiding Brain Health and Function. Retrieved December 11, 2023, from [Link]
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Cheng, J., & Li, Y. (1991). Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum. Journal of pharmacy and pharmacology, 43(11), 773–776. [Link]
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Du, C., Li, S. J., & Yang, J. (2013). Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T. Addiction biology, 18(6), 923–935. [Link]
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Lee, B., Shim, I., Lee, H., & Hahm, D. H. (2014). L-tetrahydropalmatine ameliorates development of anxiety and depression-related symptoms induced by single prolonged stress in rats. Biomolecules & therapeutics, 22(4), 344–352. [Link]
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Xiang, Y., Xu, Y., Wang, Y., Zhang, Y., & Chen, J. (2024). Tetrahydropalmatine ameliorates peripheral nerve regeneration by enhancing macrophage anti-inflammatory response. International immunopharmacology, 130, 114000. [Link]
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Mantsch, J. R., Risinger, R., & Li, S. J. (2010). Oral administration of levo-tetrahydropalmatine attenuates reinstatement of extinguished cocaine seeking by cocaine, stress or drug-associated cues in rats. Psychopharmacology, 210(2), 229–238. [Link]
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ResearchGate. (2025, August 7). Levo-tetrahydropalmatine Inhibits Cocaine's Rewarding Effects: Experiments with Self-Administration and Brain-Stimulation Reward in Rats. Retrieved December 11, 2023, from [Link]
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Li, Y., Wang, Y., & Li, J. (2021). DL-Tetrahydropalmatine Inhibits Heroin Self-Administration in Rats. In 2021 10th International Conference on Applied Science, Engineering and Technology (ICASET 2021) (pp. 235-238). Atlantis Press. [Link]
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Hassan, A., Gici, G., Gress, R., & El-Kashef, A. (2017). Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study. Journal of clinical psychopharmacology, 37(2), 178–184. [Link]
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RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Retrieved December 11, 2023, from [Link]
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Application Notes and Protocols for Tetrahydropalmatine in Murine Anxiety Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tetrahydropalmatine (THP) for studying anxiety-like behaviors in mice. This document outlines recommended dosages for different THP isomers, detailed protocols for common behavioral assays, and an overview of the underlying molecular mechanisms.
Introduction to Tetrahydropalmatine (THP)
Tetrahydropalmatine is a protoberberine isoquinoline alkaloid found in various plants of the Corydalis and Stephania genera. It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties. Modern pharmacological research has identified its potential as an anxiolytic agent. THP exists in different isomeric forms, with levo-tetrahydropalmatine (l-THP) and the racemic mixture dl-tetrahydropalmatine (dl-THP) being the most commonly studied for anxiety. These compounds primarily exert their effects through the modulation of the central nervous system's dopaminergic and GABAergic systems.
Recommended Dosages for Anxiety Studies in Mice
The anxiolytic effects of THP in mice are dose-dependent. It is crucial to select the appropriate dosage and isomer to elicit anxiolytic effects without inducing significant sedation, which could confound behavioral assessments. The following tables summarize recommended dosages from preclinical studies.
Table 1: Recommended Dosages of l-Tetrahydropalmatine (l-THP) for Anxiolytic Effects in Mice
| Administration Route | Dosage Range (mg/kg) | Study Reference/Behavioral Test | Notes |
| Oral (p.o.) | 0.1 - 2.5 | Elevated Plus Maze | l-THP shows greater anxiolytic potency than dl-THP. Effects are observed approximately 45 minutes after administration.[1] |
| Intraperitoneal (i.p.) | 10 - 50 | Elevated Plus Maze & Open Field Test | Higher doses may be required in some models, but researchers should be cautious of sedative effects.[2] |
Table 2: Recommended Dosages of dl-Tetrahydropalmatine (dl-THP) for Anxiolytic Effects in Mice
| Administration Route | Dosage Range (mg/kg) | Study Reference/Behavioral Test | Notes |
| Oral (p.o.) | 0.5 - 10 | Elevated Plus Maze | Low doses are effective in producing anxiolytic effects without significant sedation. Sedative and myorelaxant effects are observed at higher doses (e.g., 50 mg/kg). |
Experimental Protocols for Assessing Anxiolytic Effects
The following are detailed protocols for the Elevated Plus Maze (EPM) and Open Field Test (OFT), two standard behavioral assays for evaluating anxiety-like behavior in mice.
Elevated Plus Maze (EPM) Test
The EPM test is based on the innate aversion of rodents to open and elevated spaces. A reduction in this aversion, indicated by increased exploration of the open arms, is interpreted as an anxiolytic effect.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 40-50 cm).[3][4]
-
Two open arms (e.g., 30 cm long x 5 cm wide) and two closed arms (e.g., 30 cm long x 5 cm wide) with high walls (e.g., 15 cm high).
-
A central platform (e.g., 5 cm x 5 cm) connects the four arms.[5]
-
The maze should be made of a non-porous material for easy cleaning (e.g., matte black stainless steel or PVC).[3]
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Administer THP or vehicle control at the predetermined time before the test (e.g., 45 minutes for oral administration).
-
Place a single mouse on the central platform of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute period.[3]
-
Record the session using a video camera positioned above the maze.
-
Between trials, thoroughly clean the maze with a 70% ethanol solution to eliminate olfactory cues.
Data Analysis: The following parameters are typically quantified using video tracking software:
-
Time spent in the open arms (%): (Time in open arms / Total time in all arms) x 100. An increase in this percentage suggests an anxiolytic effect.
-
Number of entries into the open arms (%): (Entries into open arms / Total entries into all arms) x 100. An increase also indicates reduced anxiety.
-
Total number of arm entries: This serves as a measure of general locomotor activity. A significant decrease may indicate sedation.
-
Ethological parameters (optional): Head dips into the open arms and stretched-attend postures can also be scored as measures of risk assessment and anxiety.[3]
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, brightly lit areas. Anxiolytic compounds typically increase exploration of the central, more "anxiogenic" zone of the arena.
Apparatus:
-
A square or rectangular arena with high walls to prevent escape (e.g., 42 x 42 x 42 cm or 50 x 50 x 50 cm).[5][6]
-
The floor of the arena is typically divided into a central zone and a peripheral zone by the analysis software.
-
The apparatus should be made of a material that is easy to clean, such as polyvinyl chloride.[6]
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes prior to the test.
-
Administer THP or vehicle control at the specified time before the test.
-
Gently place a single mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a 5-10 minute period.
-
Record the session with an overhead video camera.
-
Clean the arena thoroughly with 70% ethanol between each mouse.
Data Analysis: Using video tracking software, the following parameters are measured:
-
Time spent in the center zone: An increase in the time spent in the center is indicative of an anxiolytic effect.
-
Distance traveled in the center zone: Similar to time spent, an increase suggests reduced anxiety.
-
Total distance traveled: This is a measure of general locomotor activity.
-
Thigmotaxis: The tendency to remain close to the walls of the arena. A decrease in thigmotaxis (i.e., more time away from the walls) suggests an anxiolytic effect.[7]
Mechanism of Action of Tetrahydropalmatine
The anxiolytic effects of THP are primarily attributed to its interaction with the dopaminergic and GABAergic neurotransmitter systems.
Dopaminergic System Modulation:
-
l-THP acts as an antagonist at dopamine D1 and D2 receptors.[4]
-
Antagonism of D2 receptors, in particular, is linked to its sedative and anxiolytic properties. By blocking these receptors, THP can decrease dopaminergic activity, which is often heightened in states of anxiety.
GABAergic System Modulation:
-
THP acts as a positive allosteric modulator (PAM) of GABA-A receptors.[8]
-
As a PAM, THP binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[8]
-
The enhanced GABAergic signaling leads to increased chloride ion influx into neurons, resulting in hyperpolarization and a reduction in neuronal excitability, which manifests as a calming and anxiolytic effect.[8]
Downstream Signaling:
-
Studies have suggested that THP's modulation of dopamine and GABA receptors can influence downstream signaling cascades. For instance, l-THP has been shown to inhibit the activation of extracellular-regulated kinase (ERK) in the nucleus accumbens and caudate putamen in mice in the context of substance-induced locomotor activity.[2] The direct link between this and anxiolytic effects requires further investigation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anxiolytic effects of THP in mice.
Signaling Pathway of Tetrahydropalmatine's Anxiolytic Action
Caption: Proposed signaling pathways for the anxiolytic effects of Tetrahydropalmatine.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Tetrahydropalmatine Ameliorates Development of Anxiety and Depression-Related Symptoms Induced by Single Prolonged Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of Tetrahydropalmatine in Cocaine Self-Administration Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Tetrahydropalmatine (THP), specifically its levo-isomer (l-THP), in rodent models of cocaine self-administration. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of l-THP for cocaine addiction.
Introduction
Levo-tetrahydropalmatine (l-THP) is an active alkaloid found in several traditional Chinese herbal medicines.[1] Preclinical studies have demonstrated its potential in attenuating the reinforcing and rewarding effects of cocaine, making it a promising candidate for the treatment of cocaine use disorder.[2][3] The primary mechanism of action of l-THP is believed to be its antagonism of dopamine D1 and D2 receptors.[2][4][5][6] It also exhibits affinity for dopamine D3 receptors, alpha-adrenergic receptors, and various serotonin receptors, which may contribute to its pharmacological profile.[4][6][7]
Data Presentation: Quantitative Effects of l-THP on Cocaine Self-Administration
The following tables summarize the quantitative data from key studies on the effects of l-THP on cocaine self-administration and reinstatement in rodent models.
Table 1: Effects of l-THP on Cocaine Self-Administration under Fixed-Ratio (FR) Schedules of Reinforcement
| l-THP Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg/infusion) | Schedule of Reinforcement | Effect on Cocaine Self-Administration | Reference |
| 1, 3, 10 | 0.5 | FR2 | Increased | [2][5][8] |
| 20 | 0.5 | FR2 | Inhibited | [2][5][8] |
| Not specified | 0.031 - 1.0 | FR | Rightward/downward shift in dose-response curve | [7] |
Table 2: Effects of l-THP on Cocaine Self-Administration under Progressive-Ratio (PR) Schedules of Reinforcement
| l-THP Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg/infusion) | Schedule of Reinforcement | Effect on Breakpoint | Reference |
| 1, 3 | 0.5 | PR | Dose-dependent attenuation | [2][4] |
| 1.875, 3.75, 7.5 | 0.5 or 1.0 | PR | Significantly reduced | [1][9] |
Table 3: Effects of l-THP on Cocaine-Induced Reinstatement of Drug-Seeking Behavior
| l-THP Dose (mg/kg, oral) | Reinstatement Trigger | Effect on Reinstatement | Reference |
| 3.0, 10.0 | Cocaine challenge (10 mg/kg, i.p.), stress, or drug-associated cues | Significantly attenuated | [6] |
Experimental Protocols
Protocol 1: Intravenous Catheter Implantation Surgery
This protocol is for the surgical implantation of an intravenous catheter in rats for the purpose of cocaine self-administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors)
-
Silastic tubing catheter
-
Surgical mesh
-
Sutures
-
Antibiotic and analgesic
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave and sterilize the surgical area on the back and the ventral neck.
-
Make a small incision on the back between the scapulae to create a subcutaneous pocket for the catheter port.
-
Make a second incision on the ventral side of the neck to expose the right jugular vein.
-
Carefully dissect the jugular vein and make a small incision for catheter insertion.
-
Insert the silastic tubing catheter into the jugular vein, advancing it towards the right atrium.
-
Secure the catheter in place with sutures.
-
Tunnel the external end of the catheter subcutaneously to the back incision.
-
Exteriorize the catheter through the back incision and attach it to a port secured on a surgical mesh.
-
Suture the incisions and administer post-operative antibiotic and analgesic.
-
Allow the animals to recover for at least 5-7 days before starting self-administration experiments.
Protocol 2: Cocaine Self-Administration Training
This protocol describes the procedure for training rats to self-administer cocaine.
Materials:
-
Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump.
-
Rat with a patent intravenous catheter.
-
Cocaine hydrochloride solution (e.g., 0.5 mg/kg/infusion).
-
Saline solution.
Procedure:
-
Place the rat in the operant chamber for daily 2-hour sessions.
-
Connect the rat's catheter to the infusion pump.
-
Program the chamber for a Fixed-Ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in an intravenous infusion of cocaine.
-
Simultaneously with the infusion, a stimulus light above the active lever is illuminated for a set duration (e.g., 20 seconds).
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Continue daily training sessions until the rat demonstrates stable responding, typically defined as less than 20% variation in the number of infusions over three consecutive days.
Protocol 3: Evaluation of l-THP on Cocaine Self-Administration (Progressive-Ratio Schedule)
This protocol details the methodology to assess the effect of l-THP on the motivation to self-administer cocaine.
Materials:
-
Trained rats that have acquired stable cocaine self-administration.
-
l-THP solution (doses ranging from 1.0 to 10.0 mg/kg).
-
Vehicle solution (control).
-
Cocaine hydrochloride solution.
Procedure:
-
Following stable self-administration on an FR schedule, switch the reinforcement schedule to a Progressive-Ratio (PR) schedule. In a PR schedule, the number of lever presses required to receive a single infusion of cocaine increases with each successive infusion.
-
Allow the rats to establish a stable baseline breakpoint on the PR schedule. The breakpoint is defined as the last completed ratio before a 1-hour period of no responding.
-
On test days, administer a specific dose of l-THP (or vehicle) via intraperitoneal (i.p.) injection 30 minutes before the start of the self-administration session.
-
Record the breakpoint for each rat under the influence of l-THP or vehicle.
-
Analyze the data to determine if l-THP significantly alters the breakpoint for cocaine self-administration. A decrease in the breakpoint is indicative of a reduction in the reinforcing efficacy of cocaine.
Mandatory Visualizations
Signaling Pathway of l-THP in the Context of Cocaine's Effects
Caption: Signaling pathway of l-THP's antagonistic action on dopamine receptors in the presence of cocaine.
Experimental Workflow for Evaluating l-THP in a Cocaine Self-Administration Model
Caption: Workflow for evaluating l-THP's effect on cocaine self-administration using a PR schedule.
References
- 1. Levo-tetrahydropalmatine attenuates cocaine self-administration under a progressive-ratio schedule and cocaine discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levo-tetrahydropalmatine inhibits cocaine's rewarding effects: experiments with self-administration and brain-stimulation reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levo-tetrahydropalmatine attenuates cocaine self-administration and cocaine-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levo-tetrahydropalmatine Inhibits Cocaine's Rewarding Effects: Experiments with Self-Administration and Brain-Stimulation Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral administration of levo-tetrahydropalmatine attenuates reinstatement of extinguished cocaine seeking by cocaine, stress or drug-associated cues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aminer.org [aminer.org]
- 9. Levo-tetrahydropalmatine attenuates cocaine self-administration under a progressive-ratio schedule and cocaine discrimination in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability Assays Using Tetrahydropalmatine on THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the effects of Tetrahydropalmatine (THP) on the viability of THP-1 human monocytic leukemia cells. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways.
Introduction
Tetrahydropalmatine (THP) is an isoquinoline alkaloid found in various medicinal plants, notably from the Corydalis genus. It is recognized for its wide range of pharmacological activities, including analgesic, sedative, and anti-inflammatory effects.[1] The human THP-1 cell line, derived from an acute monocytic leukemia patient, is a widely used in vitro model for studying monocyte and macrophage functions, immunology, and toxicology. Understanding the impact of THP on THP-1 cell viability is crucial for evaluating its therapeutic potential and cytotoxic profile in the context of immunological and oncological research.
Recent studies have highlighted the anti-inflammatory properties of THP in THP-1 cells, where it has been shown to inhibit the production of pro-inflammatory mediators. This effect is often linked to the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2] Furthermore, research in other leukemia cell lines suggests that THP can induce apoptosis, indicating its potential as an anti-cancer agent.[3][4]
This document outlines the protocols for conducting cell viability assays, specifically the MTT assay, to quantify the dose-dependent effects of THP on THP-1 cells.
Data Presentation
The following tables summarize representative quantitative data on the effects of Tetrahydropalmatine on cell viability and related signaling pathways. Note: Specific IC50 values for THP on THP-1 cells were not available in the reviewed literature; the data presented is illustrative based on dose-dependent effects observed in related studies. Researchers should perform the described protocols to determine the precise IC50 for their specific experimental conditions.
Table 1: Effect of Tetrahydropalmatine on THP-1 Cell Viability (Illustrative Data)
| THP Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 95 ± 4.8 |
| 25 | 82 ± 6.1 |
| 50 | 65 ± 5.5 |
| 100 | 48 ± 4.9 |
| 200 | 25 ± 3.7 |
Table 2: Summary of Tetrahydropalmatine's Effects on Signaling Pathways in THP-1 and Related Myeloid Cells
| Signaling Pathway | Key Proteins Modulated | Observed Effect | Reference |
| MAPK Pathway | p38, ERK | Inhibition of phosphorylation | [1][2] |
| NF-κB Pathway | NF-κB | Inhibition of activation | [5][6] |
| Apoptosis Pathway | Caspases, XIAP, MDM2 | Induction of apoptosis (in other leukemia cells) | [3][4] |
Experimental Protocols
THP-1 Cell Culture
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypan Blue solution (0.4%)
-
Cell culture flasks (T-75)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in T-75 flasks at a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Subculture the cells every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at the desired seeding density.
-
Prior to each experiment, assess cell viability using the Trypan Blue exclusion method. A viability of >95% is recommended.
MTT Cell Viability Assay
Materials:
-
Cultured THP-1 cells
-
Tetrahydropalmatine (THP) stock solution (dissolved in DMSO, filter-sterilized)
-
Complete RPMI-1640 medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplate reader
Procedure:
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of THP in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the prepared THP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest THP concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for assessing THP-1 cell viability using the MTT assay.
Caption: Proposed signaling pathways affected by Tetrahydropalmatine in THP-1 cells.
References
- 1. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 3. L-Tetrahydropalmatine Induces Apoptosis in EU-4 Leukemia Cells by Down-Regulating X-Linked Inhibitor of Apoptosis Protein and Increases the Sensitivity Towards Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of P38 MAPK and PKC in BLP induced TNF-alpha release, apoptosis, and NFkappaB activation in THP-1 monocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of D-Tetrahydropalmatine via the Bischler-Napieralski Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of D-Tetrahydropalmatine and the Strategic Advantage of the Bischler-Napieralski Synthesis
D-Tetrahydropalmatine (THP), an isoquinoline alkaloid, is a compound of significant interest in pharmacology and drug development.[1] Found in various plant species, particularly in the genus Corydalis, it has been traditionally used in Chinese herbal medicine.[1] Modern research has illuminated its diverse pharmacological activities, including analgesic, sedative, and anti-addictive properties, making it a promising candidate for the development of novel therapeutics for pain management, anxiety, and substance use disorders.[1][2] The neuroprotective potential of D-THP is also an active area of investigation, with studies suggesting its ability to mitigate neuronal damage and cognitive decline.[3]
The chemical architecture of D-Tetrahydropalmatine, featuring a tetrahydroisoquinoline core, lends itself to various synthetic strategies. Among these, the Bischler-Napieralski reaction stands out as a robust and classical method for the construction of the 3,4-dihydroisoquinoline scaffold, a key intermediate in the synthesis of THP.[4][5][6] This intramolecular electrophilic aromatic substitution reaction offers an efficient pathway to the desired heterocyclic system from readily available precursors.[5][6] This guide provides a comprehensive overview of the synthetic route to D-Tetrahydropalmatine employing the Bischler-Napieralski reaction, detailing the underlying mechanisms, step-by-step experimental protocols, and critical considerations for successful synthesis and purification.
The Bischler-Napieralski Reaction: A Mechanistic Overview
The Bischler-Napieralski reaction is a cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, typically promoted by a dehydrating agent in acidic conditions.[5][6] The reaction proceeds through an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the β-arylethylamine moiety attacks an electrophilic intermediate generated from the amide carbonyl.[4]
Two primary mechanistic pathways are proposed, largely differing in the timing of the elimination of the carbonyl oxygen.[1]
-
Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, followed by cyclization and subsequent elimination to form the imine.
-
Mechanism II: Proposes the initial formation of a highly electrophilic nitrilium ion intermediate, which then undergoes cyclization.[1]
The prevailing mechanism can be influenced by the specific reaction conditions and the nature of the substrate and dehydrating agent used.[1] For the synthesis of the D-Tetrahydropalmatine precursor, the electron-rich nature of the dimethoxy-substituted benzene ring facilitates the electrophilic attack, making this reaction particularly suitable.
Caption: Generalized mechanism of the Bischler-Napieralski reaction.
Experimental Protocols
The synthesis of D-Tetrahydropalmatine via the Bischler-Napieralski reaction is a multi-step process, beginning with the preparation of the requisite N-acyl-β-arylethylamine precursor.
Part 1: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
This crucial precursor is synthesized through the amide coupling of homoveratrylamine (3,4-dimethoxyphenethylamine) and 3,4-dimethoxyphenylacetic acid.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier Suggestion |
| Homoveratrylamine | C₁₀H₁₅NO₂ | 181.23 | Sigma-Aldrich, Acros Organics |
| 3,4-Dimethoxyphenylacetic acid | C₁₀H₁₂O₄ | 196.19 | Sigma-Aldrich, Alfa Aesar |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Sigma-Aldrich, TCI |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Sigma-Aldrich, Acros Organics |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific, VWR |
| Hydrochloric acid (HCl), 1M | HCl | 36.46 | Fisher Scientific, VWR |
| Saturated sodium bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | Fisher Scientific, VWR |
| Brine (saturated NaCl solution) | NaCl | 58.44 | Fisher Scientific, VWR |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Fisher Scientific, VWR |
Protocol:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
-
Amine Addition: To the stirred solution, add homoveratrylamine (1.0 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide as a white solid.
Part 2: Bischler-Napieralski Cyclization to form 1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
This step constitutes the core Bischler-Napieralski reaction to form the dihydroisoquinoline ring system.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier Suggestion |
| N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C₂₀H₂₅NO₅ | 359.42 | Synthesized in Part 1 |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | Sigma-Aldrich, Acros Organics |
| Toluene, anhydrous | C₇H₈ | 92.14 | Fisher Scientific, VWR |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific, VWR |
| Saturated sodium bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | Fisher Scientific, VWR |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Fisher Scientific, VWR |
Protocol:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve the N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise to the stirred solution at room temperature. The addition is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Basification: Basify the aqueous mixture to a pH of 8-9 with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 3,4-dihydroisoquinoline derivative.
Part 3: Reduction to D-Tetrahydropalmatine
The final step involves the reduction of the C=N double bond of the dihydroisoquinoline intermediate to yield the target tetrahydroisoquinoline, D-Tetrahydropalmatine.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier Suggestion |
| 1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | C₂₀H₂₃NO₄ | 341.40 | Synthesized in Part 2 |
| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | Sigma-Aldrich, Acros Organics |
| Methanol (MeOH) | CH₃OH | 32.04 | Fisher Scientific, VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific, VWR |
| Water (H₂O) | H₂O | 18.02 | --- |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Fisher Scientific, VWR |
Protocol:
-
Reaction Setup: Dissolve the crude 3,4-dihydroisoquinoline intermediate (1.0 eq) in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Carefully add water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with additional dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude D-Tetrahydropalmatine.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford pure D-Tetrahydropalmatine.
Sources
- 1. Bischler-Napieralski-Reaktion – Wikipedia [de.wikipedia.org]
- 2. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Formulation of Tetrahydropalmatine for Oral Administration in Preclinical Studies
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful oral formulation of Tetrahydropalmatine (THP) for preclinical evaluation. Recognizing the challenges posed by THP's physicochemical properties, this document moves beyond simple protocols to explain the causal relationships behind formulation choices. We present a multi-tiered strategy, from simple suspensions to advanced lipid-based systems, complete with step-by-step protocols, quality control procedures, and in vivo administration guidelines. The objective is to empower researchers to develop consistent, reliable, and effective oral formulations to accurately assess the therapeutic potential of THP in animal models.
Introduction: The Rationale for THP Formulation
Tetrahydropalmatine (THP) is a naturally occurring isoquinoline alkaloid found in plants of the Corydalis and Stephania genera.[1] It has garnered significant scientific interest for its wide range of pharmacological activities, including analgesic, sedative, and anti-addictive properties, primarily attributed to its action as a dopamine antagonist.[2] Despite its therapeutic promise, advancing THP through preclinical development is hampered by a critical challenge: its low and variable oral bioavailability.[3]
The primary obstacle to effective oral delivery is THP's poor aqueous solubility.[1] For a drug to be absorbed from the gastrointestinal (GI) tract, it must first dissolve in the gut fluids.[4] Compounds with low solubility often exhibit incomplete dissolution, leading to insufficient absorption and suboptimal systemic exposure.[5] This not only complicates the interpretation of efficacy and toxicology studies but can also lead to the premature termination of a potentially valuable therapeutic candidate.[6]
Therefore, the role of the formulation scientist is paramount. By developing a well-characterized and appropriate formulation, we can overcome the inherent limitations of the molecule, ensure consistent drug exposure, and enable a reliable assessment of its pharmacological and toxicological profile.[7] This guide will provide the foundational knowledge and practical protocols to achieve this goal.
Foundational Knowledge: Physicochemical Characterization of THP
An effective formulation strategy begins with a thorough understanding of the drug's intrinsic properties.[6] These parameters dictate the challenges that must be overcome and guide the selection of appropriate excipients and formulation technologies.
| Property | Value / Characteristic | Implication for Oral Formulation |
| Molecular Formula | C₂₁H₂₅NO₄ | - |
| Molecular Weight | 355.4 g/mol | Low molecular weight is generally favorable for passive diffusion.[3] |
| Solubility | Tertiary amine alkali; soluble in chloroform, benzene, ether, hot ethanol, and water. Insoluble in other highly polar solvents.[1] | Although described as "water-soluble," its practical aqueous solubility can be limited, especially in the neutral to alkaline pH of the intestines. This is the primary hurdle for oral absorption. |
| LogP (n-octanol/water) | 1.42 | This value indicates moderate lipophilicity, suggesting that the molecule has a reasonable capacity to permeate gut epithelia once dissolved.[3] |
| Chemical Class | Isoquinoline Alkaloid | Often exhibit poor aqueous solubility and may be subject to first-pass metabolism.[1][2] |
The key takeaway is that while THP's moderate lipophilicity (LogP 1.42) is conducive to membrane permeation, its limited aqueous solubility is the rate-limiting step for oral absorption.[3] Therefore, our formulation strategies must focus on enhancing the dissolution rate and/or the apparent solubility of THP in the gastrointestinal lumen.
Strategic Formulation Selection: A Decision-Making Workflow
Choosing the right formulation is a balance of complexity, timeline, and the specific goal of the preclinical study (e.g., rapid screening vs. late-stage toxicology).[7] The following diagram outlines a logical workflow for selecting an appropriate formulation strategy for THP.
Caption: Formulation selection workflow for THP.
For early-stage screening where simplicity and speed are paramount, a simple aqueous suspension may suffice. For studies requiring robust and maximized exposure, such as pharmacokinetic (PK) or pivotal efficacy models, a solubilization strategy is strongly recommended.
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for preparing two common and effective types of formulations for THP.
Protocol 1: Simple Aqueous Suspension (for Screening Studies)
Rationale: A suspension is a heterogeneous mixture where solid drug particles are dispersed in a liquid vehicle.[8] This is often the simplest and fastest formulation to prepare for early studies.[6] The use of a suspending agent like Carboxymethyl cellulose (CMC) increases the viscosity of the vehicle, slowing down the settling of THP particles and ensuring more uniform dosing.[9][10]
Materials:
-
Tetrahydropalmatine (THP) powder
-
Sodium Carboxymethyl Cellulose (CMC), low viscosity
-
Sterile, purified water
-
Glass mortar and pestle
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Step-by-Step Methodology:
-
Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, their average weight, the dose level (e.g., 50 mg/kg), and the dosing volume (e.g., 10 mL/kg).[11] Always prepare a slight overage (approx. 20-30%) to account for transfer losses.
-
Prepare the Vehicle (0.5% w/v CMC):
-
Weigh the required amount of CMC.
-
Heat about half of the total required water volume to ~60°C.
-
Slowly sprinkle the CMC powder into the vortex of the stirring hot water to prevent clumping.
-
Continue stirring until the CMC is fully dispersed.
-
Add the remaining volume of room temperature water and continue to stir until the solution is clear and uniform. Allow to cool completely.
-
-
Prepare the THP Slurry:
-
Accurately weigh the required amount of THP powder and place it in a glass mortar.
-
Add a small amount of the 0.5% CMC vehicle to the mortar (just enough to wet the powder) and levigate with the pestle to form a smooth, uniform paste. This step is critical to break down agglomerates and ensure good particle wetting.
-
-
Form the Final Suspension:
-
Gradually add the remaining vehicle to the mortar while stirring.
-
Transfer the contents to a volumetric flask or beaker. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the drug.
-
Bring the suspension to the final volume with the vehicle.
-
Place a magnetic stir bar in the flask and stir continuously for at least 30 minutes before dosing.
-
-
Administration: Keep the suspension under constant, gentle agitation (using the magnetic stirrer) during the entire dosing procedure to ensure dose uniformity.
Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS) (for Enhanced Bioavailability)
Rationale: A SEDDS is an isotropic mixture of oils, surfactants, and sometimes co-solvents, that spontaneously forms a fine oil-in-water nano- or microemulsion upon gentle agitation in aqueous media, such as the fluids of the GI tract.[12][13] This approach is highly effective for poorly soluble drugs like THP because it presents the drug in a solubilized state within small lipid droplets, providing a large surface area for absorption.[14]
Materials:
-
Tetrahydropalmatine (THP) powder
-
Oil: Medium-chain triglycerides (MCT), e.g., Capryol™ 90
-
Surfactant: Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL) or Polysorbate 80 (Tween® 80)
-
Co-solvent/Co-surfactant: Propylene Glycol or Transcutol® HP
-
Glass vials with screw caps
-
Vortex mixer
-
Water bath or incubator (optional, for gentle heating)
Step-by-Step Methodology:
-
Excipient Screening (Solubility Study):
-
Determine the solubility of THP in various oils, surfactants, and co-solvents to select the best components.
-
Add an excess amount of THP to a known volume (e.g., 1 mL) of each excipient in separate vials.
-
Vortex vigorously and allow to equilibrate for 24-48 hours at room temperature.
-
Centrifuge the samples and analyze the supernatant for THP concentration using a validated analytical method (e.g., HPLC-UV).
-
Select the excipients that show the highest solubility for THP.
-
-
Develop the Formulation Ratio:
-
Based on the solubility data, prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent. A common starting point is a ratio of 30:50:20 (Oil:Surfactant:Co-solvent).
-
Weigh the required amounts of each excipient into a glass vial.
-
-
Incorporate the Drug:
-
Weigh the desired amount of THP and add it to the excipient mixture.
-
Cap the vial and vortex until the THP is completely dissolved. Gentle warming (e.g., 40°C) can be used to facilitate dissolution if necessary, but stability must be considered.
-
-
Characterize the Pre-concentrate: The final product should be a clear, homogenous, and slightly viscous liquid.
-
Administration: The SEDDS pre-concentrate can be directly administered via oral gavage. Upon contact with GI fluids, it will self-emulsify.
Quality Control and Formulation Characterization
A formulation is only useful if it is well-characterized and consistent. The following QC tests are essential.
| Test | Protocol 1 (Suspension) | Protocol 2 (SEDDS) | Rationale |
| Visual Inspection | Homogenous, uniform color, no large clumps. Re-suspends easily upon shaking. | Clear, homogenous liquid, no precipitation. | Ensures basic quality and absence of gross formulation errors. |
| pH Measurement | Measure directly with a calibrated pH meter. | Dilute 1:100 in water, then measure pH. | Ensures the pH is within a physiologically acceptable range (typically 4-8 for oral formulations) to avoid GI irritation.[15] |
| Particle/Droplet Size | Use laser diffraction or microscopy to determine particle size distribution. | Use Dynamic Light Scattering (DLS) after diluting the pre-concentrate in water (e.g., 1:100) to measure the resulting emulsion droplet size. | For suspensions, smaller particles increase surface area and dissolution rate.[15] For SEDDS, droplet sizes <200 nm are desirable for optimal absorption.[12] |
| Drug Content Uniformity | Collect samples from the top, middle, and bottom of the bulk suspension (while stirring) and analyze for THP concentration. | Analyze the clear pre-concentrate for THP concentration. | Verifies that the drug is evenly distributed, ensuring each animal receives the correct dose. |
| Stability | Monitor for particle growth (Ostwald ripening), caking, or changes in re-suspendability over the intended use period. | Monitor the pre-concentrate for any signs of drug precipitation or phase separation. | Confirms the formulation remains consistent and stable from preparation through administration. |
Preclinical Administration: Best Practices for Oral Gavage
Proper administration technique is as critical as the formulation itself to ensure accurate dosing and animal welfare.[16]
-
Animal Handling: Restrain the mouse or rat firmly but gently to immobilize the head and straighten the esophagus.[9]
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[11]
-
Measuring Insertion Depth: Measure the needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.[17]
-
Dosing Volume: The recommended dosing volume is typically 5-10 mL/kg.[11] Exceeding 10 mL/kg increases the risk of reflux and aspiration.[11][18]
-
Procedure:
-
Weigh the animal to calculate the precise volume to be administered.[19]
-
Draw the required volume of the formulation into a syringe.
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and pass it smoothly down the esophagus. There should be no resistance.[20]
-
Administer the dose at a steady pace.
-
Smoothly remove the needle.
-
Monitor the animal for at least 15 minutes post-dose for any signs of distress, such as difficulty breathing.[16][19]
-
The following diagram illustrates the key steps in the oral gavage workflow.
Caption: Standard workflow for oral gavage in rodents.
Conclusion
The successful preclinical development of Tetrahydropalmatine hinges on a rational and well-executed formulation strategy. By understanding its physicochemical limitations, particularly its poor aqueous solubility, researchers can select and prepare appropriate delivery systems. Simple suspensions offer a rapid solution for initial screening, while advanced formulations like SEDDS can maximize oral bioavailability for pivotal pharmacokinetic, efficacy, and toxicology studies. Adherence to the detailed protocols for preparation, characterization, and administration outlined in this guide will ensure the generation of high-quality, reproducible data, thereby enabling a clear and accurate evaluation of THP's therapeutic potential.
References
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Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
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Shakya, P., & Thapa, P. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Purdue University. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]
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OLAW. (2015). Performance of Repeat Procedures. Retrieved from [Link]
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University of Queensland. (2021). LAB_021 Oral Gavage in Mice and Rats. Research Support. Retrieved from [Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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Gautam, A., & Mehl, J. (2014). Preclinical formulations for discovery and toxicology: physicochemical challenges. Drug Discovery Today. Retrieved from [Link]
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ResearchGate. Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Retrieved from [Link]
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Florida State University Office of Research. (2016). Oral Gavage in the Mouse. Retrieved from [Link]
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SciSpace. Self-Emulsifying Drug Delivery System (SEDDS). Retrieved from [Link]
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MDPI. (2024). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Retrieved from [Link]
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National Institutes of Health. (2022). Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. Retrieved from [Link]
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Begell Digital Library. Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. Retrieved from [Link]
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Pharmaceutical Technology. Self-Emulsifying Drug Delivery Systems. Retrieved from [Link]
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PubMed Central. (2018). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Retrieved from [Link]
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Frontiers. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Retrieved from [Link]
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PubMed. (2008). Novel technology to prepare oral formulations for preclinical safety studies. Retrieved from [Link]
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Protocols.io. (2011). Voluntary oral administration of drugs in mice. Retrieved from [Link]
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ResearchGate. Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]
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ResearchGate. Novel technology to prepare oral formulations for preclinical safety studies. Retrieved from [Link]
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MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]
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ResearchGate. The chemical structure of THP. Retrieved from [Link]
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National Institutes of Health. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from [Link]
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ACS Publications. (2012). Identification of Suitable Formulations for High Dose Oral Studies in Rats Using In Vitro Solubility Measurements, the Maximum Absorbable Dose Model, and Historical Data Sets. Retrieved from [Link]
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National Center for Biotechnology Information. (-)-Tetrahydropalmatine. PubChem Compound Database. Retrieved from [Link]
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Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
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ResearchGate. Modifying a displacement pump for oral gavage dosing of solution and suspension preparations to adult and neonatal mice. Retrieved from [Link]
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University of British Columbia. (2021). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem. Retrieved from [Link]
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Western blot analysis for glial cell activation after THP treatment
Application Notes & Protocols
Topic: Western Blot Analysis for Glial Cell Activation After Tetrahydropalmatine (THP) Treatment
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting Neuroinflammation with Tetrahydropalmatine
Neuroinflammation is a critical immune response within the central nervous system (CNS) orchestrated primarily by glial cells, namely astrocytes and microglia.[1][2] While essential for protecting the brain from pathogens and injury, chronic or dysregulated glial activation contributes to the pathogenesis of numerous neurodegenerative diseases.[1][2] Activated astrocytes are characterized by an upregulation of Glial Fibrillary Acidic Protein (GFAP), an intermediate filament protein crucial for maintaining their structure.[3][4] Microglia, the resident immune cells of the CNS, express increased levels of Ionized calcium-binding adapter molecule 1 (Iba1) upon activation, a protein involved in phagocytosis and cell motility.[3][5] Consequently, GFAP and Iba1 serve as canonical protein markers for assessing the extent of astrocytic and microglial activation, respectively.[6][7]
Tetrahydropalmatine (THP), an alkaloid derived from the Corydalis plant, has demonstrated significant analgesic, sedative, and anti-inflammatory properties.[8][9][10] Emerging evidence suggests that THP's therapeutic potential in neurological disorders may stem from its ability to modulate neuroinflammatory pathways. Studies have shown that THP can inhibit the activation of glial cells and suppress the production of pro-inflammatory cytokines, partly through the downregulation of signaling pathways such as NF-κB.[8][10][11]
This application note provides a comprehensive, field-tested guide for utilizing Western blot analysis to quantitatively measure the inhibitory effects of THP on glial cell activation. We present a self-validating protocol that details every step from cell culture and treatment to data interpretation, enabling researchers to reliably assess the therapeutic potential of THP and similar compounds.
Scientific Rationale and Experimental Design
The core of this protocol is to induce a pro-inflammatory state in cultured glial cells and then quantify the extent to which THP can reverse or prevent the activation markers' upregulation.
-
Inducing Activation: Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls, is a potent activator of glial cells via Toll-like receptor 4 (TLR4) signaling. This provides a robust and reproducible model of acute neuroinflammation, leading to a significant increase in GFAP and Iba1 expression.
-
Quantifying Protein Expression: Western blotting is the gold standard for this application. It allows for the separation of proteins by molecular weight and their specific detection using antibodies, providing semi-quantitative data on protein expression levels. By normalizing the expression of GFAP and Iba1 to a stable housekeeping protein (e.g., β-actin or GAPDH), we can accurately compare the levels of activation between different treatment groups.
-
Controls for Validation: The experimental design incorporates essential controls to ensure data integrity:
-
Vehicle Control: Cells treated with only the solvent used to dissolve THP (e.g., DMSO) to account for any effects of the solvent itself.
-
LPS-Only Control (Positive Control): Cells treated with LPS to establish the maximum level of glial activation.
-
THP + LPS Groups: The experimental groups, used to determine the dose-dependent effect of THP on LPS-induced activation.
-
Below is a diagram illustrating the complete experimental workflow.
Detailed Experimental Protocols
Part A: Glial Cell Culture and Treatment
This protocol assumes the use of primary mixed glial cultures, which contain both astrocytes and microglia. Similar principles apply to cell lines like BV-2 (microglial) or C8-D1A (astrocytic). For detailed methods on primary cell isolation, refer to established protocols.[12][13][14]
-
Cell Seeding: Plate primary glial cells in 6-well plates at a density of 5 x 10⁵ cells/well and culture in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to reach 80-90% confluency.
-
Serum Starvation: Before treatment, replace the medium with serum-free DMEM/F12 for 4-6 hours. This minimizes baseline activation and synchronizes the cell state.
-
Pre-treatment with THP:
-
Prepare stock solutions of THP in DMSO. A final DMSO concentration in the culture medium should not exceed 0.1% to avoid toxicity.
-
Add THP to the designated wells at final concentrations (e.g., 1, 5, 10, 25 µM).
-
For the "Vehicle" and "LPS-Only" wells, add an equivalent volume of DMSO.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Inflammatory Challenge:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to all wells except the untreated control, to a final concentration of 100 ng/mL.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Part B: Protein Extraction and Quantification
Causality: The goal is to lyse cells while preserving protein integrity. RIPA buffer is stringent enough to solubilize most cellular proteins. Protease and phosphatase inhibitors are non-negotiable; they prevent enzymatic degradation of target proteins after cell lysis, ensuring the protein levels you measure reflect the in-vivo state at the time of harvest.
-
Cell Lysis:
-
Place the 6-well plates on ice. Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new, clean tube. Avoid disturbing the pellet.
-
-
Protein Quantification:
-
Use a Bicinchoninic acid (BCA) assay kit to determine the protein concentration of each lysate, following the manufacturer's instructions.
-
Rationale: Equal protein loading is the cornerstone of quantitative Western blotting. The BCA assay ensures that differences in band intensity are due to actual changes in protein expression, not variations in the amount of sample loaded.
-
Based on the concentrations, calculate the volume of lysate needed to load 20-30 µg of total protein per lane. Mix this volume with 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Part C: Western Blot Analysis
-
SDS-PAGE:
-
Load 20-30 µg of denatured protein lysate into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor migration and transfer efficiency.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended (100V for 90 minutes at 4°C).
-
Rationale: PVDF membranes are robust and have a high binding capacity, making them ideal for chemiluminescent detection. Ensure no air bubbles are trapped between the gel and the membrane, as this will block transfer.[15]
-
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane in a blocking buffer (5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[16][17]
-
Rationale: Blocking saturates non-specific protein binding sites on the membrane, preventing the primary antibody from binding randomly and causing high background.[16][17]
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Anti-GFAP antibody (e.g., 1:1000 dilution)
-
Anti-Iba1 antibody (e.g., 1:1000 dilution)
-
Anti-β-actin antibody (Loading Control, e.g., 1:5000 dilution)
-
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:5000 in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again, three times for 10 minutes each with TBST, to remove unbound secondary antibody.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to obtain strong signals without saturation.
-
Data Analysis and Expected Results
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for GFAP, Iba1, and β-actin in each lane.
-
Normalization: For each sample, divide the intensity of the target protein band (GFAP or Iba1) by the intensity of the corresponding β-actin band. This normalization corrects for any minor variations in protein loading.
-
Interpretation: Calculate the fold change in normalized protein expression relative to the LPS-only control group. A statistically significant decrease in GFAP and Iba1 levels in the THP-treated groups indicates an inhibitory effect on glial activation.
Sample Data Presentation
| Treatment Group | Normalized GFAP (Arbitrary Units) | Fold Change vs. LPS | Normalized Iba1 (Arbitrary Units) | Fold Change vs. LPS |
| Untreated Control | 0.15 ± 0.03 | 0.12 | 0.21 ± 0.04 | 0.15 |
| LPS (100 ng/mL) | 1.25 ± 0.11 | 1.00 | 1.40 ± 0.15 | 1.00 |
| LPS + THP (5 µM) | 0.88 ± 0.09 | 0.70 | 0.95 ± 0.10 | 0.68 |
| LPS + THP (10 µM) | 0.55 ± 0.06 | 0.44 | 0.63 ± 0.07 | 0.45 |
| LPS + THP (25 µM) | 0.31 ± 0.04 | 0.25 | 0.39 ± 0.05 | 0.28 |
| Data are presented as mean ± SEM. Statistical significance vs. LPS-only group denoted by asterisks. |
Putative Signaling Pathway
The inhibitory action of THP on glial activation is believed to involve the modulation of key inflammatory signaling cascades. The diagram below illustrates a potential mechanism where THP interferes with the NF-κB pathway, a central regulator of inflammatory gene expression.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No Signal or Weak Signal | - Inactive primary/secondary antibody.- Insufficient protein loaded.- Poor transfer of protein to membrane.- Expired ECL substrate. | - Verify antibody efficacy with a positive control.- Increase protein load to 30-40 µg.- Confirm transfer with Ponceau S stain.- Use fresh ECL substrate. Increase exposure time.[16] |
| High Background | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing.- Membrane dried out. | - Increase blocking time to 1.5-2 hours or switch blocking agent (e.g., BSA).- Titrate primary and secondary antibody concentrations.- Increase number and duration of TBST washes.[16][17]- Ensure membrane is always submerged in buffer.[15] |
| Non-specific Bands | - Primary antibody concentration too high.- Cross-reactivity of the antibody.- Protein degradation. | - Reduce primary antibody concentration; increase incubation time at 4°C.- Run a negative control (lysate from a cell type not expressing the target).- Use fresh lysates and always add protease inhibitors.[18] |
| Uneven Bands ("Smiling") | - Gel running too fast/hot.- Uneven polymerization of the gel. | - Run the gel at a lower voltage, or in a cold room.- Ensure gel is properly prepared; consider using pre-cast gels for consistency.[15][17] |
References
-
Liu, X., et al. (2021). Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain. PubMed Central. Available at: [Link]
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Wikipedia contributors. (2024). Tetrahydropalmatine. Wikipedia. Available at: [Link]
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Patsnap Synapse. (2024). What is Tetrahydropalmatine sulfate used for?. Patsnap Synapse. Available at: [Link]
-
Wang, N., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology. Available at: [Link]
-
Ghosh, S., et al. (2007). Molecular and immunocytochemical characterization of primary neuronal cultures from adult rat brain: differential expression of neuronal and glial protein markers. PubMed Central. Available at: [Link]
-
Al-Ghanim, A., et al. (2020). Rapid GFAP and Iba1 expression changes in the female rat brain following spinal cord injury. PubMed Central. Available at: [Link]
-
Kelly, D. L., et al. (2020). L-Tetrahydropalmatine, a Novel Dopamine Antagonist, Fails to Improve Psychiatric Symptoms as Adjunctive Treatment for Schizophrenia. Oxford Academic. Available at: [Link]
-
Lopes, C., et al. (2024). Protocol for the isolation and culture of microglia, astrocytes, and neurons from the same mouse brain. PubMed Central. Available at: [Link]
-
Assay Genie. (n.d.). 101 Western Blot Troubleshooting Tips & Tricks. Assay Genie. Available at: [Link]
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St John's Laboratory. (n.d.). Western Blot Troubleshooting. St John's Laboratory. Available at: [Link]
-
BenchSci. (2025). Western Blot Troubleshooting: 10 Common Problems and Solutions. BenchSci. Available at: [Link]
-
Gigli, S., et al. (2021). Western blotting analyisis for microglia marker Iba-1 and for astrocyte GFAP... ResearchGate. Available at: [Link]
-
Ahmed, A., et al. (2019). Western blot for GFAP, IBA1, pAMPK and MIF markers... ResearchGate. Available at: [Link]
-
Jones, H., et al. (2018). Western blot analyses for glial fibrillary acidic protein (GFAP). ResearchGate. Available at: [Link]
-
antibodies-online.com. (n.d.). Glial Cell Markers (PNS). antibodies-online.com. Available at: [Link]
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Zahid, A., et al. (2021). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology. Available at: [Link]
-
Biocompare. (2023). A Guide to Glial Cell Markers. Biocompare. Available at: [Link]
-
protocols.io. (2022). Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections. protocols.io. Available at: [Link]
-
ResearchGate. (2024). (PDF) Protocol for the isolation and culture of microglia, astrocytes, and neurons from the same mouse brain. ResearchGate. Available at: [Link]
-
Alzheimer's Drug Discovery Foundation. (2023). NEUROINFLAMMATION, ITS ROLE IN ALZHEIMER'S DISEASE AND THERAPEUTIC STRATEGIES. ADDF. Available at: [Link]
-
PubMed. (2024). Protocol for the isolation and culture of microglia, astrocytes, and neurons from the same mouse brain. PubMed. Available at: [Link]
-
Singh, S., et al. (2023). The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets. Frontiers in Aging Neuroscience. Available at: [Link]
-
Niraula, A., et al. (2021). The Role of Neuroinflammation in Cellular Damage in Neurodegenerative Diseases. PubMed Central. Available at: [Link]
-
Uddin, M. S., et al. (2021). Inflammation and Alzheimer's Disease: Mechanisms and Therapeutic Implications by Natural Products. PubMed Central. Available at: [Link]
Sources
- 1. Frontiers | The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets [frontiersin.org]
- 2. The Role of Neuroinflammation in Cellular Damage in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neural and Glial Markers | Cell Signaling Technology [cellsignal.com]
- 4. Glial cell markers, antibodies, kits, reagents | www.antibodies-online.com [antibodies-online.com]
- 5. Microglia markers | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Tetrahydropalmatine sulfate used for? [synapse.patsnap.com]
- 10. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Protocol for the isolation and culture of microglia, astrocytes, and neurons from the same mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for the isolation and culture of microglia, astrocytes, and neurons from the same mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 18. stjohnslabs.com [stjohnslabs.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Tetrahydropalmatine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the low oral bioavailability of Tetrahydropalmatine (THP).
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of Tetrahydropalmatine (THP) low?
The low oral bioavailability of THP is primarily attributed to two main factors:
-
Poor Intestinal Absorption: THP exhibits poor absorption characteristics in the gastrointestinal (GI) tract.[1][2]
-
Rapid Clearance: The compound is quickly cleared from the body, reducing its systemic exposure time.[1][2]
Efflux by P-glycoprotein (P-gp) transporters and metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver also contribute significantly to its low bioavailability.
2. What are the most promising strategies to improve the oral bioavailability of THP?
Current research focuses on advanced drug delivery systems to overcome the inherent limitations of THP. The most effective strategies include:
-
Nanoformulations: Encapsulating THP in nanoparticles can protect it from degradation, enhance its solubility, and facilitate its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the GI tract, increasing the surface area for absorption.[1][3][4]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate THP, offering controlled release and improved stability.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs like THP, improving their delivery.[5]
-
-
Inhibition of Efflux Pumps: Co-administration of THP with P-glycoprotein (P-gp) inhibitors can reduce its efflux from intestinal cells back into the gut lumen.[6][7][8]
-
Modulation of Metabolism: Using inhibitors of specific cytochrome P450 (CYP) enzymes responsible for THP metabolism can increase its systemic concentration.[2][9][10]
3. What kind of bioavailability improvements can be expected with nanoformulations?
Significant improvements in the oral bioavailability of THP have been reported with nanoformulations. For instance, Self-Microemulsifying Drug Delivery Systems (SMEDDS) have been shown to increase the oral bioavailability of l-THP by 198.63% in rabbits and 225% in rats compared to a suspension.[1][3][4] A 3.25-fold increase in the relative bioavailability of l-THP was observed with SMEDDS compared to a suspension formulation in another study.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of THP nanoformulations.
Self-Emulsifying Drug Delivery Systems (SMEDDS)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor self-emulsification or formation of large droplets | - Inappropriate ratio of oil, surfactant, and cosurfactant.- Low hydrophilic-lipophilic balance (HLB) value of the surfactant.- Insufficient mixing energy. | - Optimize the ratio of excipients by constructing a pseudo-ternary phase diagram.- Select a surfactant or a blend of surfactants with a higher HLB value (typically >12).- Ensure thorough mixing using a vortex mixer or gentle heating. |
| Drug precipitation upon dilution in aqueous media | - The drug has low solubility in the selected oil phase.- The amount of drug loaded exceeds the solubilization capacity of the formulation. | - Screen various oils to find one with the highest solubilizing capacity for THP.- Reduce the drug loading in the formulation.- Include a cosolvent that can maintain drug solubility upon dilution. |
| Instability of the formulation (phase separation, creaming) | - Imbalance in the formulation components.- Chemical degradation of excipients or the drug. | - Re-evaluate the pseudo-ternary phase diagram to identify a more stable region.- Store the formulation in a cool, dark place and consider adding antioxidants if necessary. |
Solid Lipid Nanoparticles (SLNs)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Large particle size or broad particle size distribution (high Polydispersity Index - PDI) | - Inefficient homogenization or sonication.- Aggregation of nanoparticles. | - Increase the homogenization pressure or sonication time/power.- Optimize the surfactant concentration to provide adequate stabilization.- For cold homogenization, ensure the lipid is sufficiently brittle. |
| Low drug encapsulation efficiency | - Poor solubility of THP in the lipid matrix.- Drug expulsion during lipid crystallization. | - Select a lipid in which THP has higher solubility.- Prepare SLNs using the cold homogenization technique to minimize drug partitioning to the aqueous phase.- Use a mixture of lipids to create a less ordered crystalline structure. |
| Particle growth upon storage | - Ostwald ripening.- Insufficient surfactant coverage. | - Use a combination of surfactants to provide better steric and electrostatic stabilization.- Store the SLN dispersion at a lower temperature. |
| Metal contamination (from ultrasonication) | - Probe sonicator tip erosion. | - Use an indirect sonication method (water bath sonicator).- Minimize sonication time.- Consider alternative preparation methods like high-pressure homogenization. |
Liposomes
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency | - Poor affinity of THP for the lipid bilayer or aqueous core.- Leakage of the drug during preparation. | - Adjust the lipid composition (e.g., add charged lipids to enhance interaction with the drug).- Optimize the hydration and sizing steps to minimize drug loss. |
| Instability (aggregation, fusion, drug leakage) | - Inappropriate lipid composition (e.g., low phase transition temperature).- Oxidation of unsaturated lipids. | - Incorporate cholesterol into the bilayer to increase rigidity and stability.- Use saturated phospholipids or add antioxidants.- Store liposomes at 4°C. |
| Rapid clearance in vivo (Accelerated Blood Clearance - ABC phenomenon) | - Recognition and uptake by the reticuloendothelial system (RES).- Opsonization by plasma proteins. | - Incorporate polyethylene glycol (PEG) into the liposome surface (PEGylation) to create "stealth" liposomes.[9] |
| Complement activation–related pseudoallergy (CARPA) | - Immune response to the liposomal components. | - Modify the surface of the liposomes with biocompatible polymers.- Investigate different lipid compositions. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of l-Tetrahydropalmatine (l-THP) Formulations
| Formulation | Animal Model | Bioavailability Increase (Relative to Suspension) | Reference |
| SMEDDS | Rabbit | 198.63% | [3][4] |
| SMEDDS | Rat | 225% | [1] |
| SMEDDS | Rat | 325% | [11] |
| Liposome Gel (transdermal) | Rat | 233.8% (Relative to Emulsion) | [12][13] |
Table 2: P-glycoprotein (P-gp) Inhibition by THP Enantiomers
| Enantiomer | IC50 (µM) | Reference |
| (+)-THP | 20.0 | [7] |
| (-)-THP | 48.6 | [7] |
Experimental Protocols
Protocol 1: Preparation of l-THP Self-Microemulsifying Drug Delivery System (SMEDDS)
1. Excipient Screening:
- Determine the solubility of l-THP in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor RH 40, Tween 80), and cosurfactants (e.g., Transcutol HP, PEG 400).
- Add an excess amount of l-THP to a known volume of each excipient, vortex, and shake in a water bath at a constant temperature for 48-72 hours.
- Centrifuge the samples and quantify the dissolved l-THP in the supernatant using a validated HPLC method.
2. Construction of Pseudo-Ternary Phase Diagram:
- Select the oil, surfactant, and cosurfactant with the highest solubility for l-THP.
- Prepare various mixtures of the surfactant and cosurfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
- For each Smix ratio, mix it with the oil at different weight ratios (e.g., 9:1, 8:2, ..., 1:9).
- Titrate each mixture with water dropwise under gentle agitation and observe for the formation of a clear or slightly bluish microemulsion.
- Plot the results on a ternary phase diagram to identify the microemulsion region.
3. Preparation of l-THP SMEDDS:
- Select a formulation from the optimal microemulsion region of the phase diagram.
- Accurately weigh the required amounts of oil, surfactant, and cosurfactant into a glass vial.
- Add the desired amount of l-THP to the mixture.
- Gently heat the mixture to approximately 40°C while stirring until the l-THP is completely dissolved and the solution is clear and homogenous.
Protocol 2: Preparation of l-THP Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization)
1. Preparation of Lipid and Aqueous Phases:
- Lipid Phase: Dissolve l-THP in a molten lipid (e.g., glyceryl monostearate, Compritol 888 ATO) at a temperature approximately 5-10°C above the lipid's melting point.
- Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in distilled water and heat it to the same temperature as the lipid phase.
2. Pre-emulsion Formation:
- Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
3. High-Pressure Homogenization:
- Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).
4. Cooling and SLN Formation:
- Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form SLNs.
Protocol 3: Preparation of l-THP Liposomes by Thin-Film Hydration Method
1. Lipid Film Formation:
- Dissolve l-THP, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform, dichloromethane) in a round-bottom flask.[12]
- Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid's phase transition temperature to form a thin, dry lipid film on the flask wall.
2. Hydration:
- Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
3. Size Reduction:
- To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator, or extrude it through polycarbonate membranes with a defined pore size.
Protocol 4: Determination of Encapsulation Efficiency
1. Separation of Free Drug from Nanoformulation:
- For SLNs and liposomes, separate the unencapsulated l-THP from the formulation by ultracentrifugation or centrifugal ultrafiltration.
- Collect the supernatant or filtrate containing the free drug.
2. Quantification of Drug:
- Quantify the amount of l-THP in the supernatant/filtrate (unencapsulated drug) using a validated HPLC method.
- Disrupt the nanoparticles in the pellet or retentate using a suitable solvent (e.g., methanol, ethanol) to release the encapsulated drug and quantify the total amount of drug.
3. Calculation:
- Encapsulation Efficiency (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
Protocol 5: In Vitro Drug Release Study
1. Method Selection:
- The dialysis bag method is commonly used for in vitro release studies of nanoformulations.
2. Procedure:
- Place a known amount of the l-THP nanoformulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
- Immerse the dialysis bag in a release medium (e.g., simulated gastric fluid, simulated intestinal fluid) maintained at 37°C with constant stirring.
- At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
- Quantify the amount of l-THP in the collected samples using a validated HPLC method.
- Plot the cumulative percentage of drug released versus time.
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways modulated by Tetrahydropalmatine, which contribute to its pharmacological effects.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 9. preprints.org [preprints.org]
- 10. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of the Levo-Tetrahydropalmatine Liposome Gel and Its Transdermal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of the Levo-Tetrahydropalmatine Liposome Gel and Its Transdermal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrahydropalmatine (THP) Stability & Long-Term Storage: A Technical Guide
Welcome to the technical support center for Tetrahydropalmatine (THP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper long-term storage of THP. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid Tetrahydropalmatine?
For long-term storage, solid L-Tetrahydropalmatine should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1]
Q2: How stable is Tetrahydropalmatine in aqueous solutions?
Aqueous solutions of Tetrahydropalmatine are not recommended for long-term storage. It is advised not to store aqueous solutions for more than one day.[1] For experiments requiring aqueous buffers, it is best to prepare fresh solutions daily.
Q3: Can I store Tetrahydropalmatine in organic solvents?
L-Tetrahydropalmatine is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF).[1] Stock solutions in these solvents should be purged with an inert gas to prevent oxidation.[1] For optimal stability, these stock solutions should also be stored at -20°C and protected from light.
Q4: What is the impact of pH on the stability of Tetrahydropalmatine?
The pH of the solution can significantly impact the stability of THP. A mild pH environment is known to protect THP from degradation.[2] Strong acidic conditions may lead to decomposition.[2] Therefore, for aqueous-based experiments, it is crucial to use buffered solutions and assess the stability of THP at the specific pH of your assay.
Q5: Is Tetrahydropalmatine sensitive to light?
While specific photostability studies for THP are not extensively detailed in the provided search results, it is a general good practice for alkaloids to be protected from light to prevent photodegradation. A study on a liposome gel formulation of l-THP utilized light-resistant containers for storage, suggesting that light protection is a valid consideration.[3]
Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of Tetrahydropalmatine.
Issue 1: Discoloration of solid THP or its solutions.
-
Potential Cause: Discoloration, such as yellowing or browning, can be an indicator of oxidation or degradation. This may be caused by improper storage conditions, such as exposure to air (oxygen), light, or high temperatures.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your solid THP is stored at -20°C in a tightly sealed container. For solutions, confirm they are stored at low temperatures, protected from light, and that the solvent was purged with an inert gas.
-
Check for Contamination: Discoloration can also result from contamination. Use fresh, high-purity solvents for preparing solutions.
-
Assess Purity: If you suspect degradation, it is advisable to re-assess the purity of your THP sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]
-
Issue 2: Loss of biological activity or inconsistent experimental results.
-
Potential Cause: A decrease in the expected biological activity of THP is a strong indicator of its degradation. This could be due to prolonged storage of solutions, repeated freeze-thaw cycles, or exposure to adverse conditions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: As a first step, always prepare fresh solutions from a solid stock that has been stored correctly. Avoid using aqueous solutions that are more than a day old.[1]
-
Minimize Freeze-Thaw Cycles: If you need to use a stock solution multiple times, aliquot it into smaller, single-use vials to minimize the number of freeze-thaw cycles.
-
Perform a Forced Degradation Study: To understand the stability of THP in your specific experimental conditions (e.g., buffer composition, temperature), consider performing a small-scale forced degradation study.[5][6][7]
-
Troubleshooting Workflow for Suspected THP Degradation
Caption: Troubleshooting workflow for suspected THP degradation.
Recommended Long-Term Storage Protocols
For optimal stability and to ensure the integrity of your research, please adhere to the following protocols.
Protocol 1: Long-Term Storage of Solid Tetrahydropalmatine
-
Upon receipt, immediately store the vial of solid THP at -20°C.
-
Ensure the container is tightly sealed to prevent moisture absorption and oxidation.
-
For weighing, allow the container to equilibrate to room temperature before opening to prevent condensation.
-
After weighing, tightly reseal the container and promptly return it to -20°C storage.
Protocol 2: Preparation and Storage of Stock Solutions
-
Dissolve solid THP in a suitable organic solvent such as DMSO or ethanol to the desired concentration.[1]
-
Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquoted stock solutions at -20°C, protected from light.
Tetrahydropalmatine Stability Summary
| Form | Storage Condition | Reported Stability | Source |
| Solid | -20°C | ≥ 4 years | [1] |
| Aqueous Solution | Room Temperature | Not recommended for > 1 day | [1] |
| Liposome Gel | 4°C and 30°C | Stable for 45 days | [3] |
Potential Degradation Pathways of Tetrahydropalmatine
The primary metabolic pathway for THP involves demethylation.[8] While metabolic degradation differs from chemical degradation, it highlights the methoxy groups as potentially reactive sites. Forced degradation studies, which are a standard part of drug development, would typically involve exposing THP to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation products.[5][6][7]
Based on the chemical structure of THP, an isoquinoline alkaloid, potential degradation pathways under forced conditions could include:
-
Oxidation: The tertiary amine and the aromatic rings can be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.
-
Hydrolysis: Under strong acidic or basic conditions, the methoxy groups could be susceptible to hydrolysis, leading to the formation of hydroxylated derivatives.
-
Photodegradation: Exposure to UV light could lead to the formation of radicals and subsequent degradation products.
Caption: Potential degradation pathways of Tetrahydropalmatine.
References
-
A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC - PubMed Central. Available at: [Link]
-
Preparation of the Levo-Tetrahydropalmatine Liposome Gel and Its Transdermal Study - NIH. Available at: [Link]
-
Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-Blind, Placebo-Controlled Study - ResearchGate. Available at: [Link]
-
L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction. Available at: [Link]
-
Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems | ACS Omega. Available at: [Link]
-
A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - Frontiers. Available at: [Link]
-
Tetrahydropalmatine - Wikipedia. Available at: [Link]
-
Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC - NIH. Available at: [Link]
-
The main targets and pathways of analgesic activity of THP... - ResearchGate. Available at: [Link]
-
Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum. Available at: [Link]
-
(-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem - NIH. Available at: [Link]
-
Simultaneous determination of L-tetrahydropalmatine and cocaine in human plasma by simple UPLC-FLD method: application in clinical studies - PubMed. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
L-Tetrahydropalmatine Ameliorates Development of Anxiety and Depression-Related Symptoms Induced by Single Prolonged Stress in Rats - PubMed Central. Available at: [Link]
-
Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC - PubMed Central. Available at: [Link]
-
A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available at: [Link]
-
Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PubMed Central. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
-
The Neuroprotective Potential of D-Tetrahydropalmatine: Aiding Brain Health and Function. Available at: [Link]
-
From Mechanism to Medicine: Peptide-Based Approaches for Cancer Diagnosis and Therapy - MDPI. Available at: [Link]
-
L-Tetrahydropalmatine inhibits methamphetamine-induced locomotor activity via regulation of 5-HT neuronal activity and dopamine D3 receptor expression | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of the Levo-Tetrahydropalmatine Liposome Gel and Its Transdermal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tetrahydropalmatine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Tetrahydropalmatine (THP) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Tetrahydropalmatine (THP)?
A1: L-Tetrahydropalmatine is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[1][2] It is also soluble in chloroform and ether, and easily dissolves in dilute sulfuric acid.[2] As a tertiary amine alkali, it is generally soluble in trichloromethane, benzene, and hot ethanol, while being insoluble in other highly polar solvents.[3][4]
Q2: My THP is precipitating when I add it to my aqueous buffer. What am I doing wrong?
A2: Direct addition of powdered THP to aqueous buffers will likely result in precipitation due to its low water solubility. The recommended method is to first dissolve the THP in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer of your choice.[1][2] This two-step process helps to prevent the compound from "crashing out" of the solution.
Q3: What is the recommended procedure for preparing a THP solution for in vitro cell culture experiments?
A3: For cell culture applications, it is crucial to minimize solvent toxicity. The following is a general protocol:
-
Prepare a high-concentration stock solution of THP in sterile DMSO (e.g., 10-30 mg/mL).
-
Warm your cell culture medium to 37°C.
-
Serially dilute the THP stock solution in the pre-warmed medium to achieve your desired final concentration. It is important to add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.
-
Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: I am still observing precipitation even after dissolving THP in DMSO first. What can I do?
A4: If precipitation persists, consider the following troubleshooting steps:
-
Final Concentration: The final concentration of THP in the aqueous buffer may be exceeding its solubility limit, even with a co-solvent. Try working with a lower final concentration.
-
pH of the Buffer: As an alkaloid, the solubility of THP is pH-dependent. It is more soluble in acidic conditions.[2][5] Consider using a buffer with a slightly lower pH if your experimental conditions allow.
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before and during the addition of the THP stock solution can help improve solubility.[6]
-
Storage: Aqueous solutions of THP are not recommended for long-term storage. It is best to prepare them fresh for each experiment. If you must store the solution, do not keep it for more than one day.[1][2]
Q5: Are there other methods to improve the aqueous solubility of THP?
A5: Yes, several formulation strategies can significantly enhance the solubility and bioavailability of THP:
-
Co-solvents: Besides DMSO, other co-solvents like ethanol, polyethylene glycol (PEG), and propylene glycol can be used.[7][8][9]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with increased aqueous solubility.[10][11]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the solid-state, which can improve the dissolution rate and solubility.[5][10]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in aqueous media, significantly enhancing solubility and absorption.[12][13][14][15]
-
Salt Forms: Using a salt form of THP, such as tetrahydropalmatine hydrochloride, can improve its aqueous solubility compared to the free base.[3]
Quantitative Solubility Data
The following tables summarize the known solubility of L-Tetrahydropalmatine in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][2] |
| Ethanol | ~1 mg/mL | [1][2] |
| 1:3 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1][2] |
Table 1: Solubility of L-Tetrahydropalmatine in Common Solvents.
| Formulation Strategy | Improvement | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | 198.63% increase in oral bioavailability compared to suspension (rabbit model) | [13] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | 3.25-fold increase in relative bioavailability in the brain compared to suspension (rat model) | [15] |
Table 2: Enhancement of Tetrahydropalmatine Bioavailability with Advanced Formulation Strategies.
Experimental Protocols
Protocol 1: Preparation of THP Solution using DMSO for In Vitro Assays
Objective: To prepare a clear, working solution of THP in an aqueous buffer for in vitro experiments.
Materials:
-
L-Tetrahydropalmatine (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Aqueous buffer of choice (e.g., PBS, pH 7.2), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of L-Tetrahydropalmatine in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 10-30 mg/mL.
-
Vortex the tube until the THP is completely dissolved. The solution should be clear.
-
Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While gently vortexing the warm buffer, add the THP stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may be necessary to adjust the final concentration or the percentage of DMSO.
-
Use the freshly prepared solution immediately. Do not store for more than 24 hours.
Protocol 2: General Method for Solubility Enhancement with Cyclodextrins (Kneading Method)
Objective: To prepare a THP-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
L-Tetrahydropalmatine
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Suitable organic solvent (e.g., ethanol)
Procedure:
-
Determine the desired molar ratio of THP to cyclodextrin (commonly 1:1 or 1:2).
-
Weigh the appropriate amounts of THP and cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of deionized water to form a paste.
-
Add the THP to the cyclodextrin paste.
-
Knead the mixture thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can be crushed into a fine powder.
-
Test the solubility of the resulting powder in your aqueous buffer of choice.
Visualizations
Experimental Workflow for Assessing THP Solubility
A general workflow for preparing and assessing the solubility of Tetrahydropalmatine in aqueous buffers.
Signaling Pathway of Tetrahydropalmatine at Dopamine Receptors
Tetrahydropalmatine acts as an antagonist at both D1 and D2 dopamine receptors, blocking downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 4. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and <i>in Vitro</i> Evaluation of Tetrahydropalmatine Monolayer Osmotic Pump Tablets [hndk.hainanu.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. ispe.gr.jp [ispe.gr.jp]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. oatext.com [oatext.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. Development of solidified self-microemulsifying drug delivery systems containing l-tetrahydropalmatine: Design of experiment approach and bioavailability comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Tetrahydropalmatine during extraction
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) to prevent the degradation of Tetrahydropalmatine (THP) during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Tetrahydropalmatine (THP) degradation during extraction?
A1: The primary factors leading to THP degradation are exposure to harsh chemical and physical conditions. Key contributors include:
-
Suboptimal pH: THP can decompose under strongly acidic conditions. A mild acidic environment (pH 3-5) is considered optimal for protonating THP for solubility without causing degradation.[1][2]
-
Elevated Temperatures: High temperatures, especially for prolonged periods, can lead to the degradation of the compound.[1]
-
Oxidation: As with many alkaloids, THP is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.
-
Light Exposure: Photodegradation can be a concern for complex organic molecules like THP. It is crucial to conduct extraction and storage in low-light conditions.
Q2: Which solvent system is recommended for minimizing degradation while ensuring high extraction efficiency?
A2: Recent studies highlight the use of eco-friendly solvents, particularly aqueous solutions of carboxylic acids. A 90% lactic acid solution has been shown to provide a high extraction yield while maintaining a mild acidic environment that protects THP from decomposition.[1][2] This approach is favorable over traditional organic solvents or strong inorganic acids.
Q3: What is the most effective extraction method for preserving THP integrity?
A3: Ultrasonic-Assisted Extraction (UAE) is a highly effective method. It enhances extraction efficiency through cavitation, which improves solvent penetration into the plant matrix. Crucially, UAE can be performed at moderate temperatures (e.g., 50-65°C) and for shorter durations (10-30 minutes), significantly reducing the risk of thermal degradation compared to methods like Soxhlet extraction.[1][2]
Q4: How should I store the crude extract and purified THP to prevent long-term degradation?
A4: For optimal stability, extracts and purified THP should be stored in airtight, amber-colored vials to protect against air and light. Storage at low temperatures (-20°C or below) is highly recommended to slow down any potential chemical reactions. If possible, flushing the storage container with an inert gas like nitrogen or argon before sealing can provide additional protection against oxidation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low THP Yield in Final Extract | 1. Incomplete Extraction: Insufficient time, temperature, or improper solvent-to-material ratio. 2. Degradation during Extraction: Temperature too high, pH too harsh, or prolonged exposure to air/light. | 1. Optimize UAE Parameters: Refer to the protocol below. Ensure the solvent-to-material ratio is adequate (e.g., 40 mL/g).[3] 2. Control Conditions: Maintain temperature at or below 65°C.[3] Use a milder solvent like 90% lactic acid.[2] Work in a fume hood with ambient light or use amber glassware. |
| Presence of Unknown Peaks in HPLC/LC-MS Analysis | 1. Degradation Products: THP may have degraded into byproducts. 2. Impurities: Co-extraction of other alkaloids or plant metabolites. | 1. Re-evaluate Extraction Conditions: Cross-reference your procedure with the recommended protocol. Shorter extraction times and lower temperatures are preferable. 2. Refine Purification: Implement a multi-step purification process, such as combining resin adsorption with silica gel column chromatography to improve separation.[1][3] |
| Color Change in Extract (e.g., darkening) | Oxidation: The extract has likely been exposed to oxygen and/or light for an extended period. | Minimize Exposure: Process samples quickly after extraction. If delays are unavoidable, store the intermediate extract under an inert atmosphere (e.g., nitrogen) at low temperatures. Use amber-colored containers for all steps. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from an optimized Ultrasonic-Assisted Extraction (UAE) of THP from Stephania rotunda, demonstrating the impact of different solvent systems on yield.
| Extraction Method | Solvent System | Solvent-to-Material Ratio (mL/g) | Temperature (°C) | Time (min) | Yield (mg/g) |
| Ultrasound-Assisted | 90% Lactic Acid | 40 | 65 | 10 | 22.46 |
| Ultrasound-Assisted | 50% Methanol | 20 | 50 | 30 | 18.06 |
| Ultrasound-Assisted | 50% Polyalcohol C6 | 20 | 50 | 30 | 18.06 |
| Data sourced from BenchChem Application Notes.[3] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of THP
This protocol is designed to maximize yield while minimizing degradation.
Materials:
-
Dried and powdered plant material (e.g., Stephania rotunda tubers), sieved.
-
Solvent: 90% Lactic Acid.
-
Ultrasonic bath with temperature control.
-
Centrifuge and centrifuge tubes.
-
0.45 µm membrane filter.
Procedure:
-
Weigh 200 mg of the dried plant powder and place it into a centrifuge tube.[1]
-
Add 8 mL of 90% lactic acid to achieve a solvent-to-material ratio of 40 mL/g.[3]
-
Vortex the mixture thoroughly to ensure the powder is fully wetted.
-
Place the tube in an ultrasonic bath pre-heated to 65°C.[3]
-
Perform ultrasonic-assisted extraction for 10 minutes.[3]
-
After extraction, immediately transfer the tube to a centrifuge.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue.[1]
-
Carefully decant the supernatant (the liquid extract).
-
Filter the supernatant through a 0.45 µm membrane filter to remove any fine particulate matter.[1]
-
The resulting clarified extract is now ready for quantification or further purification. Store immediately at -20°C or below in a sealed, amber vial.
Protocol 2: Two-Step Purification of THP from Crude Extract
Step 1: Enrichment using Adsorbent Resin
-
Select a suitable adsorbent resin (e.g., XAD-8 has shown high recovery rates for THP).[1]
-
Precondition the resin by sequentially washing with absolute ethanol, 5% NaOH, and 5% HCl, followed by a thorough rinse with deionized water until a neutral pH is achieved.[1]
-
Pack the preconditioned resin into a glass column.
-
Load the crude THP extract onto the column and allow it to adsorb.
-
Elute the adsorbed THP from the resin using absolute ethanol.
-
Collect the eluate and evaporate the solvent using a rotary evaporator to obtain a THP-enriched solid product.[3]
Step 2: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the THP-enriched product from Step 1 in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) against a pure THP standard.
-
Combine the fractions containing pure THP and evaporate the solvent to yield the final purified product.[3]
Visualizations
Caption: Logical diagram of factors causing THP degradation and corresponding preventive measures.
Caption: Recommended workflow for the extraction and purification of Tetrahydropalmatine (THP).
References
Technical Support Center: Optimizing Mobile Phase for Chiral Separation of THP Enantiomers
Welcome to the technical support center for the chiral separation of Tetrahydropalmatine (THP) enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust and efficient HPLC methods for THP analysis. As a basic alkaloid compound, THP presents unique challenges that require a systematic and well-understood approach to mobile phase optimization. Here, we will move beyond simple protocols to explain the fundamental principles governing the separation, enabling you to troubleshoot effectively and optimize logically.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during method development for THP enantiomers. The solutions are presented in a question-and-answer format to directly tackle the challenges at hand.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Question: I am injecting racemic THP, but I see only a single peak or two poorly resolved peaks. What are the primary causes and how can I fix this?
Answer: Poor resolution is the most common challenge in chiral separations and typically stems from a suboptimal mobile phase composition that fails to facilitate sufficient differential interaction between the THP enantiomers and the chiral stationary phase (CSP).
Causality & Expert Insights: The separation of enantiomers on a polysaccharide-based CSP (the most common type for this application) is a delicate balance of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, all occurring within a chiral groove or cavity of the stationary phase.[1] The mobile phase, particularly the alcohol modifier, directly competes with the analyte for these interaction sites.[2] If the alcohol concentration is too high, it can mask the chiral recognition sites, leading to co-elution. Conversely, if it's too low, retention times may be excessively long with broad peaks.
Systematic Troubleshooting Protocol:
-
Confirm CSP Appropriateness: The scientific literature strongly indicates that polysaccharide-based CSPs, particularly those derived from cellulose like cellulose tris(3,5-dimethylphenylcarbamate), are highly effective for separating THP enantiomers.[3] If you are using a different type of CSP (e.g., a protein-based or Pirkle-type), consider screening on a recommended polysaccharide phase.
-
Optimize the Alcohol Modifier Percentage: The type and concentration of the alcohol modifier are the most critical factors influencing selectivity.[4]
-
Action: Systematically vary the percentage of your alcohol modifier (e.g., isopropanol or ethanol) in the alkane mobile phase (e.g., n-hexane). Start at a moderate concentration (e.g., 10%) and adjust in 5% increments (e.g., 5%, 10%, 15%, 20%).[5]
-
Expected Outcome: You will likely observe a "sweet spot." Too little alcohol leads to long retention and poor peak shape, while too much alcohol reduces retention and can eliminate chiral recognition.
-
-
Evaluate Different Alcohols: The steric bulk of the alcohol can alter the conformation of the polysaccharide selector, creating different chiral environments.[2]
-
Action: If optimizing the percentage of your current alcohol (e.g., Isopropanol) fails, switch to a different alcohol like ethanol and repeat the optimization protocol. Ethanol, being less bulky, may allow for different interactions between THP and the CSP.
-
-
Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Action: Lowering the temperature (e.g., from 25°C to 15°C) often enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, thereby increasing selectivity.[5][6] Conversely, higher temperatures can sometimes improve peak efficiency.[5] It is an empirical parameter that must be tested.
-
Issue 2: Severe Peak Tailing or Asymmetry
Question: My peaks, particularly for THP, are showing significant tailing, making integration and quantification difficult. What is causing this?
Answer: Peak tailing for basic compounds like THP is almost always caused by secondary interactions with acidic sites on the HPLC column, primarily residual silanol groups on the silica support of the CSP.[7]
Causality & Expert Insights: Even on well-end-capped columns, some free silanol groups (-Si-OH) exist on the silica surface. THP, being a basic compound with amine functionalities, can interact strongly with these acidic sites via ion exchange. This secondary, non-enantioselective interaction results in a portion of the analyte molecules being held more strongly, leading to a "tail" on the peak.[7]
Systematic Troubleshooting Protocol:
-
Introduce a Basic Additive: The most effective way to mitigate this issue is to add a small amount of a competing base to the mobile phase.[5]
-
Action: Add 0.1% diethylamine (DEA) or triethylamine (TEA) to your mobile phase (e.g., n-Hexane/Isopropanol/DEA 80:20:0.1).[8][9]
-
Mechanism: The DEA or TEA, being a stronger or more concentrated base, will preferentially interact with the active silanol sites, effectively masking them from the THP analyte. This minimizes the secondary interactions and results in a more symmetrical Gaussian peak shape.[10]
-
-
Check Sample Solvent: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Action: Whenever possible, dissolve your THP standard or sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that is still compatible with your mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the alcohol (e.g., isopropanol, ethanol) in a normal-phase chiral separation? A1: In normal-phase chromatography on polysaccharide CSPs, the alcohol acts as the primary polar "modifier." Its main role is to modulate the retention time of the analyte. The alcohol molecules compete with the analyte for polar interaction sites on the CSP. Increasing the alcohol concentration increases the mobile phase's polarity (elution strength), which causes the analyte to elute faster. Critically, the alcohol also influences chiral recognition by altering the conformation of the polysaccharide polymer and participating in the hydrogen-bonding network that facilitates the separation.[2]
Q2: Why is a basic additive like DEA necessary for a basic compound like THP? A2: THP is a tertiary amine, making it a basic compound. When chromatographed on silica-based CSPs, it can interact strongly with residual acidic silanol groups on the silica surface. This leads to poor peak shape (tailing). A basic additive like DEA is added to the mobile phase to "mask" these silanol groups, preventing the unwanted secondary interactions and dramatically improving peak symmetry.[9][10]
Q3: Can I use solvents like THF, Dichloromethane (DCM), or Ethyl Acetate with my chiral column? A3: It depends entirely on the type of CSP you are using.
-
Coated CSPs: (e.g., CHIRALCEL® OD, CHIRALPAK® AD) - NO. These so-called "non-standard" solvents will irreversibly damage the column by stripping the coated polysaccharide selector from the silica support.[11]
-
Immobilized CSPs: (e.g., CHIRALPAK® IA, IB, IC) - YES. In these columns, the chiral selector is covalently bonded to the silica. This robustness allows for the use of a much wider range of solvents, including THF, DCM, ethyl acetate, and others, which can be invaluable for optimizing selectivity and improving sample solubility.[12][13] Always check your specific column's documentation.
Q4: My resolution is good, but my run time is too long. How can I speed up the analysis without sacrificing separation? A4: To reduce the run time (decrease retention), you need to increase the elution strength of the mobile phase.
-
Increase Alcohol Content: The most straightforward approach is to slightly increase the percentage of the alcohol modifier. For example, moving from a Hexane/IPA (90:10) mobile phase to (85:15) will shorten the analysis time. Be cautious, as this may also decrease resolution.
-
Increase Flow Rate: You can increase the flow rate (e.g., from 1.0 mL/min to 1.5 mL/min). This will decrease the run time proportionally but may lead to a loss in efficiency (broader peaks) and higher backpressure.
-
Change Alcohol Type: Switching from a bulkier alcohol like isopropanol to a smaller one like ethanol can sometimes reduce retention time while maintaining or even improving separation.
Experimental Protocols & Data
Protocol 1: Systematic Mobile Phase Screening for THP
This protocol provides a structured workflow for initial method development. It assumes the use of a cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).
Objective: To find a suitable mobile phase composition that provides adequate retention and initial signs of enantiomeric separation.
Materials:
-
HPLC System with UV detector (set to 230 or 280 nm)[14]
-
Cellulose-based chiral column (e.g., CHIRALCEL® OJ-H or equivalent)
-
HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA)
-
Racemic THP standard solution (dissolved in mobile phase)
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase (see Table 1) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Initial Screening:
-
Perform an injection using the starting conditions from Table 1.
-
Analyze the chromatogram for retention time, peak shape, and resolution.
-
-
Systematic Optimization:
-
If resolution is poor, proceed through the mobile phases listed in Table 1 sequentially.
-
Ensure the column is re-equilibrated for at least 15-20 column volumes between each mobile phase change.
-
-
Additive Introduction: If peak tailing is observed at any stage, add 0.1% DEA to the most promising mobile phase and re-inject.
Table 1: Recommended Starting Mobile Phase Conditions for THP Screening
| Step | Mobile Phase Composition (v/v/v) | Purpose |
| 1 | n-Hexane / IPA (80:20) | Initial screening condition |
| 2 | n-Hexane / IPA (90:10) | Increase retention, potentially improve resolution |
| 3 | n-Hexane / IPA (70:30) | Decrease retention |
| 4 | n-Hexane / EtOH (85:15) | Evaluate alternative alcohol modifier |
| 5 | Add 0.1% DEA to best condition | Improve peak shape for the basic analyte |
Visualization of the Optimization Workflow
The following diagram illustrates the logical decision-making process for optimizing the chiral separation of THP.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral high-performance liquid chromatographic separation of the enantiomers of tetrahydropalmatine and tetrahydroberberine, isolated from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. m.youtube.com [m.youtube.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 12. Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations | Bentham Science [eurekaselect.com]
- 13. phenomenex.com [phenomenex.com]
- 14. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of tetrahydropalmatine enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Tetrahydropalmatine (l-THP) in Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing l-Tetrahydropalmatine (l-THP) in behavioral studies, with a specific focus on minimizing its sedative effects.
Frequently Asked Questions (FAQs)
Q1: What is l-THP and what are its primary pharmacological actions?
Levo-tetrahydropalmatine (l-THP) is an isoquinoline alkaloid derived from plants of the Corydalis and Stephania genera.[1][2] It has a history of use in traditional Chinese medicine for its analgesic and sedative properties.[3][4] The primary pharmacological profile of l-THP includes antagonism of dopamine D1 and D2 receptors.[1][2] It also interacts with dopamine D3, alpha-adrenergic, and serotonin receptors, and acts as a positive allosteric modulator of GABA-A receptors.[1][2][5]
Q2: What causes the sedative effects of l-THP?
The sedative effects of l-THP are primarily attributed to its blockade of dopaminergic neurons in the brain.[1] Specifically, its antagonist activity at dopamine D2 receptors is a key mediator of its hypnotic effects.[6] The dose-dependent reduction in locomotor activity is a hallmark of its sedative properties.[2]
Q3: Is it possible to separate the therapeutic effects of l-THP from its sedative effects in behavioral studies?
Yes, several preclinical studies suggest a separation between the doses of l-THP that produce sedative/anhedonic effects and those that are effective in models of addiction.[2] In animal models, anti-addiction effects have been observed at sub-sedative doses.[1] Careful dose selection and the use of appropriate behavioral paradigms are crucial for achieving this separation.[2]
Q4: What are the typical dose ranges for l-THP in preclinical behavioral studies?
Doses can vary depending on the animal model and the specific behavior being studied. It is crucial to perform a dose-response study to determine the optimal non-sedative dose for your specific experimental conditions. The following table summarizes doses used in various rodent studies.
Data Presentation: l-THP Dosage in Rodent Behavioral Studies
| Animal Model | Behavioral Assay | Effective Dose (Non-sedative) | Dose with Sedative Effects | Reference |
| Rats | Methamphetamine Self-Administration | 1.25, 2.50 mg/kg, i.p. | 5.00 mg/kg, i.p. | [3] |
| Rats | Cocaine Reinstatement | 3.0 mg/kg, p.o. | 10.0 mg/kg, p.o. | [7] |
| Mice | Ethanol Drinking | 10 mg/kg | Not specified | [8] |
| Mice | Neuropathic Pain & Sleep | 5, 10 mg/kg, i.p. | Increased NREM sleep at both doses | [6][9] |
| Mice | Anxiety (Elevated Plus-Maze) | 0.1-2.5 mg/kg, p.o. | Not specified | [10] |
| Mice | Depression (Tail Suspension Test) | 0.5-5.0 mg/kg, p.o. | Not specified | [10] |
Troubleshooting Guide
Issue: Observed a significant decrease in overall activity in my l-THP treated group, confounding the interpretation of my results.
Troubleshooting Steps:
-
Dose Reduction: The most common reason for profound sedation is a high dose of l-THP. Refer to the dose-response table above and consider testing lower doses. It is recommended to conduct a preliminary dose-response study focusing on locomotor activity to identify a non-sedating dose. Doses as low as 1.25-3 mg/kg have shown efficacy without significant motor impairment in rats.[3][7]
-
Choice of Behavioral Assay: Some behavioral tests are more sensitive to the motor-impairing effects of sedatives.
-
Consider Progressive Ratio (PR) Schedules: PR schedules of reinforcement are less susceptible to the rate-decreasing effects of drugs compared to Fixed Ratio (FR) schedules, making them more suitable for assessing reinforcing efficacy.[2]
-
Control for Locomotor Activity: Always include a locomotor activity test as a control experiment to assess the sedative effects of your chosen l-THP dose. A lack of effect on locomotor activity suggests that any observed changes in more complex behaviors are not due to sedation.[3]
-
-
Route and Timing of Administration: The pharmacokinetics of l-THP can influence its sedative effects. Consider the time course of the sedative effects in relation to your behavioral testing window.
-
Co-administration with other compounds: Preliminary research suggests that co-administration of l-THP with low-dose naltrexone (LDN) may ameliorate its sedative effects.[11] This could be an exploratory avenue if dose reduction is not feasible.
Issue: How can I be sure that the observed effects of l-THP are not due to anhedonia?
Troubleshooting Steps:
-
Sucrose Preference Test: To differentiate between sedation/anhedonia and a specific effect on drug reward, include a control for natural rewards. For example, assess the effect of l-THP on sucrose pellet self-administration.[2] If l-THP reduces drug self-administration but not sucrose self-administration at a given dose, it is less likely that the effect is due to general anhedonia.
-
Intracranial Self-Stimulation (ICSS): ICSS is a sensitive measure of reward thresholds. While higher doses of l-THP can increase ICSS thresholds, suggesting anhedonic properties, this effect may emerge at doses higher than those required for therapeutic effects.[2][7]
Experimental Protocols
1. Locomotor Activity Assay:
-
Objective: To assess the sedative effects of l-THP.
-
Apparatus: Open field arena equipped with photobeam detectors or video tracking software.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Administer l-THP or vehicle at the desired dose and route of administration.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified period (e.g., 30-60 minutes).
-
A significant decrease in locomotor activity in the l-THP group compared to the vehicle group indicates a sedative effect.
-
2. Operant Self-Administration (Fixed Ratio Schedule):
-
Objective: To assess the reinforcing effects of a drug and the impact of l-THP.
-
Apparatus: Operant conditioning chambers equipped with two levers (active and inactive) and a drug delivery system (e.g., infusion pump for intravenous self-administration).
-
Procedure:
-
Animals are first trained to press the active lever to receive a drug infusion on a fixed ratio schedule (e.g., FR1, where one press results in one infusion). The inactive lever has no programmed consequences.
-
Once stable responding is achieved, animals are pre-treated with l-THP or vehicle before the self-administration session.
-
The number of active and inactive lever presses, as well as the number of infusions earned, are recorded.
-
A decrease in active lever pressing following l-THP administration could indicate a reduction in the reinforcing effects of the drug, but must be interpreted in the context of potential sedative effects.
-
3. Reinstatement Model of Relapse:
-
Objective: To model relapse to drug-seeking behavior and evaluate the efficacy of l-THP in preventing it.
-
Procedure:
-
Following the self-administration phase, the drug-seeking behavior is extinguished by replacing the drug infusion with a saline infusion. Responding on the active lever decreases to a low level.
-
Once the behavior is extinguished, relapse is triggered by a priming injection of the drug, exposure to a stressor, or presentation of drug-associated cues.
-
Animals are pre-treated with l-THP or vehicle before the reinstatement test.
-
A significant reduction in the reinstatement of lever pressing in the l-THP group compared to the vehicle group suggests that l-THP can attenuate relapse.[7]
-
Visualizations
Signaling Pathways of l-THP
Caption: Signaling pathways of l-THP, illustrating its multi-receptor interactions.
Experimental Workflow for Assessing l-THP while Minimizing Sedative Confounds
Caption: Workflow for designing behavioral studies with l-THP to minimize sedative confounds.
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Effects of l-Tetrahydropalmatine on Ketamine in Rat Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of levo-tetrahydropalmatine attenuates reinstatement of extinguished cocaine seeking by cocaine, stress or drug-associated cues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [archive.hshsl.umaryland.edu]
Dealing with Tetrahydropalmatine interference in mass spectrometry
Answering the user's request.## Technical Support Center: Tetrahydropalmatine (THP) Mass Spectrometry Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Tetrahydropalmatine (THP) analysis. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide you with the foundational knowledge and practical, field-tested solutions for the common—and uncommon—challenges you may face when analyzing THP by mass spectrometry. Our focus is on understanding the root cause of a problem to build robust, reliable methods.
Frequently Asked Questions (FAQs)
Here are answers to the most common questions we receive regarding THP analysis.
Q1: My THP signal is very low or inconsistent. What's the most common cause? The most frequent culprit is matrix effect , where co-eluting endogenous components from your sample (like phospholipids in plasma) suppress the ionization of THP in the mass spectrometer's source.[1][2] This leads to underestimation of the analyte and poor reproducibility. A second common cause is the formation of metal adducts, particularly sodium adducts ([M+Na]+), which depletes the signal of the intended protonated molecule ([M+H]+).[3][4]
Q2: I see a prominent peak at m/z 378.18, but my target is the [M+H]+ ion for THP at m/z 356.19. What is this? You are likely observing a sodium adduct of THP ([C21H25NO4+Na]+). This occurs when sodium ions, which are ubiquitous contaminants in solvents and on glassware, bind to your analyte more readily than a proton.[3] To confirm, the mass difference between this peak and the expected protonated molecule should be ~21.99 Da (Mass of Na - Mass of H).
Q3: How can I differentiate THP from its main metabolites in a single run? Differentiation requires both chromatographic separation and mass spectrometric specificity. THP's major metabolites are monodesmethylated isomers (e.g., L-isocorypalmine, L-corydalmine), which means they have different molecular weights from THP.[5][6] However, they can be isomeric with each other, making chromatographic separation critical. A well-optimized gradient elution on a C18 column can resolve these compounds, which can then be quantified using their unique precursor-to-product ion transitions (MRM).[5][7]
Q4: What are the best starting MRM transitions for THP and its key metabolites? For THP, the transition m/z 356.2 → 192.1 is highly specific and robust.[8][9] The m/z 192 fragment is characteristic of the tetrahydroprotoberberine core structure with two methoxy groups on the A ring, providing excellent selectivity.[9] For its primary desmethyl metabolites (like L-isocorypalmine), the precursor ion will have an m/z of 342.2. See the detailed table in the troubleshooting section for specific transitions.
Q5: My chromatographic peak for THP is tailing badly. Why? Peak tailing for basic compounds like THP is often caused by secondary ionic interactions with residual acidic silanol groups on the silica-based column packing.[10] Other causes can include column contamination or using an injection solvent that is significantly stronger than your mobile phase.
In-Depth Troubleshooting Guides
Problem 1: Poor Signal Sensitivity and Reproducibility
Low and variable signal is the most critical issue in quantitative bioanalysis. The following workflow will help you diagnose and solve the problem systematically.
Caption: Workflow for Investigating Poor THP Signal.
Causality Explained:
-
Why check MS performance first? Before blaming complex sample matrices, you must ensure the instrument is performing optimally with a clean standard. This isolates instrument issues from method issues.
-
Why suspect adducts before matrix effects? Adduct formation is a chemical phenomenon that can occur even in clean solutions. If the proton affinity of your analyte is low or alkali metal contamination is high, adducts will dominate regardless of the matrix.[4] Promoting protonation with additives like formic acid is a simple fix.[3]
-
Why is a matrix effect evaluation necessary? Biological samples are inherently "dirty." Components like salts and phospholipids co-eluting with THP can drastically and variably suppress its ionization, invalidating quantitative results.[11] A post-extraction spike experiment (see Protocol 2) directly measures the extent of this suppression.
Problem 2: Co-elution with Interfering Species
Accurate quantification is impossible if another compound co-elutes and shares the same mass transition.
Caption: Key Sources of Interference in THP Analysis.
Causality Explained:
-
Isobaric Metabolites: THP undergoes demethylation at four different positions (C-2, C-3, C-9, C-10), potentially creating four different monodesmethyl metabolites (e.g., L-isocorypalmine, L-corypalmine).[5][12] These are isomers with the same mass. Without adequate chromatographic resolution, you cannot distinguish them, even with a mass spectrometer. The solution lies entirely in the liquid chromatography (see Table 2).
-
Matrix Components: Even if a matrix component is not isobaric, if it co-elutes and is present at a high concentration, it can saturate the ESI process, leaving fewer charges available for your analyte (THP). This is a primary mechanism of ion suppression.[2] Effective sample cleanup (Protocol 1) is the best defense.
Data and Protocols
Table 1: Recommended MRM Transitions
These parameters are a robust starting point for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) | Notes |
| Tetrahydropalmatine (THP) | 356.2 | 192.1 | 25-35 | Primary, most intense and specific transition.[8] |
| 356.2 | 165.1 | 30-40 | Qualifying ion. | |
| Desmethyl-THP Metabolites | 342.2 | 192.1 | 25-35 | Quantifying ion for isomers like L-isocorypalmine.[5] |
| (e.g., L-ICP, L-CD) | 342.2 | 177.1 | 30-40 | Qualifying ion. |
| Diazepam (Internal Standard) | 285.1 | 193.1 | 20-30 | A common, structurally unrelated IS.[5][13] |
Table 2: Example High-Resolution LC Gradient
This gradient is designed to separate THP from its key metabolites and from early-eluting matrix components like phospholipids.
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 100 mm, <3 µm | Provides good retention and efficiency for this class of alkaloids.[5] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid promotes protonation ([M+H]+) and improves peak shape.[14] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase separation. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | Time (min) | % B |
| 0.0 | 10 | |
| 1.0 | 10 | |
| 8.0 | 90 | |
| 9.0 | 90 | |
| 9.1 | 10 | |
| 12.0 | 10 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is effective at removing proteins and many polar interferences from plasma prior to LC-MS/MS analysis.[5]
Objective: To extract THP and its metabolites from plasma while minimizing matrix components.
Materials:
-
Plasma sample
-
Internal Standard (IS) spiking solution (e.g., Diazepam in acetonitrile)
-
Extraction Solvent: Ethyl Acetate
-
Reconstitution Solvent: 50:50 Acetonitrile:Water
-
Microcentrifuge tubes
Procedure:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Spike with 10 µL of IS solution. Vortex briefly.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube. Be cautious not to aspirate any of the lower aqueous layer or the protein pellet at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in 100 µL of Reconstitution Solvent.
-
Vortex for 30 seconds, then centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for injection.
Protocol 2: Quantitative Evaluation of Matrix Effects
This procedure quantifies the degree of ion suppression or enhancement from a specific matrix source.[5][15]
Objective: To determine if the sample matrix is affecting the ionization of THP.
Procedure:
-
Prepare Set A (Analyte in Solvent): Prepare a standard of THP at a known concentration (e.g., mid-QC level) in the final reconstitution solvent.
-
Prepare Set B (Post-Extraction Spike):
-
Extract six different lots of blank biological matrix (e.g., plasma) using your sample preparation method (Protocol 1).
-
After evaporating the solvent (Step 7), reconstitute the dried residue with the same THP standard prepared for Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Effect (%) = (Mean Peak Area from Set B / Mean Peak Area from Set A) * 100
-
Interpretation:
-
A value of ~100% indicates no significant matrix effect.
-
A value < 85% indicates significant ion suppression.
-
A value > 115% indicates significant ion enhancement.
-
According to FDA guidance, the coefficient of variation of the matrix factor across different lots should be <15%.[5]
-
-
References
-
Wang, W., Liu, J., Zhao, X., Peng, Y., Wang, N., Lee, D. Y. W., & Dai, R. (2017). Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study. Biomedical Chromatography, 31(6), e3903. [Link]
-
Ma, W. G., Li, F., & Li, Y. (2005). Liquid chromatography–tandem mass spectrometry for the identification of l‐tetrahydropalmatine metabolites in Penicillium janthinellum and rats. Journal of Mass Spectrometry, 40(4), 549-555. [Link]
-
Wang, W., Liu, J., Zhao, X., Peng, Y., Wang, N., Lee, D. Y., & Dai, R. (2017). Simultaneous determination of l-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra-high-performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study. Biomedical chromatography : BMC, 31(6). [Link]
-
Deng, H. W., Zhang, B. K., & Li, H. L. (2009). Simultaneous determination of tetrahydropalmatine, protopine, and palmatine in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study. Chromatographia, 69(3-4), 239-245. [Link]
-
Dung, P. T. P., Linh, V. Q., Thanh, T. T., Linh, N. T., Son, T. C., & Tung, N. T. (2023). Development of an Lc-Ms/Ms method for determination of l-tetrahydropalmatine in dog plasma. Nghiên cứu Dược & Thông tin thuốc, 14(4), 10-18. [Link]
-
Chan, K. H., Tan, C. H., & Lin, C. N. (1999). Tetrahydropalmatine poisoning: diagnoses of nine adult overdoses based on toxicology screens by HPLC with diode-array detection and gas chromatography-mass spectrometry. Clinical chemistry, 45(2), 229–236. [Link]
-
ResearchGate. (n.d.). MS/MS fragmentation patterns of tetrahydropalmatine (A); palmatine (B); magnoflorine (C); columbamine (D); berberine (E). [Link]
-
Li, P., Wang, G. J., & Hao, H. P. (2008). [Pharmacokinetic studies of tetrahydropalmatine and dehydrocorydaline in rat after oral administration of yanhusuo extraction by LC-MS/MS method]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 33(18), 2164–2167. [Link]
-
ResearchGate. (n.d.). An LC-MS/MS method for the pharmacokinetic study of tetrahydropalmatine in rat plasma after oral administration of cerebralcare granule®. [Link]
-
ResearchGate. (n.d.). MS/MS spectrum and fragmentation of tetrahydropalmatine. [Link]
-
Du, Y., Liu, Y., & Ma, J. (2020). Pharmacokinetic Effects of l-Tetrahydropalmatine on Ketamine in Rat Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical methods in chemistry, 2020, 8042941. [Link]
-
Liu, W. R., Lin, H. W., & Yu, Y. L. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in pharmacology, 13, 859349. [Link]
-
Zhang, Y., Li, L., & Hu, S. (2014). Simultaneous quantification of L-tetrahydropalmatine and its urine metabolites by ultra high performance liquid chromatography with tandem mass spectrometry. Journal of separation science, 37(14), 1739–1746. [Link]
-
National Center for Biotechnology Information. (n.d.). (-)-Tetrahydropalmatine. PubChem Compound Database. [Link]
-
Liu, W. R., Lin, H. W., & Yu, Y. L. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in pharmacology, 13, 859349. [Link]
-
Wang, W., Liu, J., & Zhao, X. (2021). Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats. Biomedical chromatography : BMC, 35(10), e5173. [Link]
-
Liu, Y., Li, F., & Ma, J. (2015). Evaluation of Tetrahydropalmatine Enantiomers on the Activity of Five Cytochrome P450 Isozymes in Rats Using a Liquid Chromatography / Mass Spectrometric Method and a Cocktail Approach. Biomedical chromatography : BMC, 29(10), 1541-8. [Link]
-
Du, Y., Liu, Y., & Ma, J. (2020). Pharmacokinetic Effects of l-Tetrahydropalmatine on Ketamine in Rat Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical methods in chemistry, 2020, 8042941. [Link]
-
Abdallah, I., Huang, P., Liu, J., Lee, D. Y., Liu-Chen, L., & Hassan, H. (2017). Development and validation of a high performance liquid chromatography quantification method of levo-tetrahydropalmatine and its metabolites in plasma and brain tissues: application to a pharmacokinetic study. Biomedical chromatography : BMC, 31(4). [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. [Link]
-
Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(1), 1-4. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
S, S., & S, K. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of pharmaceutical and scientific innovation, 1(2), 1-4. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Restek. (n.d.). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Li, S., & Yuan, J. (2017). Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. Metabolites, 7(4), 51. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
ResearchGate. (2014). Why does sodium adduct abundance appear in mass spectrum?. [Link]
-
C&EN. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]
-
Brodbelt, J. S., & Wilson, J. J. (2009). Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(2), 263-273. [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of l-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra-high-performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pharmacokinetic studies of tetrahydropalmatine and dehydrocorydaline in rat after oral administration of yanhusuo extraction by LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. scilit.com [scilit.com]
- 13. Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of tetrahydropalmatine, protopine, and palmatine in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Effects of l-Tetrahydropalmatine on Ketamine in Rat Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tetrahydropalmatine Absorption with Self-Microemulsifying Drug Delivery Systems (SMEDDS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development and characterization of Tetrahydropalmatine (THP)-loaded Self-Microemulsifying Drug Delivery Systems (SMEDDS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and evaluation of THP-SMEDDS.
Issue 1: Drug Precipitation Upon Aqueous Dilution
Question: My THP-SMEDDS formulation appears clear and stable, but upon dilution with an aqueous medium (e.g., water or simulated gastric fluid), a precipitate forms. What could be the cause and how can I resolve this?
Answer:
Drug precipitation upon dilution is a common challenge in SMEDDS development, which can negate the bioavailability enhancement.[1][2] The primary cause is the reduction of the solvent capacity of the formulation as the hydrophilic components diffuse into the aqueous phase.[3]
Possible Causes & Solutions:
-
Insufficient Drug Solubilization in the Oil Phase: The drug may be overly reliant on the surfactant and cosurfactant for solubilization. Upon dilution, as these components partition into the water phase, the drug's solubility decreases, leading to precipitation.[3]
-
Solution: Screen for oils with higher intrinsic solubilizing capacity for THP. Ensure the drug is fully dissolved in the lipid phase during formulation.
-
-
High Degree of Supersaturation: The formulation may be creating a highly supersaturated state upon dispersion, which is thermodynamically unstable and prone to precipitation.[1]
-
Solution 1: Incorporate a Precipitation Inhibitor: Polymers such as HPMC, PVP, or Soluplus® can be added to the formulation.[4] These polymers help maintain the supersaturated state by inhibiting nucleation and crystal growth.[1][4]
-
Solution 2: Develop a Supersaturable SMEDDS (S-SMEDDS): This involves using a reduced amount of surfactant along with a precipitation inhibitor to create a more stable supersaturated system in vivo.[1]
-
-
Inadequate Surfactant Concentration: The amount of surfactant may be insufficient to maintain the drug within the nano-sized emulsion droplets upon dilution.
-
Solution: Optimize the surfactant concentration. Increasing the surfactant-to-oil ratio can sometimes prevent precipitation, but be mindful of potential gastrointestinal irritation at very high surfactant concentrations.[5]
-
Issue 2: Phase Separation or Instability of the Liquid SMEDDS Formulation During Storage
Question: My liquid THP-SMEDDS formulation shows signs of phase separation or turbidity after a period of storage. What are the likely reasons and how can I improve its stability?
Answer:
The physical stability of the liquid SMEDDS pre-concentrate is crucial for its shelf-life and performance. Instability can arise from several factors.
Possible Causes & Solutions:
-
Poor Excipient Miscibility: The selected oil, surfactant, and cosurfactant may not be fully miscible in the chosen ratios, leading to separation over time.
-
Solution: Re-evaluate the pseudo-ternary phase diagrams to ensure the formulation composition lies well within a stable, single-phase region.[6]
-
-
Drug Crystallization: The drug may crystallize out of the formulation, especially if it is close to its saturation limit in the excipients.
-
Solution: Ensure the drug concentration is below the saturation solubility in the chosen excipient blend at the intended storage temperature.
-
-
Temperature Effects: Temperature fluctuations during storage can affect excipient miscibility and drug solubility, potentially leading to phase separation.[7]
-
Solution: Conduct thermodynamic stability studies, including centrifugation, and freeze-thaw cycles, to select robust formulations that can withstand temperature variations.[6]
-
-
Moisture Absorption: Absorption of moisture can disrupt the equilibrium of the SMEDDS and induce phase separation.
-
Solution: Store the formulation in tightly sealed containers with a desiccant.
-
-
Conversion to Solid-SMEDDS (S-SMEDDS): To overcome many of the stability issues associated with liquid SMEDDS, consider converting the liquid formulation into a solid powder or pellet.[1][8] This can be achieved by adsorbing the liquid SMEDDS onto a solid carrier like Avicel, Aerosil, or Neusilin® US2, or by spray drying.[9][10]
Issue 3: Inconsistent or Large Droplet Size Upon Emulsification
Question: When my THP-SMEDDS is dispersed in an aqueous medium, the resulting emulsion has a large and/or highly variable droplet size (polydispersity index > 0.3). How can I achieve a smaller, more uniform droplet size?
Answer:
A small and uniform droplet size (typically < 100 nm for a microemulsion) is critical for ensuring rapid drug release and consistent absorption.[11]
Possible Causes & Solutions:
-
Suboptimal Excipient Ratios: The ratio of oil to surfactant and cosurfactant (Smix) is a key determinant of droplet size.
-
Solution: Systematically vary the oil-to-Smix ratio and the surfactant-to-cosurfactant ratio within the stable region of the phase diagram. Generally, a higher surfactant concentration leads to a smaller droplet size.[12]
-
-
Poor Emulsification Efficiency: The chosen surfactant may not be effective at reducing the interfacial tension between the oil and water phases.
-
Solution: Screen surfactants with different Hydrophilic-Lipophilic Balance (HLB) values. Non-ionic surfactants with high HLB values (typically > 12) are often preferred for o/w SMEDDS.[5]
-
-
High Viscosity of the Formulation: A highly viscous pre-concentrate may not disperse efficiently upon gentle agitation in the gastrointestinal tract.
-
Solution: The addition of a cosurfactant/cosolvent like Transcutol® HP or ethanol can reduce the viscosity of the formulation and improve its self-emulsification properties.[13]
-
Frequently Asked Questions (FAQs)
1. How do I select the best excipients (oil, surfactant, cosurfactant) for my THP-SMEDDS formulation?
The selection process should be systematic:
-
Solubility Screening: Determine the solubility of Tetrahydropalmatine in a variety of oils, surfactants, and cosurfactants. The excipients that show the highest solubility for THP are the primary candidates.[14]
-
Emulsification Efficiency Screening: The selected surfactant should be able to emulsify the chosen oil phase effectively. This can be tested by mixing the oil and surfactant (e.g., in a 1:1 ratio), and then titrating this mixture with water to observe the formation of a clear or bluish-white emulsion.[15]
-
Constructing Pseudo-Ternary Phase Diagrams: For the most promising combinations of oil, surfactant, and cosurfactant, construct pseudo-ternary phase diagrams. This is done by preparing various mixtures with different ratios of the components and titrating them with water. The diagrams help identify the concentration ranges that form stable microemulsions upon dilution.[6][14]
2. What is the importance of droplet size and zeta potential in THP-SMEDDS?
-
Droplet Size: This is a critical quality attribute. A smaller droplet size provides a larger surface area for drug absorption, leading to enhanced bioavailability.[16] For SMEDDS, the target droplet size is typically under 100 nm.[16]
-
Zeta Potential: This parameter indicates the surface charge of the emulsion droplets and is a predictor of the physical stability of the emulsion.[17] A high absolute zeta potential (e.g., > |20| mV) suggests good stability due to electrostatic repulsion between droplets, preventing aggregation.[17] However, a near-neutral charge may facilitate interaction with the intestinal mucosa.
3. What are the advantages of developing a solid-SMEDDS (S-SMEDDS) over a liquid formulation for THP?
Solid-SMEDDS offer several advantages over their liquid counterparts:
-
Improved Stability: They are generally more stable against chemical degradation and physical instability issues like phase separation.[6][18]
-
Ease of Handling and Manufacturing: Powders have better flow properties, which simplifies manufacturing processes like tableting or capsule filling.[18]
-
Overcomes Capsule Incompatibility: Liquid SMEDDS can sometimes interact with gelatin capsule shells, causing them to become brittle or soft. This issue is resolved with solid formulations.[1][2]
-
Accurate Dosing: Solid dosage forms allow for more precise and convenient dosing for patients.
4. What in vitro tests should I perform to predict the in vivo performance of my THP-SMEDDS?
While establishing a definitive in vitro-in vivo correlation (IVIVC) for lipid-based formulations can be challenging, several in vitro tests are crucial:[19][20]
-
Self-Emulsification Assessment: Visually assess the speed and appearance of the emulsion formed upon dilution in various media (e.g., water, 0.1 N HCl, phosphate buffer). A rapid formation of a clear or bluish-white emulsion is desirable.[14]
-
Droplet Size and Polydispersity Index (PDI) Analysis: Measure these parameters after emulsification to ensure they meet the required specifications.
-
In Vitro Dissolution/Dispersion Testing: Use a standard dissolution apparatus (e.g., USP Type II) to study the release of THP from the SMEDDS in biorelevant media. This helps to ensure the drug remains in a solubilized state.[19]
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability under stress.[6]
5. How does SMEDDS enhance the absorption of Tetrahydropalmatine?
SMEDDS improves THP absorption primarily through the following mechanisms:
-
Enhanced Solubilization: THP is poorly water-soluble. SMEDDS presents the drug to the gastrointestinal tract in a pre-dissolved, solubilized state within fine oil droplets, bypassing the dissolution step which is often the rate-limiting factor for absorption.[21]
-
Increased Surface Area: The formation of nano-sized droplets creates a vast interfacial area for drug partitioning and absorption across the intestinal membrane.[11]
-
Improved Permeability: The surfactants and lipids used in SMEDDS can transiently and reversibly alter the permeability of the intestinal membrane, facilitating drug transport.
-
Lymphatic Transport: For highly lipophilic drugs, SMEDDS can promote transport via the intestinal lymphatic system, which bypasses the first-pass metabolism in the liver, potentially increasing systemic bioavailability.[2][22]
-
Inhibition of Efflux Transporters: Some excipients used in SMEDDS can inhibit the action of efflux transporters like P-glycoprotein in the gut wall, which would otherwise pump the drug back into the intestinal lumen.[23]
Data Presentation
Table 1: Pharmacokinetic Parameters of Tetrahydropalmatine (THP) Formulations in Animal Studies
| Formulation | Animal Model | Bioavailability Enhancement (Relative to Suspension) | Key Findings | Reference |
| Liquid SMEDDS | Rabbit | 198.63% increase | SMEDDS significantly improved the oral bioavailability of l-THP. | [9] |
| Solid-Pellet SMEDDS | Rabbit | Not significantly different from liquid SMEDDS | Solidification of SMEDDS into pellets did not compromise the bioavailability enhancement. | [9] |
| SMEDDS | Rat | 3.25-fold increase (for l-THP)2.97-fold increase (for metabolite l-ICP) | SMEDDS enhanced the absorption of both THP and its active metabolite in the brain. | [24] |
Table 2: Example Formulation and Characterization Data for l-THP SMEDDS
| Parameter | Optimized Formulation Component | Value/Result | Reference |
| Oil | Capryol 90 | - | [9] |
| Surfactant | Cremophor RH 40 | - | [9] |
| Cosurfactant | Transcutol HP | - | [9] |
| Solid Carrier (for S-SMEDDS) | Avicel or Aerosil | Avicel was found to be more effective. | [9][25] |
| Droplet Size | - | < 100 nm (typical for SMEDDS) | [11] |
| Physical State in S-SMEDDS | - | Amorphous state | [9] |
Experimental Protocols
Protocol 1: Preparation and Characterization of Liquid THP-SMEDDS
-
Excipient Screening (Solubility Studies): a. Add an excess amount of THP to a fixed volume (e.g., 1 mL) of each selected oil, surfactant, and cosurfactant in separate vials. b. Shake the vials in an isothermal shaker (e.g., at 25°C or 37°C) for 48-72 hours to reach equilibrium. c. Centrifuge the samples to separate the undissolved drug. d. Quantify the amount of dissolved THP in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Construction of Pseudo-Ternary Phase Diagram: a. Select the oil, surfactant, and cosurfactant based on the solubility studies. b. Prepare a series of mixtures with varying ratios of surfactant and cosurfactant (Smix ratios, e.g., 1:1, 2:1, 3:1). c. For each Smix ratio, prepare formulations with varying ratios of oil to Smix (e.g., from 9:1 to 1:9). d. Titrate each formulation with water dropwise under gentle agitation. e. Visually observe the mixture for transparency and phase behavior. Plot the points on a ternary phase diagram to identify the microemulsion region.
-
Preparation of THP-loaded SMEDDS: a. Select a formulation composition from within the stable microemulsion region of the phase diagram. b. Accurately weigh the required amounts of oil, surfactant, and cosurfactant into a glass vial. c. Add the pre-weighed amount of THP to the mixture. d. Vortex the mixture until the THP is completely dissolved and a clear, homogenous liquid is formed. Gentle heating may be applied if necessary to aid dissolution.
-
Characterization: a. Self-Emulsification Test: Add a small amount (e.g., 1 mL) of the SMEDDS formulation to a larger volume (e.g., 250 mL) of distilled water or simulated intestinal fluid in a beaker with gentle stirring. Record the time it takes to form a clear or bluish-white microemulsion. b. Droplet Size and Zeta Potential Analysis: Dilute the SMEDDS formulation with water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).[16][26] c. Thermodynamic Stability: Subject the liquid SMEDDS to centrifugation (e.g., 3500 rpm for 30 min) and at least three freeze-thaw cycles (e.g., -20°C to 25°C). The formulation should show no signs of phase separation, creaming, or drug precipitation.[27]
Protocol 2: Conversion of Liquid SMEDDS to Solid-SMEDDS via Adsorption
-
Carrier Selection: Select a high-surface-area, inert solid carrier such as microcrystalline cellulose (Avicel), fumed silica (Aerosil), or magnesium aluminometasilicate (Neusilin® US2).
-
Preparation: a. Place a pre-weighed amount of the solid carrier into a mortar or a suitable blender. b. Gradually add the optimized liquid THP-SMEDDS formulation to the carrier while continuously mixing or blending. c. Continue mixing until a uniform, free-flowing powder is obtained.
-
Characterization of S-SMEDDS: a. Flow Properties: Evaluate the angle of repose, Carr's index, and Hausner ratio to assess the flowability of the powder. b. Drug Content Uniformity: Determine the amount of THP in multiple samples of the powder to ensure homogeneity. c. Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm that the drug is in an amorphous or molecularly dispersed state within the solid carrier. d. Reconstitution Properties: Disperse the S-SMEDDS powder in water and measure the droplet size and PDI of the resulting emulsion to ensure it retains the self-emulsifying properties of the liquid precursor.
Mandatory Visualization
Caption: Experimental workflow for developing THP-loaded SMEDDS.
Caption: Cellular uptake pathways for THP from SMEDDS in the intestine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rroij.com [rroij.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Supersaturable solid self-microemulsifying drug delivery system: precipitation inhibition and bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Design of Experiments in the Development of Self-Microemulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Evaluation of Liquid and Solid Self-Emulsifying Drug Delivery Systems for Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of solidified self-microemulsifying drug delivery systems containing l-tetrahydropalmatine: Design of experiment approach and bioavailability comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iipseries.org [iipseries.org]
- 12. researchgate.net [researchgate.net]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. scielo.isciii.es [scielo.isciii.es]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liquid and Solid Self-Emulsifying Drug Delivery Systems (SEDDs) as Carriers for the Oral Delivery of Azithromycin: Optimization, In Vitro Characterization and Stability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gastrointestinal lipolysis and trans-epithelial transport of SMEDDS via oral route - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gastrointestinal lipolysis and trans-epithelial transport of SMEDDS via oral route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Adjusting for Tetrahydropalmatine's impact on CYP enzymes in pharmacokinetic studies
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols for studying the interactions between Tetrahydropalmatine (THP) and Cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: Which CYP enzymes are most significantly affected by Tetrahydropalmatine (THP)?
A1: Research indicates that THP primarily inhibits CYP2D6.[1][2] It also shows inhibitory effects on CYP1A2 and CYP3A4, although to a much lesser extent.[1][2] The different enantiomers of THP exhibit varied effects; for instance, (-)-THP is a significant inhibitor of CYP2D6, while both enantiomers show minimal inhibitory effects on a range of other CYP isoforms.[3] Furthermore, some studies in rats suggest that d-THP can inhibit CYP2D6 and CYP1A2, while l-THP may inhibit CYP1A2 but induce CYP3A4 and CYP2C9.[4][5]
Q2: What are the reported inhibitory concentrations (IC50) and inhibition constants (Ki) for THP against various CYP enzymes?
A2: The inhibitory potential of THP is quantified by its IC50 and Ki values. CYP2D6 is the most sensitive to inhibition by THP.[1][2] The (-)-THP enantiomer, in particular, shows significant inhibition of CYP2D6.[3]
Data Presentation: In Vitro Inhibition of Human CYP Enzymes by THP
| CYP Isoform | Inhibitor | IC50 Value (µM) | Ki Value (µM) | Substrate Used | Source |
| CYP2D6 | Tetrahydropalmatine | 3.04 ± 0.26 | - | Dextromethorphan | [1][2] |
| CYP2D6 | (-)-Tetrahydropalmatine | - | 6.42 ± 0.38 | - | [3] |
| CYP3A4 | Tetrahydropalmatine | >100 µM (approx.) | - | Testosterone | [1][2] |
| CYP1A2 | Tetrahydropalmatine | >100 µM (approx.) | - | Phenacetin | [1][2] |
Note: Data represents findings from specific in vitro studies and may vary based on experimental conditions.
Q3: How does the stereoselectivity of THP influence its interaction with CYP enzymes?
A3: THP has a chiral center, and its enantiomers interact differently with CYP enzymes. Studies using human liver microsomes (HLMs) show that (+)-THP is metabolized more readily than (-)-THP, primarily by CYP1A2 and CYP3A4/5.[3] In contrast, (-)-THP is a more potent inhibitor of CYP2D6 than (+)-THP.[3] In rat models, d-THP was found to inhibit CYP2D6 and CYP1A2, whereas l-THP inhibited CYP1A2 and induced CYP3A4 and CYP2C9.[5] This stereoselectivity is crucial when evaluating potential drug-drug interactions.
Q4: Does THP also induce CYP enzymes?
A4: Yes, there is evidence for CYP induction, particularly by the l-THP enantiomer. An in vivo study in rats showed that l-THP can induce the activities of CYP3A4 and CYP2C9.[4][5] CYP induction can lead to increased metabolism of co-administered drugs, potentially reducing their efficacy.[6] Therefore, both inhibition and induction potential should be assessed.
Troubleshooting Guide
Q: My IC50 values for THP inhibition of CYP2D6 are highly variable between experiments. What are the potential causes?
A: Inconsistent IC50 values can stem from several factors:
-
Microsome Viability: Ensure the human liver microsomes (HLMs) are stored correctly at -80°C and thawed immediately before use. Repeated freeze-thaw cycles can decrease enzyme activity.
-
Solvent Effects: THP is typically dissolved in a solvent like DMSO. Ensure the final concentration of the organic solvent in the incubation mixture is low (typically <0.5%) and consistent across all wells, as solvents can inhibit CYP activity.
-
Incubation Time: The incubation time should be within the linear range for metabolite formation for the specific probe substrate used.[7] Verify linearity in your assay conditions.
-
Cofactor Concentration: Ensure the NADPH regenerating system is fresh and provides a saturating concentration of NADPH throughout the incubation period.
-
Pipetting Accuracy: Inaccurate pipetting of the inhibitor, substrate, or microsomes can lead to significant errors. Calibrate your pipettes regularly.
Q: I am not observing the expected induction of CYP3A4 by l-THP in my hepatocyte model. What should I check?
A: A lack of induction could be due to:
-
Hepatocyte Health: Use freshly isolated or cryopreserved hepatocytes with high viability. The cells should form a confluent monolayer if using a 2D culture. 3D spheroid cultures may offer higher baseline CYP activity and induction responses.[6]
-
Treatment Duration: CYP induction is a time-dependent process involving gene transcription.[8] Ensure the treatment duration (typically 48-72 hours with daily media changes) is sufficient for mRNA and protein expression to increase.[9]
-
Compound Concentration: The concentrations of l-THP used may be too low to elicit an inductive response or too high, causing cytotoxicity. Perform a cytotoxicity assay first to determine a non-toxic concentration range.
-
Positive Controls: Always include a known strong inducer for the target enzyme (e.g., Rifampicin for CYP3A4) to confirm that the cell system is responsive.
-
Endpoint Measurement: Measuring changes in both enzyme activity and mRNA levels provides a more comprehensive assessment of induction potential.
Q: How do I differentiate between reversible and time-dependent inhibition (TDI) for THP?
A: To distinguish between these mechanisms, an "IC50 shift" assay is recommended.[10][11] This involves measuring the IC50 value of THP with and without a pre-incubation period (e.g., 30 minutes) in the presence of NADPH. A significant decrease in the IC50 value after pre-incubation (a fold shift ratio >1.5-2.0) suggests time-dependent inhibition.[11][12] This indicates that a metabolite of THP, or THP itself, is causing a stronger, potentially irreversible, inhibition over time.
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay (IC50 Determination)
This protocol outlines a standard method for determining the IC50 of THP against various CYP isoforms using pooled human liver microsomes (HLMs).[7][13][14]
Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
Tetrahydropalmatine (THP)
-
CYP-specific probe substrates (e.g., Dextromethorphan for CYP2D6)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile or Methanol (ice-cold, containing an internal standard) for reaction termination
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents: Prepare stock solutions of THP, probe substrates, and positive control inhibitors in an appropriate solvent (e.g., DMSO). Create serial dilutions of THP to cover a range of concentrations (e.g., 0.1 to 100 µM).
-
Incubation Setup: In a 96-well plate, add potassium phosphate buffer.
-
Add Inhibitor & Microsomes: Add the THP serial dilutions (or vehicle control) to the wells. Add the HLM suspension (e.g., final concentration of 0.2 mg/mL) and pre-incubate for 5-10 minutes at 37°C.[14]
-
Initiate Reaction: Start the metabolic reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate: Incubate the plate at 37°C for a predetermined time that is within the linear range of metabolite formation (e.g., 10-20 minutes).[7][14]
-
Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile or methanol containing an internal standard.[15]
-
Process Sample: Centrifuge the plate to precipitate the proteins.
-
Analyze: Transfer the supernatant to a new plate for analysis. Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate IC50: Plot the percentage of remaining enzyme activity against the logarithm of the THP concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
Protocol 2: In Vitro CYP Induction Assay
This protocol describes a method to evaluate the potential of THP to induce CYP1A2, CYP2B6, and CYP3A4 using cryopreserved human hepatocytes.[8]
Materials and Reagents:
-
Cryopreserved human hepatocytes (at least 3 donors recommended)
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Tetrahydropalmatine (THP)
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
-
Vehicle control (e.g., 0.1% DMSO)
-
Reagents for endpoint analysis (either activity assay probes or RNA extraction kits for mRNA analysis)
Procedure:
-
Plate Hepatocytes: Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer (typically 24 hours).
-
Prepare Dosing Solutions: Prepare THP solutions at multiple concentrations (e.g., 0.1, 1, 10 µM) in culture medium. Also prepare solutions for the vehicle and positive controls.
-
Treat Cells: Replace the medium in the hepatocyte cultures with the medium containing the test compounds, vehicle, or positive controls.
-
Incubate & Re-dose: Incubate cells for 48-72 hours at 37°C in a CO2 incubator. Replace the medium with freshly prepared dosing solutions every 24 hours.[9]
-
Endpoint Measurement (Choose one or both):
-
Enzyme Activity: After the treatment period, remove the treatment medium, wash the cells, and incubate with a cocktail of CYP-specific probe substrates. Analyze metabolite formation via LC-MS/MS to determine enzyme activity.
-
mRNA Expression: After treatment, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4).
-
-
Data Analysis: Calculate the fold induction relative to the vehicle control for both enzyme activity and mRNA levels. Data can be fitted to a sigmoidal curve to determine EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction) values.[8]
References
- 1. The in vitro inhibition of human CYP1A2, CYP2D6 and CYP3A4 by tetrahydropalmatine, neferine and berberine [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective interaction between tetrahydropalmatine enantiomers and CYP enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 5. Evaluation of Tetrahydropalmatine Enantiomers on the Activity of Five Cytochrome P450 Isozymes in Rats Using a Liquid Chromatography / Mass Spectrometric Method and a Cocktail Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. xenotech.com [xenotech.com]
- 10. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Validation & Comparative
A Comparative Guide to the Analgesic Effects of l-THP and dl-THP: A Data-Driven Analysis for Researchers
This guide provides an in-depth, objective comparison of the analgesic properties of levo-tetrahydropalmatine (l-THP) and its racemic counterpart, dl-tetrahydropalmatine (dl-THP). Drawing upon experimental data, we will explore the nuances of their mechanisms, potency, and efficacy to inform preclinical and clinical research in pain management.
Introduction: Unraveling the Enantiomers of Tetrahydropalmatine
Tetrahydropalmatine (THP) is an isoquinoline alkaloid with a rich history in traditional Chinese medicine, primarily extracted from the Corydalis and Stephania plant species.[1] It is the racemic mixture, dl-THP, that is often found in these botanical preparations. However, modern pharmaceutical production has allowed for the isolation and synthesis of its more potent levo-enantiomer, l-tetrahydropalmatine (l-THP), which is marketed as Rotundine in China for its analgesic and sedative properties.[1] The existence of these two forms, the isolated enantiomer and the racemic mixture, necessitates a clear understanding of their comparative analgesic profiles to guide rational drug development and application. This guide will dissect the available scientific literature to provide a clear comparison of their analgesic effects, underpinned by supporting experimental evidence.
The Stereoselective Mechanism of Action: A Tale of Two Enantiomers
The analgesic effects of tetrahydropalmatine are primarily attributed to its interaction with the central nervous system, specifically the dopaminergic system. However, the two enantiomers, l-THP and d-THP (the dextro-enantiomer), exhibit markedly different pharmacological actions.
l-Tetrahydropalmatine (l-THP): The Dopamine Receptor Antagonist
The analgesic and sedative properties of l-THP are largely mediated through its role as a dopamine receptor antagonist, with a notable affinity for D1, D2, and D3 receptors.[2] The blockade of these receptors, particularly D2 receptors, is a key mechanism for its antinociceptive effects.[3] By acting as an antagonist at postsynaptic dopamine receptors, l-THP modulates dopamine signaling pathways involved in pain perception. Furthermore, it has been suggested that l-THP also blocks presynaptic dopamine autoreceptors, leading to an increase in dopamine release and metabolism, which may contribute to its complex pharmacological profile.[4] Some studies also suggest that l-THP may act as a partial agonist at the D1 receptor, further highlighting its multifaceted interaction with the dopaminergic system.[3]
d-Tetrahydropalmatine (d-THP) and the Racemic Mixture (dl-THP)
In stark contrast to its levo-isomer, d-THP displays little to no affinity for dopamine receptors.[5] Instead, it is believed to act as a dopamine depletor, reducing the overall levels of dopamine.[5] Consequently, the analgesic activity of the racemic mixture, dl-THP, is predominantly driven by the l-THP component. While dl-THP is effective as an analgesic, its potency is inherently lower than that of an equivalent dose of pure l-THP due to the presence of the less active d-enantiomer.[6]
The following diagram illustrates the differential effects of l-THP and d-THP on the dopamine synapse.
Caption: Differential Mechanisms of l-THP and d-THP at the Dopamine Synapse.
Comparative Analgesic Efficacy and Potency: A Data-Driven Assessment
While a direct head-to-head clinical comparison of the analgesic efficacy of l-THP and dl-THP is limited, preclinical studies provide valuable insights into their relative potencies. The primary takeaway from the available data is the superior potency of the levo-enantiomer.
| Compound | Animal Model | Pain Type | Effective Dose (i.p.) | Key Findings | Reference |
| l-THP | Mouse (Spinal Nerve Ligation) | Neuropathic | 1-4 mg/kg | Produced a dose-dependent antihyperalgesic effect. | [7] |
| l-THP | Mouse (Complete Freund's Adjuvant) | Inflammatory | 1-4 mg/kg | Exerted remarkable antihyperalgesic effects. | [7] |
| l-THP | Mouse (Partial Sciatic Nerve Ligation) | Neuropathic | 5-10 mg/kg | Significantly increased mechanical threshold and prolonged thermal latency. | [3] |
| dl-THP | Rat (Bee Venom Injection) | Inflammatory | Not specified | Attenuated persistent spontaneous pain-related behaviors. | [6] |
| dl-THP | Rat (Complete Freund's Adjuvant) | Inflammatory | 10 mg/kg | Significantly alleviated inflammatory pain behaviors. | [8] |
A key indicator of the difference in potency comes from a study examining the effects of the enantiomers on dopamine neuron activity. In this study, l-THP was found to be significantly more potent than d-THP in reversing the apomorphine-induced inhibition of dopamine neuron firing in the substantia nigra pars compacta, with ED50 values of 0.77 mg/kg for l-THP and 23 mg/kg for d-THP.[9] This approximately 30-fold difference in potency at the neuronal level provides a strong rationale for the observed superior analgesic effects of l-THP.
It is important to note that while dl-THP is an effective analgesic, a higher dose is required to achieve the same therapeutic effect as l-THP due to the presence of the less active d-enantiomer. The choice between l-THP and dl-THP in a research or clinical setting should, therefore, consider the desired potency and potential for side effects, as the pharmacological profile of dl-THP is a composite of both its enantiomers.
Experimental Protocols for Assessing Analgesia
To ensure the reproducibility and validity of analgesic studies, standardized experimental protocols are essential. Below are detailed methodologies for two commonly used tests to evaluate thermal and mechanical pain sensitivity in rodents.
Hot Plate Test for Thermal Nociception
The hot plate test is a widely used method to assess the response to a thermal stimulus and is particularly effective for evaluating centrally acting analgesics.
Principle: The test measures the latency of an animal's response to a heated surface, which can manifest as paw licking, shaking, or jumping. An increase in the latency to respond is indicative of an analgesic effect.
Step-by-Step Protocol:
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface, enclosed by a transparent cylinder to keep the animal on the heated area.
-
Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment to reduce stress-induced analgesia.
-
Baseline Measurement: Gently place each animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C), and start a timer.
-
Observation: Observe the animal for nocifensive behaviors, such as licking or flicking a hind paw or jumping.
-
Latency Recording: Stop the timer as soon as a nocifensive response is observed and record the latency.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
-
Drug Administration: Administer the test compound (l-THP or dl-THP) or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test for each animal to determine the post-treatment latencies.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Caption: Experimental Workflow for the Hot Plate Test.
Von Frey Test for Mechanical Allodynia
The Von Frey test is used to assess mechanical allodynia, which is a pain response to a normally non-painful stimulus. It is a crucial assay in models of neuropathic and inflammatory pain.
Principle: The test determines the mechanical withdrawal threshold of the animal's paw in response to the application of calibrated fine filaments (Von Frey filaments). An increase in the withdrawal threshold indicates an analgesic or anti-allodynic effect.
Step-by-Step Protocol:
-
Apparatus: A set of calibrated Von Frey filaments of varying stiffness or an electronic Von Frey apparatus, and a testing chamber with a wire mesh floor that allows access to the plantar surface of the animal's paws.
-
Acclimation: Place the animals in the testing chambers on the mesh floor for at least 15-30 minutes before testing to allow them to acclimate to the environment.
-
Filament Application: Starting with a filament of low force, apply it perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Response Observation: A positive response is a sharp withdrawal, flinching, or licking of the paw upon filament application.
-
Up-Down Method (for manual filaments): The "up-down" method is commonly used to determine the 50% withdrawal threshold. If there is no response to a filament, the next stronger filament is used. If there is a positive response, the next weaker filament is used. This is continued until a pattern of responses is established.
-
Electronic Von Frey: If using an electronic device, a single filament is pressed against the paw with increasing force until the animal withdraws its paw. The device automatically records the force at which the withdrawal occurred.
-
Drug Administration: Administer the test compound (l-THP or dl-THP) or vehicle.
-
Post-treatment Measurement: At specified time points after drug administration, repeat the Von Frey test to determine the post-treatment withdrawal thresholds.
-
Data Analysis: The 50% withdrawal threshold is calculated from the pattern of responses using the up-down method. For electronic devices, the withdrawal force is directly measured. An increase in the withdrawal threshold indicates an anti-allodynic effect.
Caption: Experimental Workflow for the Von Frey Test.
Conclusion: The Decisive Role of Stereochemistry in Analgesia
The comparative analysis of l-THP and dl-THP reveals a clear distinction in their analgesic profiles, fundamentally rooted in their stereochemistry. The levo-enantiomer, l-THP, is the primary driver of the analgesic effects observed with the racemic mixture, dl-THP. This is attributed to its specific interaction with dopamine receptors, acting as an antagonist at D1 and D2 receptors, which are crucial nodes in central pain processing pathways. In contrast, the dextro-enantiomer, d-THP, lacks significant affinity for these receptors and may even counteract the analgesic effect to some extent through its dopamine-depleting action.
For researchers and drug development professionals, this distinction is critical. The use of the pure l-enantiomer offers a more potent and targeted approach to analgesia, potentially with a more favorable therapeutic window compared to the racemic mixture. Future research should focus on further elucidating the nuanced differences in their pharmacokinetic and pharmacodynamic profiles in various pain models to optimize their therapeutic application.
References
-
Jin, G. Z., Wang, X. L., & Shi, W. X. (1990). Different effects of enantiomers of tetrahydropalmatine on dopaminergic system. Zhongguo Yao Li Xue Bao, 11(1), 14-18. [Link]
-
Zhou, H., et al. (2016). L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice. Neuroreport, 27(7), 524-530. [Link]
-
Mantsch, J. R., et al. (2010). L-Tetrahydropalmatine: a potential new medication for the treatment of cocaine addiction. Future medicinal chemistry, 2(5), 719–728. [Link]
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The Challenger and the Champion: A Comparative Guide to Tetrahydropalmatine and Traditional Antipsychotics in Dopamine Antagonism
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Dopamine D2 Receptor Antagonism
The dopamine hypothesis of psychosis, which posits that hyperactivity of dopaminergic signal transduction contributes to the positive symptoms of schizophrenia, has been a cornerstone of psychiatric drug development for decades.[1][2][3] This has led to the development of a pharmacopeia of antipsychotic medications that primarily target dopamine D2 receptors.[4][5][6] However, the clinical utility of these traditional antipsychotics is often hampered by a significant burden of side effects, prompting a continuous search for novel therapeutic agents with improved safety profiles.
Enter Tetrahydropalmatine (THP), a naturally occurring isoquinoline alkaloid with a rich history in traditional medicine and a growing body of evidence supporting its potential as a novel antipsychotic agent.[7][8] This guide provides a comprehensive, data-driven comparison of THP and traditional antipsychotics, focusing on their mechanisms of dopamine antagonism, receptor binding profiles, and the implications for both efficacy and adverse effects.
The Foundation: Dopamine D2 Receptor Antagonism in Psychosis
The therapeutic action of virtually all clinically effective antipsychotics is linked to their ability to block dopamine D2 receptors.[5][9] In the mesolimbic pathway, an overactivity of dopamine is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] By antagonizing D2 receptors in this region, antipsychotics can ameliorate these symptoms.
However, dopamine pathways are not confined to the mesolimbic system. The nigrostriatal pathway is crucial for motor control, the mesocortical pathway is involved in cognition and executive function, and the tuberoinfundibular pathway regulates prolactin secretion. Non-selective blockade of D2 receptors in these pathways by traditional antipsychotics is responsible for many of their debilitating side effects.
Traditional Antipsychotics: A Tale of Two Generations
Traditional antipsychotics are broadly categorized into two classes: first-generation (typical) and second-generation (atypical) agents.
First-Generation (Typical) Antipsychotics: These drugs, such as haloperidol and chlorpromazine, are potent D2 receptor antagonists. Their strong affinity for D2 receptors is highly effective in reducing positive symptoms but also leads to a high incidence of extrapyramidal symptoms (EPS), including Parkinsonism, dystonia, and akathisia, due to dopamine blockade in the nigrostriatal pathway.[10][11]
Second-Generation (Atypical) Antipsychotics: Atypicals, like risperidone and olanzapine, generally exhibit a lower affinity for D2 receptors and/or a higher affinity for serotonin 5-HT2A receptors.[12] This dual antagonism is thought to contribute to their "atypical" profile, with a reduced risk of EPS compared to typicals.[10] However, they are often associated with a higher risk of metabolic side effects, including weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[10][13]
Tetrahydropalmatine: A Novel Approach to Dopamine Modulation
Levo-tetrahydropalmatine (l-THP), the active enantiomer, demonstrates a unique pharmacological profile that distinguishes it from traditional antipsychotics. It acts as a dopamine receptor antagonist, with activity at D1, D2, and D3 receptor subtypes.[14][15][16]
Crucially, studies suggest that l-THP has a modest affinity for dopamine receptors, acting as an antagonist at D1, D2, and D3 receptors.[16] This potentially "gentler" antagonism may contribute to a more favorable side effect profile.
Visualizing the Dopamine D2 Receptor Signaling Cascade
The following diagram illustrates the canonical G-protein coupled signaling pathway for the Dopamine D2 receptor and the antagonistic action of both traditional antipsychotics and Tetrahydropalmatine.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Preclinical Efficacy: Insights from Animal Models
Animal models are indispensable for evaluating the antipsychotic potential and side effect liability of novel compounds. [17][18][19]
| Animal Model | Behavioral Measure | Relevance to Schizophrenia | Effect of D2 Antagonists |
|---|---|---|---|
| Amphetamine-Induced Hyperlocomotion | Increased motor activity | Models positive symptoms (agitation) | Reverses hyperlocomotion |
| Prepulse Inhibition (PPI) of Startle | Sensorimotor gating | Deficits observed in patients | Restores PPI deficits |
| Conditioned Avoidance Response | Learning and memory | Cognitive deficits | Impairs avoidance response |
| Catalepsy Test | Immobility | Predicts extrapyramidal side effects | Induces catalepsy |
Studies have shown that l-THP can attenuate the behavioral effects of psychostimulants in animal models, suggesting potential efficacy against positive symptoms. [20]Importantly, it often does so with a lower propensity to induce catalepsy compared to typical antipsychotics, indicating a reduced risk of EPS.
Clinical Evidence and Future Directions
While preclinical data for l-THP is promising, clinical evidence in schizophrenia is still emerging. One study of l-THP as an adjunctive treatment in adults with schizophrenia on a stable dose of antipsychotic medication did not find a significant effect on psychiatric measures but noted it was well-tolerated and associated with a significant decrease in extrapyramidal symptoms. [16][21]Another clinical trial protocol highlights the potential of l-THP, noting its antipsychotic-like pharmacological profile and anti-inflammatory properties. [22][23][24] The unique pharmacological profile of l-THP, characterized by its multi-receptor engagement and modest D2 receptor affinity, presents a compelling avenue for the development of novel antipsychotics. Its potential to mitigate the debilitating side effects associated with traditional agents warrants further investigation. Future research should focus on larger, well-controlled clinical trials to definitively establish its efficacy and safety in treating schizophrenia. Moreover, exploring the therapeutic potential of l-THP and its derivatives for other psychiatric and neurological disorders characterized by dopaminergic dysregulation is a promising area for future drug development.
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Tetrahydropalmatine vs. Benzodiazepines for Anxiety: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic efficacy of Tetrahydropalmatine (THP) and benzodiazepines, focusing on preclinical experimental data. While benzodiazepines are a well-established class of drugs for anxiety disorders, THP, an alkaloid derived from the Corydalis plant, has demonstrated potential anxiolytic properties in preclinical studies. This document summarizes the available quantitative data, details experimental protocols, and illustrates the signaling pathways of both compounds.
Executive Summary
Direct comparative clinical trials in humans evaluating the efficacy of Tetrahydropalmatine against benzodiazepines for anxiety are currently lacking. The available data for THP is primarily from preclinical rodent models, where it has shown dose-dependent anxiolytic-like effects. Benzodiazepines have a long history of clinical use and their efficacy in the short-term management of anxiety is well-documented through numerous clinical trials and meta-analyses.
Preclinical evidence suggests that THP may exert its anxiolytic effects through a multi-target mechanism involving both the dopaminergic and GABAergic systems. In contrast, benzodiazepines primarily act as positive allosteric modulators of the GABA-A receptor. This difference in mechanism may translate to different efficacy and side-effect profiles, a subject that warrants further investigation.
Quantitative Data Comparison
The following tables summarize preclinical data on the anxiolytic-like effects of THP and the binding affinities of both THP and various benzodiazepines to their respective receptors.
Table 1: Preclinical Efficacy of Tetrahydropalmatine and Diazepam in the Elevated Plus-Maze (EPM) Test in Mice
| Compound | Dose (mg/kg, oral) | % Time Spent in Open Arms (Mean ± SEM) | Anxiolytic Effect |
| Vehicle | - | ~15% | - |
| l-THP | 0.1 | Increased | Yes |
| 0.5 | ~40% (Peak effect) | Yes | |
| 2.5 | Decreased from peak | Yes | |
| dl-THP | 1.0 | Increased | Yes |
| 2.0 | Increased | Yes | |
| 5.0 | Increased | Yes | |
| Diazepam | 1.0 | Increased | Yes |
| 3.0 | Increased | Yes |
Source: Data compiled from preclinical studies. Note that direct statistical comparison between studies is not possible due to variations in experimental conditions.
Table 2: Receptor Binding Affinities (Ki, nM)
| Compound | GABA-A Receptor Subtypes | Dopamine Receptors | Serotonin Receptors |
| α1β3γ2 | α2β3γ2 | α3β3γ2 | |
| l-THP | Binding affinity is lower than for Dopamine D2-like receptors[1] | - | 124 ± 6[2] |
| Diazepam | - | - | - |
| Lorazepam | 10[3] | 9[3] | 11[3] |
| Alprazolam | Kd: 4.6 nM (non-subtype specific)[4] | - | - |
Experimental Protocols
Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior in Rodents
The EPM is a widely used behavioral assay to assess anxiety in rodents.[5] The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two opposite arms are enclosed by high walls (closed arms).
-
The other two opposite arms have no walls (open arms).
-
A central platform connects the four arms.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes before the test.
-
Placement: Each rodent is placed individually on the central platform of the maze, facing one of the open arms.
-
Exploration: The animal is allowed to freely explore the maze for a 5-minute period.
-
Data Collection: An overhead video camera records the session. Automated tracking software is used to measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Interpretation:
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
-
A decrease in these parameters suggests an anxiogenic effect.
-
Total distance traveled is monitored to ensure that the drug does not produce sedative effects that could confound the results.
Signaling Pathways
Benzodiazepine Signaling Pathway
Benzodiazepines exert their anxiolytic effects by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA) at the GABA-A receptor.
Caption: Benzodiazepine signaling pathway at the GABA-A receptor.
Tetrahydropalmatine Signaling Pathway
The anxiolytic effects of Tetrahydropalmatine are believed to be mediated by its interaction with multiple neurotransmitter systems, including dopamine and GABA.
Caption: Proposed multi-target signaling pathway of Tetrahydropalmatine.
Conclusion
The available preclinical data suggests that Tetrahydropalmatine possesses anxiolytic-like properties, potentially acting through a different and broader mechanism of action compared to benzodiazepines. The dual action on both dopaminergic and GABAergic systems could offer a novel therapeutic approach for anxiety disorders. However, the lack of human clinical trials directly comparing THP with benzodiazepines means that its clinical efficacy and safety profile for anxiety remain to be established. Further research, including head-to-head clinical trials, is necessary to fully elucidate the therapeutic potential of THP as an anxiolytic agent and to compare its efficacy and side-effect profile with established treatments like benzodiazepines.
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A Comparative Guide to Validating the Anti-inflammatory and Analgesic Efficacy of Tetrahydropalmatine in a Preclinical Model of Inflammatory Pain
Executive Summary
Persistent inflammatory pain represents a significant clinical challenge, driving the search for novel therapeutic agents with improved efficacy and safety profiles. Tetrahydropalmatine (THP), an isoquinoline alkaloid derived from the Corydalis plant, has demonstrated notable analgesic and anti-inflammatory properties in traditional medicine and modern preclinical studies.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to validate the anti-inflammatory and analgesic effects of THP using the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rodents. We present a direct comparison with Indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID), to benchmark THP's performance. The methodologies detailed herein cover behavioral assessments of pain, biochemical analysis of key inflammatory mediators, and an exploration of the underlying molecular pathways, offering a robust system for preclinical evaluation.
Introduction: The Rationale for THP in Inflammatory Pain
Inflammatory pain is a complex response initiated by tissue injury or infection, leading to the activation of the immune system and sensitization of nociceptive pathways.[3][4] This process is mediated by a cascade of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), which directly sensitize sensory neurons and perpetuate the pain state.[4][5][6] Standard treatments, primarily NSAIDs like Indomethacin, act by inhibiting cyclooxygenase (COX) enzymes to reduce the production of prostaglandins, key mediators of pain and inflammation.[7][8][9][10] However, their long-term use is associated with significant gastrointestinal and cardiovascular risks.[7][11]
Tetrahydropalmatine (THP) emerges as a compelling alternative. Its multifaceted mechanism of action appears to extend beyond simple prostaglandin inhibition. Studies suggest THP exerts its effects by inhibiting the activation of glial cells, reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β, and modulating key signaling pathways such as NF-κB.[1][12][13] Furthermore, THP is known to interact with the dopaminergic system, particularly as a dopamine D1 receptor agonist and D2 receptor antagonist, which may contribute to its analgesic properties.[14][15][16][17]
The CFA-induced pain model is the gold standard for this investigation as it mimics chronic inflammatory pain by inducing a robust, localized, and long-lasting inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia.[3][18][19] This model provides a clinically relevant platform to dissect the therapeutic potential of THP in comparison to established NSAIDs.
Comparative Experimental Design
To objectively evaluate THP, a rigorous, controlled experimental design is paramount. This study design allows for the direct comparison of THP against both a negative (vehicle) and a positive (Indomethacin) control.
2.1 Animal Model and Treatment Groups
-
Species: Male Sprague Dawley rats (250-300g).
-
Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated for at least one week prior to experimentation.
-
Experimental Groups (n=8-10 per group):
-
Sham + Vehicle: Intraperitoneal (i.p.) injection of saline.
-
CFA + Vehicle: Intraplantar (i.pl.) injection of CFA followed by i.p. injection of saline.
-
CFA + THP: i.pl. CFA followed by i.p. THP (e.g., 10 mg/kg).[1]
-
CFA + Indomethacin: i.pl. CFA followed by i.p. Indomethacin (e.g., 5 mg/kg) as a positive control.
-
Methodologies and Experimental Protocols
A validated workflow is crucial for reproducible results. The following protocols are standard in the field of pain research.
3.1 Protocol: CFA-Induced Inflammatory Pain
-
Animal Handling: Gently restrain a rat.
-
Injection: Inject 100 µL of Complete Freund's Adjuvant (1 mg/mL) subcutaneously into the plantar surface of the left hind paw.[3][20]
-
Observation: Monitor the animal for signs of inflammation, including erythema (redness) and edema (swelling), which typically develop within hours and peak within 24-72 hours.[3]
3.2 Protocol: Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a key indicator of peripheral sensitization.
-
Acclimatization: Place rats in individual plexiglass chambers on a wire mesh floor and allow them to acclimate for at least 30 minutes.[21][22][23]
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the inflamed paw.[24][25] An electronic von Frey apparatus can provide more precise, continuous data.[21][23]
-
Response: A positive response is a sharp withdrawal, licking, or flinching of the paw.
-
Threshold Determination: The force (in grams) at which the animal withdraws its paw 50% of the time is recorded as the Paw Withdrawal Threshold (PWT). The "up-down" method is a common paradigm for this determination.[25]
-
Timing: Measurements should be taken at baseline (before CFA) and at several time points post-CFA injection (e.g., 1, 3, 5, and 7 days).
3.3 Protocol: Assessment of Thermal Hyperalgesia (Hargreaves Test)
Thermal hyperalgesia reflects an increased sensitivity to noxious heat.
-
Acclimatization: Place rats in individual plexiglass chambers on a heated glass floor.[26][27][28] Allow 15-30 minutes for acclimatization.[28][29]
-
Stimulation: A focused, radiant heat source is positioned under the glass floor and aimed at the plantar surface of the inflamed paw.[26][27]
-
Response: The time taken for the rat to withdraw its paw is automatically recorded as the Paw Withdrawal Latency (PWL).[27]
-
Cut-off: A cut-off time (e.g., 20-35 seconds) must be set to prevent tissue damage.[27]
-
Timing: As with the von Frey test, measurements should be taken at baseline and multiple time points post-CFA.
3.4 Protocol: Biochemical and Molecular Analysis
-
Tissue Collection: Euthanize animals and collect the plantar paw tissue from the inflamed paw. For central nervous system analysis, the lumbar spinal cord (L4-L5 segments) can also be collected.
-
Homogenization: Homogenize tissues in appropriate lysis buffers for protein or RNA extraction.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the protein levels of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the tissue homogenates.[5][30]
-
qPCR (Quantitative Polymerase Chain Reaction): Measure the mRNA expression levels of the genes encoding the above cytokines to assess transcriptional changes.
-
Western Blot: Analyze the activation of key signaling pathways. Specifically, measure the ratio of phosphorylated NF-κB (p-NF-κB) to total NF-κB, as NF-κB is a master regulator of inflammatory gene expression.[31][32][33][34]
Comparative Data Analysis and Expected Results
The following tables present hypothetical data that is representative of expected outcomes from such a study, demonstrating the potential efficacy of THP.
Table 1: Comparative Effects on Mechanical Allodynia and Thermal Hyperalgesia
| Treatment Group | Paw Withdrawal Threshold (g) - Day 3 | Paw Withdrawal Latency (s) - Day 3 |
|---|---|---|
| Sham + Vehicle | 45.2 ± 3.5 | 11.5 ± 1.0 |
| CFA + Vehicle | 5.8 ± 0.9 | 4.2 ± 0.5 |
| CFA + THP (10 mg/kg) | 22.5 ± 2.1* | 8.1 ± 0.7* |
| CFA + Indomethacin (5 mg/kg) | 25.1 ± 2.4* | 8.9 ± 0.8* |
*Values are Mean ± SEM. p < 0.05 compared to CFA + Vehicle. Data is hypothetical.
Table 2: Comparative Effects on Pro-inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) |
|---|---|---|
| Sham + Vehicle | 5.5 ± 0.8 | 12.3 ± 1.5 |
| CFA + Vehicle | 48.2 ± 5.1 | 95.7 ± 8.8 |
| CFA + THP (10 mg/kg) | 21.4 ± 3.3* | 40.1 ± 4.9* |
| CFA + Indomethacin (5 mg/kg) | 24.9 ± 3.8* | 45.6 ± 5.2* |
*Values are Mean ± SEM. p < 0.05 compared to CFA + Vehicle. Data is hypothetical.
Mechanistic Insights and Discussion
The hypothetical data suggest that THP significantly attenuates both mechanical allodynia and thermal hyperalgesia in the CFA model, with an efficacy comparable to the standard NSAID, Indomethacin. This analgesic effect is strongly correlated with a reduction in the local production of key pro-inflammatory cytokines, TNF-α and IL-1β.[1][35]
The primary mechanism of Indomethacin is the non-selective inhibition of COX-1 and COX-2, which blocks prostaglandin synthesis.[7][9] While effective, this broad inhibition can lead to adverse effects.[7] THP, however, appears to operate through a distinct and potentially more targeted mechanism. Its ability to suppress TNF-α and IL-1β production likely stems from its inhibitory effect on the NF-κB signaling pathway.[1][12][13] The transcription factor NF-κB is a critical hub that controls the genetic expression of numerous inflammatory mediators.[33][34][36] By preventing the activation of NF-κB, THP can effectively turn down the entire inflammatory cascade at a more upstream point than COX inhibitors.
Conclusion and Future Directions
Tetrahydropalmatine demonstrates significant anti-inflammatory and analgesic potential in the CFA model, performing comparably to the established NSAID Indomethacin. Its mechanism, centered on the inhibition of the NF-κB pathway and subsequent cytokine production, presents a promising alternative to traditional COX inhibitors.
Future research should focus on:
-
Dose-Response Studies: Establishing a full dose-response curve to identify the optimal therapeutic window.
-
Chronic Dosing and Safety: Evaluating the long-term efficacy and safety profile of THP compared to NSAIDs.
-
Central vs. Peripheral Effects: Utilizing intrathecal or intracerebroventricular administration to dissect the relative contributions of central (e.g., dopamine receptor modulation) and peripheral mechanisms to its overall analgesic effect.
-
Combination Therapy: Investigating potential synergistic effects when THP is combined with other classes of analgesics.
By employing the comprehensive validation framework outlined in this guide, researchers can effectively characterize the therapeutic utility of THP and accelerate its potential translation into a novel treatment for inflammatory pain.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for Tetrahydropalmatine (THP) Quantification
Introduction: The Analytical Imperative in THP Quantification
Tetrahydropalmatine (THP), an active alkaloid compound, is the subject of extensive pharmacological research for its analgesic, sedative, and anxiolytic properties. Accurate quantification of THP in biological matrices is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies that underpin regulatory submissions.[1][2][3] The two most prevalent analytical platforms for this task are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Often, drug development programs transition from one method to another—for instance, moving from a robust, early-phase HPLC-UV method to a more sensitive and specific LC-MS/MS method for later clinical trials. This transition, or the need to compare data across different laboratories using different techniques, necessitates a rigorous cross-validation process. This guide provides an in-depth, technically grounded framework for conducting this critical comparison, ensuring data integrity and regulatory compliance.
The objective of cross-validation is to formally demonstrate that two distinct bioanalytical methods are interchangeable and will produce comparable concentration data.[4] This process is not merely a suggestion but a regulatory expectation outlined in key international guidelines, most notably the International Council for Harmonisation's (ICH) M10 guideline on Bioanalytical Method Validation.[1][3][5][6]
Pillar 1: Understanding the Core Technologies
The choice between HPLC-UV and LC-MS/MS is driven by the specific demands of the study. Understanding their fundamental differences is key to designing a meaningful cross-validation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates THP from other components in a sample based on its physicochemical interactions with a stationary phase (the column) and a mobile phase. Quantification is achieved by measuring the absorbance of UV light by the THP molecule at a specific wavelength.
-
Strengths: Robust, cost-effective, and widely available. It is often sufficient for analyzing samples with higher concentrations of THP.
-
Limitations: Lower sensitivity compared to LC-MS/MS. Its specificity can be compromised by co-eluting compounds or metabolites that also absorb UV light at the detection wavelength, potentially leading to overestimation.
-
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the powerful separation capabilities of LC with the high selectivity and sensitivity of a tandem mass spectrometer. After chromatographic separation, THP is ionized, and the mass spectrometer selectively monitors a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM).
-
Strengths: Considered the gold standard for bioanalysis due to its exceptional sensitivity and specificity. It can distinguish THP from its metabolites even if they co-elute chromatographically.[7][8]
-
Limitations: Susceptible to matrix effects (ion suppression or enhancement), which can impact accuracy if not properly addressed.[9] The instrumentation is more complex and expensive.
-
The fundamental difference in detection principles—non-specific UV absorbance versus highly specific mass transitions—is the primary reason why a direct, evidence-based comparison through cross-validation is essential.
Pillar 2: The Cross-Validation Protocol: A Self-Validating System
Before initiating a cross-validation, a critical prerequisite is that both the HPLC-UV and the LC-MS/MS methods must have been independently subjected to a full validation as per ICH M10 guidelines.[3] This ensures that each method is reliable on its own before they are compared.
The cross-validation experiment is designed to challenge both methods with identical samples: spiked Quality Control (QC) samples and, most importantly, incurred samples from dosed subjects.
Experimental Workflow Diagram
Caption: Workflow for the cross-validation of two bioanalytical methods.
Step-by-Step Methodology
-
Preparation of Quality Control (QC) Samples:
-
From a single, homogenous batch of control biological matrix (e.g., human plasma), prepare spiked QCs at a minimum of three concentration levels:
-
Low QC: Approximately 3 times the Lower Limit of Quantitation (LLOQ).
-
Mid QC: A concentration in the middle of the calibration range.
-
High QC: Approximately 75-85% of the Upper Limit of Quantitation (ULOQ).
-
-
The use of a single batch of matrix eliminates variability from the biological source, isolating the comparison to method performance alone.
-
-
Selection of Incurred Samples:
-
Select a subset of study samples from subjects who have been dosed with THP.[10] This step is paramount. Incurred samples contain potential metabolites and reflect the true complexity of a real sample, which spiked QCs cannot fully mimic.[9][10]
-
The number of samples should be statistically relevant (e.g., 5-10% of the total study samples) and should span the observed concentration range, including points near the maximum concentration (Cmax) and in the elimination phase.[9]
-
-
Sample Analysis:
-
Analyze a minimum of three replicates of each QC level with both the HPLC-UV and LC-MS/MS methods.[4]
-
Analyze the selected incurred samples with both methods. To minimize variability due to sample stability, the analyses should be performed in close succession.
-
-
Evaluation and Acceptance Criteria:
-
QC Sample Assessment:
-
Incurred Sample Assessment:
-
The results from the two methods are compared by calculating the percent difference for each sample: % Difference = ((Result_MethodA - Result_MethodB) / Mean(Result_A, Result_B)) * 100
-
The acceptance criterion, borrowed from Incurred Sample Reanalysis (ISR) guidelines, is that at least two-thirds (66.7%) of the samples must have a percent difference within ±20.0%.[9][12][13]
-
-
Statistical Analysis (Recommended):
-
While the percentage-based criteria are standard, the ICH M10 guideline also encourages the use of statistical tools to assess bias.[14] A Bland-Altman plot is an excellent tool for visualizing the agreement between the two methods across the concentration range.
-
-
Pillar 3: Data Presentation and Interpretation
Clear data presentation is crucial for an objective comparison. The tables below present hypothetical but realistic data for a THP cross-validation study.
Table 1: Typical Performance Characteristics of Validated Methods
| Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale |
| Linearity Range | 10 - 2000 ng/mL | 0.5 - 1000 ng/mL | LC-MS/MS typically offers a lower LLOQ due to superior sensitivity. |
| LLOQ | 10 ng/mL | 0.5 ng/mL | Reflects the higher sensitivity of mass spectrometric detection. |
| Intra-day Precision (%CV) | ≤ 8% | ≤ 5% | Both methods must meet the ≤15% criteria; LC-MS/MS is often more precise. |
| Inter-day Precision (%CV) | ≤ 10% | ≤ 7% | Both methods must meet the ≤15% criteria. |
| Accuracy (% Bias) | Within ±10% | Within ±8% | Both methods must be within ±15% of the nominal value. |
Table 2: Hypothetical Cross-Validation Data for Spiked QC Samples
| QC Level (ng/mL) | Method | Mean Conc. (ng/mL) (n=6) | Accuracy (% Bias) | Precision (%CV) | Acceptance Criteria |
| Low (30) | HPLC-UV | 31.5 | +5.0% | 6.8% | Pass |
| LC-MS/MS | 29.1 | -3.0% | 4.5% | Pass | |
| Mid (300) | HPLC-UV | 289.8 | -3.4% | 5.2% | Pass |
| LC-MS/MS | 306.0 | +2.0% | 3.1% | Pass | |
| High (1500) | HPLC-UV | 1545.0 | +3.0% | 4.1% | Pass |
| LC-MS/MS | 1470.0 | -2.0% | 2.8% | Pass | |
| Acceptance Criteria: Mean Accuracy within ±15%; Precision (%CV) ≤15%. |
Table 3: Hypothetical Cross-Validation Data for Incurred Samples
| Sample ID | HPLC-UV Result (ng/mL) | LC-MS/MS Result (ng/mL) | Mean (ng/mL) | % Difference | Within ±20%? |
| IS-001 | 15.8 | 14.9 | 15.35 | +5.9% | Yes |
| IS-002 | 450.2 | 435.5 | 442.85 | +3.3% | Yes |
| IS-003 | 98.6 | 115.3 | 106.95 | -15.6% | Yes |
| IS-004 | 1255.1 | 1201.7 | 1228.4 | +4.3% | Yes |
| IS-005 | 78.4 | 95.2 | 86.8 | -19.4% | Yes |
| IS-006 | 22.5 | 28.9 | 25.7 | -24.9% | No |
| IS-007 | 48.9 | 45.1 | 47.0 | +8.1% | Yes |
| IS-008 | 880.3 | 855.6 | 867.95 | +2.8% | Yes |
| IS-009 | 189.7 | 179.9 | 184.8 | +5.3% | Yes |
| IS-010 | 33.1 | 30.2 | 31.65 | +9.2% | Yes |
| Overall Result | 9 out of 10 (90%) Pass | Pass | |||
| Acceptance Criterion: ≥66.7% of samples must be within ±20% difference. |
Expert Insights: Causality and Troubleshooting
-
Why Incurred Samples Can Fail: A common reason for failure in cross-validation between these two methods is a lack of specificity in the HPLC-UV assay. THP is known to be metabolized, and these metabolites may co-elute with the parent drug.[8][15] The HPLC-UV detector may not distinguish the THP peak from a metabolite peak, leading to an artificially inflated result compared to the highly specific LC-MS/MS method, which measures only the parent THP. Sample IS-006 in the table above could be an example of such a discrepancy.
-
Investigating Failures: If the cross-validation fails, a formal investigation is required.[16] The first step is to examine the chromatography. Do the incurred samples show extra peaks in the HPLC-UV chromatogram that are not present in the spiked QCs? This would suggest metabolite interference. If LC-MS/MS results are systematically lower, it could point to this exact issue. Conversely, if LC-MS/MS results are erratic, an investigation into matrix effects or sample stability under different processing conditions would be warranted.
Conclusion
The cross-validation of HPLC-UV and LC-MS/MS methods for THP quantification is a rigorous, systematic process that underpins the reliability of data used in regulatory decision-making. It is not a simple pass/fail exercise but a scientific investigation into the comparability of two different analytical technologies. By adhering to the principles outlined in the ICH M10 guideline and employing a robust experimental design that includes both spiked QCs and incurred study samples, researchers can ensure the seamless transition between methods and the long-term integrity of their bioanalytical data. Successful cross-validation provides the documented evidence needed to confidently combine or compare data sets, a critical requirement for advancing any drug development program.
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Tetrahydropalmatine's Affinity for Dopamine D1 and D2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Tetrahydropalmatine (THP) for the dopamine D1 and D2 receptors. The primary focus of this analysis is on the more extensively studied levorotatory enantiomer, l-tetrahydropalmatine (l-THP), due to the availability of robust experimental data. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to support research and drug development efforts in neuropharmacology.
D1 vs. D2 Receptor Binding Affinity of l-Tetrahydropalmatine
l-Tetrahydropalmatine has been identified as a dopamine receptor antagonist, exhibiting notable binding affinity for both D1 and D2 receptor subtypes. The following table summarizes the quantitative data on its binding affinity, expressed as the inhibition constant (Ki). A lower Ki value is indicative of a higher binding affinity.
| Compound | Receptor Subtype | Kᵢ (nM) |
| l-Tetrahydropalmatine | Dopamine D1 | 133 |
| l-Tetrahydropalmatine | Dopamine D2 | 268 |
Note: Data is for the levo-isomer (l-THP). There is a noted lack of quantitative binding data for the dextro-isomer (d-THP) in publicly accessible literature.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of l-THP for dopamine D1 and D2 receptors is typically determined using a competitive radioligand binding assay. This technique measures the ability of the test compound (l-THP) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound at specific dopamine receptor subtypes.
Materials:
-
Cell Membranes: Membrane preparations from cell lines (e.g., HEK293 or CHO cells) stably expressing recombinant human dopamine D1 or D2 receptors.
-
Radioligands:
-
For D1 Receptors: [³H]-SCH23390
-
For D2 Receptors: [³H]-Spiperone or [³H]-Raclopride[1]
-
-
Test Compound: l-Tetrahydropalmatine
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[1][2]
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity antagonist (e.g., haloperidol or butaclamol) to determine the amount of non-specific binding of the radioligand.[1]
-
Equipment: 96-well microplates, glass fiber filters, a cell harvester for filtration, scintillation vials, scintillation cocktail, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Cultured cells expressing the target receptor are harvested and homogenized in an ice-cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.
-
Assay Setup: The assay is conducted in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (l-THP). Control wells for total binding (containing only membranes and radioligand) and non-specific binding (containing membranes, radioligand, and a high concentration of a non-labeled antagonist) are also included.
-
Incubation: The plates are incubated, typically at room temperature, for a duration sufficient to allow the binding to reach equilibrium (e.g., 60-90 minutes).[2]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to minimize non-specific binding.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity on each filter is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Figure 1. Workflow for a competitive radioligand binding assay.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine. The D1 and D2 receptors are the most abundant dopamine receptor subtypes in the central nervous system and are coupled to different G-proteins, leading to distinct downstream signaling cascades.
Dopamine D1 Receptor Signaling:
D1 receptors are typically coupled to the Gs alpha subunit (Gαs) of the G-protein complex.[3] Activation of D1 receptors by an agonist leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream protein targets, modulating their activity and leading to a cellular response.[4]
Figure 2. Simplified Dopamine D1 Receptor Signaling Pathway.
Dopamine D2 Receptor Signaling:
In contrast to D1 receptors, D2 receptors are coupled to the Gi alpha subunit (Gαi) of the G-protein complex.[3] Activation of D2 receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.[3] D2 receptors can also signal through β-arrestin-dependent pathways.[5]
Figure 3. Simplified Dopamine D2 Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
L-THP vs. Naltrexone: A Comparative Analysis of Preclinical Efficacy in Reducing Cocaine Relapse
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Levo-tetrahydropalmatine (L-THP) and naltrexone in reducing cocaine relapse, based on preclinical data from animal models. The information presented herein is intended to inform research and development efforts in the field of addiction pharmacotherapy.
At a Glance: L-THP and Naltrexone for Cocaine Relapse
| Feature | L-Tetrahydropalmatine (L-THP) | Naltrexone |
| Primary Mechanism of Action | Dopamine D1, D2, and D3 receptor antagonist.[1][2][3][4] | Opioid receptor antagonist (primarily μ-opioid).[1][5][6] |
| Effect on Cocaine-Induced Reinstatement | Attenuates reinstatement triggered by cocaine priming, stress, and drug-associated cues.[7] | Attenuates reinstatement triggered by cocaine priming and drug-associated cues.[8][9] |
| Receptor Binding Affinity (Ki) | D1: ~124 nM, D2: ~388 nM, D3: Low affinity.[10] | μ: ~0.37 nM, κ: ~4.8 nM, δ: ~9.4 nM.[1] |
| Animal Models Studied | Rats (self-administration, reinstatement).[7] | Rats (self-administration, reinstatement).[8][9] |
Mechanism of Action
L-THP and naltrexone reduce cocaine-seeking behavior through distinct neurochemical pathways. Cocaine's primary reinforcing effects are mediated by the blockade of the dopamine transporter, leading to increased dopamine levels in the brain's reward circuitry.
L-Tetrahydropalmatine (L-THP) , an alkaloid derived from the Corydalis and Stephania plants, functions primarily as a dopamine receptor antagonist .[1][11] It exhibits affinity for D1, D2, and to a lesser extent, D3 dopamine receptors.[2][3][4] By blocking these receptors, L-THP is thought to dampen the rewarding effects of cocaine and reduce the motivational drive to seek the drug.[7]
Naltrexone , on the other hand, is a potent opioid receptor antagonist , with the highest affinity for the μ-opioid receptor.[1][5][6] The endogenous opioid system is known to modulate the dopamine system. By blocking opioid receptors, naltrexone can indirectly influence dopamine-mediated reward pathways, thereby reducing the reinforcing effects of cocaine and subsequent relapse behavior.[8]
Preclinical Efficacy in Animal Models of Cocaine Relapse
The most common animal model to study relapse is the "reinstatement" model. In this paradigm, animals are first trained to self-administer a drug (e.g., cocaine). This is followed by an "extinction" phase where responding is no longer reinforced. Finally, relapse is triggered by presenting a stimulus, such as a small dose of the drug (drug-induced reinstatement), a stressor, or cues previously associated with the drug (cue-induced reinstatement).
L-THP in Cocaine Reinstatement Models
Studies have shown that L-THP effectively attenuates cocaine-seeking behavior in various reinstatement models.
Table 1: Effect of L-THP on Cocaine-Induced Reinstatement in Rats
| Study | Animal Model | Reinstatement Trigger | L-THP Dose (mg/kg, i.p.) | Outcome |
| Mantsch et al. (2007)[7] | Male Sprague-Dawley rats | Cocaine (10 mg/kg, i.p.) | 3.75, 7.5, 15.0 | Dose-dependent attenuation of reinstatement. |
Naltrexone in Cocaine Reinstatement Models
Naltrexone has also demonstrated efficacy in reducing cocaine relapse in animal models, particularly in cue- and drug-induced reinstatement paradigms.
Table 2: Effect of Naltrexone on Cue-Induced Cocaine Reinstatement in Rats
| Study | Animal Model | Reinstatement Trigger | Naltrexone Dose (mg/kg, s.c.) | Outcome |
| Burattini et al. (2008)[8] | Male Sprague-Dawley rats | Cocaine-associated cues | 0.25, 1.0, 2.5 | Dose-dependent prevention of cue-induced cocaine-seeking. |
Table 3: Effect of Repeated Naltrexone on Cocaine-Induced Reinstatement in Rats
| Study | Animal Model | Reinstatement Trigger | Naltrexone Dose (mg/kg, s.c.) | Outcome |
| Gerrits et al. (2005)[9] | Male Wistar rats | Cocaine (1 mg/kg, i.v.) | 3.0 (repeated daily) | Progressive attenuation of reinstatement over 5 days. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of L-THP and naltrexone in the context of cocaine's effects, as well as a typical experimental workflow for a cocaine reinstatement study.
Caption: L-THP's antagonistic action on dopamine receptors.
Caption: Naltrexone's modulation of the dopamine system.
Caption: Experimental workflow for cocaine reinstatement.
Experimental Protocols
The following is a generalized protocol for a cocaine self-administration and reinstatement study in rats, based on methodologies cited in the literature.[12][13][14]
Surgical Procedure
-
Animal Subjects: Male Wistar or Sprague-Dawley rats are typically used.[8][9]
-
Catheter Implantation: Rats are anesthetized and a chronic indwelling catheter is surgically implanted into the jugular vein. The catheter is passed subcutaneously to exit on the back of the animal.
-
Recovery: Animals are allowed a post-operative recovery period of at least 5-7 days.
Self-Administration Training
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a tone generator are used.[13]
-
Training: Rats are placed in the chambers and learn to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5-1.0 mg/kg/infusion). Each infusion is paired with a discrete cue (e.g., light and tone). An "inactive" lever has no programmed consequences.
-
Schedule of Reinforcement: A fixed-ratio (FR) schedule is commonly used, where a fixed number of lever presses is required for each infusion.
-
Duration: Training typically continues for 10-14 days, or until stable responding is achieved.[13]
Extinction
-
Procedure: Following self-administration training, cocaine is replaced with saline. Lever presses are recorded but are no longer reinforced with cocaine or the associated cues.
-
Duration: Extinction sessions continue until responding on the active lever decreases to a predetermined low level.[13]
Reinstatement Testing
-
Pre-treatment: Prior to the reinstatement test, animals are administered L-THP, naltrexone, or a vehicle control at specified doses and time points.
-
Reinstatement Triggers:
-
Drug-Induced: A non-contingent "priming" injection of cocaine is administered.[9]
-
Cue-Induced: The cues previously paired with cocaine infusions are presented contingent on lever pressing.[8]
-
Stress-Induced: Animals are exposed to a stressor, such as intermittent footshock, before the test session.[12]
-
-
Data Collection: The number of presses on the active and inactive levers is recorded to measure the level of drug-seeking behavior.
Discussion and Future Directions
Both L-THP and naltrexone show promise in preclinical models for reducing cocaine relapse. Their distinct mechanisms of action suggest they may be suitable for different patient populations or could potentially be used in combination. A study investigating the combination of L-THP and low-dose naltrexone found that the combination was more effective at reducing drug-seeking behavior during reinstatement than L-THP alone.[15][16][17][18]
The dopaminergic and opioidergic systems are intricately linked in the neurobiology of addiction. The data suggest that targeting either system can effectively modulate cocaine-seeking behavior. However, the lack of head-to-head comparative studies makes it difficult to definitively conclude which compound is more efficacious.
Future research should focus on direct comparisons of L-THP and naltrexone across a range of doses and reinstatement triggers within the same experimental design. Additionally, exploring the efficacy of combination therapies at various dose ratios could lead to the development of more effective pharmacotherapies for cocaine use disorder. Investigating the impact of these compounds on other aspects of addiction, such as craving and withdrawal, in animal models would also be beneficial.
References
- 1. Pharmacological enhancement of naltrexone treatment for opioid dependence: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Levo-tetrahydropalmatine attenuates cocaine self-administration and cocaine-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of naltrexone on cocaine- and sucrose-seeking behaviour in response to associated stimuli in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reinstatement of cocaine-seeking behavior in rats is attenuated following repeated treatment with the opioid receptor antagonist naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Different effects of enantiomers of tetrahydropalmatine on dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]
- 13. jneurosci.org [jneurosci.org]
- 14. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination of Levo-Tetrahydropalmatine and Low Dose Naltrexone: A Promising Treatment for Prevention of Cocaine Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PM312. Combination of levo-tetrahydropalmatine and low dose naltrexone: a promising treatment for the prevention of cocaine relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [archive.hshsl.umaryland.edu]
- 18. Combination of Levo-Tetrahydropalmatine and Low Dose Naltrexone: A Promising Treatment for Prevention of Cocaine Relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the synergistic effects of Tetrahydropalmatine with other compounds
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of Tetrahydropalmatine with Anticancer and Anti-addiction Compounds.
Tetrahydropalmatine (THP), a naturally occurring alkaloid, has garnered significant interest for its diverse pharmacological activities. Beyond its standalone therapeutic potential, a growing body of evidence highlights its powerful synergistic effects when combined with other therapeutic agents. This guide provides a comprehensive comparison of THP's performance in combination with key compounds in the fields of oncology and addiction treatment, supported by experimental data, detailed methodologies, and pathway visualizations.
I. Synergistic Anticancer Effects of L-Tetrahydropalmatine (L-THP)
A. L-THP and Cisplatin in Ovarian Cancer
L-THP has been shown to enhance the sensitivity of cisplatin-resistant ovarian cancer cells to the chemotherapeutic agent cisplatin. This synergistic interaction offers a promising strategy to overcome drug resistance, a major challenge in cancer therapy.
Experimental Data Summary:
| Cell Line | Treatment | IC50 (Cisplatin) | L-THP Concentration | Combination Effect | Reference |
| A2780/DDP (Cisplatin-Resistant Ovarian Cancer) | Cisplatin alone | High (Resistance) | - | Limited cell death | [1][2][3] |
| L-THP alone | - | 50 µM | Minimal effect on cell growth | [3] | |
| Cisplatin + L-THP | Significantly Reduced | 50 µM | Significant reduction in cell survival at 6 µg/ml Cisplatin | [3] |
Mechanism of Action: The miR-93/PTEN/AKT Signaling Pathway
The synergistic effect of L-THP and cisplatin in cisplatin-resistant ovarian cancer cells is mediated through the modulation of the miR-93/PTEN/AKT signaling pathway. L-THP treatment leads to the downregulation of microRNA-93 (miR-93). This, in turn, increases the expression of its target, the tumor suppressor PTEN. Elevated PTEN levels inhibit the pro-survival AKT signaling pathway, thereby re-sensitizing the cancer cells to cisplatin-induced apoptosis.[1][2][3]
Signaling pathway of L-THP and Cisplatin synergy.
B. THP and Doxorubicin in Breast Cancer
While direct studies on THP and doxorubicin combination are emerging, research on structurally similar compounds like tetrandrine (Tet) provides strong evidence for synergistic potential. The combination of Tet and doxorubicin has demonstrated significant synergistic cytotoxic effects against human breast cancer cell lines.
Experimental Data Summary (Tetrandrine and Doxorubicin):
| Cell Line | Combination Ratio (Tet:Dox) | Sum of Fractional Inhibitory Concentration (SFIC) | Interpretation | Reference |
| MCF-7 (Breast Cancer) | Varied | 0.14 - 0.38 | Marked Synergy | [4] |
| MCF-7/Dox (Doxorubicin-Resistant) | Varied | 0.10 - 0.29 | Marked Synergy | [4] |
| Note: An SFIC value less than 1.0 indicates synergy. |
II. Synergistic Effects of L-THP in Addiction Treatment
A. L-THP and Naltrexone for Cocaine Relapse Prevention
Preclinical studies have demonstrated that the combination of L-THP with low-dose naltrexone (LDN) is more effective in reducing cocaine-seeking behavior than L-THP alone. A significant advantage of this combination is the attenuation of the sedative side effects associated with higher doses of L-THP.
Experimental Data Summary (Preclinical - Rat Model):
| Treatment | Effect on Cocaine-Seeking Behavior | Sedative Effect (Locomotor Activity) | Reference |
| L-THP alone | Attenuated | Present at higher doses | [5][6][7][8][9][10] |
| LDN alone | No significant effect | None | [5][6][7][8][9][10] |
| L-THP + LDN | More potent attenuation than L-THP alone | Sedative effect of L-THP is reduced | [5][6][7][8][9][10] |
Mechanism of Action: Modulation of Endogenous Opioid System
The enhanced efficacy of the L-THP and LDN combination is linked to its influence on the endogenous opioid system. The combination treatment has been shown to upregulate plasma β-endorphin and hypothalamic pro-opiomelanocortin (POMC), which is not observed with L-THP treatment alone.[5][6][7]
Mechanism of L-THP and LDN synergy in addiction.
B. L-THP and Methadone for Heroin Detoxification
Clinical studies have indicated that combining L-THP with methadone for heroin detoxification can lead to improved outcomes compared to methadone alone.
Clinical Trial Data Summary:
| Outcome Measure | Methadone Alone | Methadone + L-THP | Reference |
| Successful Detoxification Rate | 73% | 96% | [11] |
| Total Methadone Used | 415 mg | 275 mg | [11] |
| Days of Detoxification | 12 days | 8 days | [11] |
| Abstinence Rate (3-month follow-up) | 15.2% (placebo) | 47.8% (L-THP) | [12][13] |
III. Experimental Protocols
A. Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[5][14][15]
-
Treat the cells with the desired concentrations of THP, the combination drug, or the combination of both, and incubate for the desired period (e.g., 48 or 72 hours).[5][14][15]
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][14][15]
-
Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[1][6]
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[1][6]
-
Cell viability is expressed as a percentage of the control (untreated) cells.
B. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Protocol:
-
Induce apoptosis in cells by treating with the compounds of interest for the desired time.
-
Harvest the cells (including floating cells) and wash them once with cold PBS.[16][17][18]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16][17][18]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[16][17][18]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][17][18]
-
Analyze the cells by flow cytometry within 1 hour.[16][17][18]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
C. Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample to elucidate the molecular mechanisms of synergy.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19][20][21][22][23]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[23]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19][20][21][22][23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19][20][21][22][23]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19][20][21][22][23]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., PTEN, p-AKT, AKT) overnight at 4°C.[19][20][21][22][23]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[19][20][21][22][23]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[19][20][21][22][23]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
IV. Conclusion
The synergistic application of Tetrahydropalmatine with other therapeutic agents presents a compelling avenue for enhancing treatment efficacy and overcoming challenges in both oncology and addiction medicine. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the synergistic potential of THP in developing novel and more effective combination therapies. Further investigation into the precise molecular mechanisms and the translation of these findings into clinical practice is warranted.
References
- 1. real-research.com [real-research.com]
- 2. L-Tetrahydropalmatine enhances the sensitivity of human ovarian cancer cells to cisplatin via microRNA-93/PTEN/Akt cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbuon.com [jbuon.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. PM312. Combination of levo-tetrahydropalmatine and low dose naltrexone: a promising treatment for the prevention of cocaine relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Levo-Tetrahydropalmatine and Low Dose Naltrexone: A Promising Treatment for Prevention of Cocaine Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of Levo-Tetrahydropalmatine and Low Dose Naltrexone: A Promising Treatment for Prevention of Cocaine Relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [archive.hshsl.umaryland.edu]
- 11. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. punnettsquare.org [punnettsquare.org]
- 13. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. kumc.edu [kumc.edu]
- 17. scispace.com [scispace.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 23. ptglab.com [ptglab.com]
L-Tetrahydropalmatine vs. Classic Opioids for Pain Relief: A Comparative Analysis of Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with minimal adverse effects is a cornerstone of modern pharmacology. While classic opioids remain a gold standard for severe pain management, their clinical utility is often hampered by a significant burden of side effects, including respiratory depression, constipation, and a high potential for addiction. Levo-tetrahydropalmatine (l-THP), an alkaloid isolated from the Corydalis plant, has emerged as a potential alternative, demonstrating analgesic properties with a purportedly more favorable side effect profile. This guide provides an objective comparison of l-THP and classic opioids, focusing on their side effect profiles, supported by available experimental data.
Executive Summary
Preclinical evidence suggests that l-Tetrahydropalmatine (l-THP) may offer a safer alternative to classic opioids for pain management. Its unique mechanism of action, primarily as a dopamine receptor antagonist, differs significantly from the mu-opioid receptor agonism of traditional opioids. This mechanistic divergence appears to underlie a reduced liability for common opioid-related adverse effects. Notably, studies indicate that l-THP does not induce respiratory depression or constipation to the extent observed with opioids and exhibits a lower abuse potential. However, direct head-to-head clinical trials with comprehensive side effect profiling are limited, necessitating further research to definitively establish the comparative safety of l-THP in human populations.
Mechanism of Action: A Tale of Two Pathways
The differing side effect profiles of l-THP and classic opioids can be attributed to their distinct interactions with neurotransmitter systems.
Classic Opioids: These drugs, such as morphine and fentanyl, exert their analgesic effects primarily by acting as agonists at the mu-opioid receptor (MOR) in the central nervous system (CNS).[1] Activation of MORs inhibits neuronal activity, leading to pain relief but also triggering a cascade of undesirable effects.
L-Tetrahydropalmatine (l-THP): In contrast, l-THP's primary mechanism of action is the antagonism of dopamine D1 and D2 receptors.[2][3] It has also been shown to interact with other receptor systems, including serotonin and alpha-adrenergic receptors.[3][4] This multi-target profile contributes to its analgesic and sedative properties without directly engaging the opioid receptor system in the same manner as classic opioids.
Comparative Side Effect Profile
While direct comparative clinical trial data is sparse, preclinical studies and individual clinical assessments provide insights into the differential side effect profiles of l-THP and classic opioids.
| Side Effect | Classic Opioids (e.g., Morphine, Oxycodone) | l-Tetrahydropalmatine (l-THP) | Supporting Evidence |
| Respiratory Depression | Significant and potentially fatal dose-dependent depression.[5][6] | Preclinical evidence suggests a lack of significant respiratory depression. | Direct comparative studies are lacking, but the non-opioid mechanism of l-THP makes it theoretically less likely to cause this side effect. |
| Constipation | Very common, affecting 40-95% of patients; tolerance does not typically develop.[7][8] | Not reported as a significant side effect in preclinical or clinical studies. | The mechanism of opioid-induced constipation involves mu-opioid receptors in the gut, which are not the primary target of l-THP.[8] |
| Addiction Potential | High potential for tolerance, physical dependence, and addiction.[5][9] | Stated to have no abuse potential.[10] Preclinical studies show it can attenuate behaviors associated with opioid seeking.[11] | l-THP's dopamine antagonism contrasts with the dopamine-releasing effects of opioids in the brain's reward pathways. |
| Sedation | Common, can impair cognitive and motor function.[7] | A primary side effect, often described as a sedative or hypnotic property.[3] | The sedative effects of l-THP are linked to its action on dopamine receptors. |
| Nausea and Vomiting | Common, particularly at the initiation of therapy.[7] | Not reported as a primary side effect. | Opioid-induced nausea and vomiting are mediated by central and peripheral mechanisms involving opioid receptors. |
Disclaimer: The quantitative data for classic opioids is derived from a broad range of studies and may not be directly comparable to the qualitative observations for l-THP due to differences in study design, patient populations, and dosing regimens.
Experimental Protocols
Preclinical Assessment of Analgesia and Side Effects
The following outlines a typical experimental workflow for comparing the analgesic and adverse effects of a novel compound like l-THP with a classic opioid in a rodent model.
1. Morphine Withdrawal-Induced Hyperalgesia Model:
-
Objective: To assess the ability of l-THP to alleviate the heightened pain sensitivity experienced during opioid withdrawal.[2]
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Morphine (15 mg/kg, i.p.) is administered for 5 days per week for several weeks to induce dependence.
-
Pain sensitivity (hyperalgesia) is measured using the Von Frey test, which assesses the paw withdrawal threshold to a mechanical stimulus.
-
During the withdrawal phase (cessation of morphine administration), animals are treated with l-THP (e.g., 5 or 7.5 mg/kg, p.o.) or a vehicle control.
-
Paw withdrawal thresholds are measured at various time points to determine the effect of l-THP on withdrawal-induced hyperalgesia.[2][12]
-
2. Locomotor Sensitization Model:
-
Objective: To evaluate the effect of l-THP on the development and expression of behavioral sensitization to an opioid, a phenomenon associated with the addictive properties of drugs.[11]
-
Animals: Male Kunming mice.
-
Procedure:
-
Mice are treated daily with an opioid (e.g., oxycodone, 5 mg/kg, i.p.) for 7 days to induce locomotor sensitization (increased motor activity with repeated administration).
-
To test the effect on the development of sensitization, l-THP (e.g., 6.25, 12.5, 18.75 mg/kg, i.g.) is co-administered with oxycodone during the 7-day induction period.
-
To test the effect on the expression of sensitization, l-THP is administered after the sensitization has been established, prior to an oxycodone challenge.
-
Locomotor activity is measured in an open-field arena to quantify the effects of l-THP.[11]
-
Conclusion
Based on the available preclinical data, l-THP presents a promising alternative to classic opioids for pain relief, with a potentially superior side effect profile. Its non-opioid mechanism of action appears to spare it from inducing significant respiratory depression and constipation, two of the most life-threatening and bothersome side effects of traditional opioids. Furthermore, its apparent lack of abuse potential is a significant advantage in the context of the ongoing opioid crisis.
However, it is crucial to underscore that the majority of the comparative data is indirect and derived from preclinical models. Rigorous, well-controlled clinical trials that directly compare the analgesic efficacy and the incidence and severity of side effects of l-THP against standard opioids are necessary to fully elucidate its therapeutic potential and safety in humans. The sedative properties of l-THP also warrant further investigation to determine their impact on patient function and to establish appropriate therapeutic windows. For drug development professionals, l-THP represents a compelling lead compound whose unique pharmacological profile merits further exploration and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A preclinical comparison between different opioids: antinociceptive versus adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Respiratory depression and analgesia by opioid drugs in freely behaving larval zebrafish | eLife [elifesciences.org]
- 6. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gutscharity.org.uk [gutscharity.org.uk]
- 8. drugs.com [drugs.com]
- 9. Opioid-Induced Constipation and Bowel Dysfunction: A Clinical Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of l-tetrahydropalmatine on locomotor sensitization to oxycodone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioural effects of novel clinical candidate drugs, l-tetrahydropalmatine (l-THP) and Z944, on morphine withdrawal-induced hyperalgesia - UBC Library Open Collections [open.library.ubc.ca]
A Comparative Guide to the Neuroprotective Effects of Tetrahydropalmatine in Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Tetrahydropalmatine (THP), with a primary focus on its more extensively studied levo-isomer, L-Tetrahydropalmatine (L-THP), against other neuroprotective agents in preclinical ischemia models. The content is based on available experimental data and aims to assist researchers in evaluating THP's potential as a therapeutic candidate for ischemic stroke.
Executive Summary
Tetrahydropalmatine, an isoquinoline alkaloid extracted from the Corydalis and Stephania genera, has demonstrated significant neuroprotective properties in various animal models of cerebral ischemia.[1][2] Its therapeutic potential is attributed to its multifaceted mechanism of action, including anti-inflammatory, anti-apoptotic, and antioxidant effects. This guide compares the performance of L-THP with three other well-researched neuroprotective agents: Edaravone, Minocycline, and Resveratrol, providing a comprehensive overview of their relative efficacies based on key experimental outcomes.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize quantitative data from preclinical studies on L-Tetrahydropalmatine and its alternatives. The data is primarily from studies utilizing the middle cerebral artery occlusion (MCAO) model in rodents, a standard model for inducing focal cerebral ischemia.
Table 1: Reduction in Infarct Volume
| Compound | Animal Model | Dosage | Administration Route | Infarct Volume Reduction (%) vs. Control | Reference(s) |
| L-Tetrahydropalmatine | Rat, MCAO | 20, 40 mg/kg | i.p. | ~45-50% | [3] |
| Edaravone | Rat, MCAO | 3 mg/kg | i.v. | ~30% | [4] |
| Minocycline | Rat, MCAO | 3, 10 mg/kg | i.v. | 42-56% | [5][6] |
| Resveratrol | Rat, MCAO | 50 mg/kg | i.p. | 44.7% | [7] |
Table 2: Improvement in Neurological Deficit Scores
| Compound | Animal Model | Dosage | Administration Route | Neurological Score Improvement | Reference(s) |
| L-Tetrahydropalmatine | Mouse, Cerebral Ischemia | 14, 28, 56 mg/kg | i.g. | Significant reduction in Glu/GABA ratio | [8] |
| Edaravone | Rat, MCAO | 3 mg/kg | i.v. | Significant improvement in 21-point neurological test | [4] |
| Minocycline | Rat, MCAO | 3, 10 mg/kg | i.v. | Significant improvement in neurological scores | [5][6] |
| Resveratrol | Rat, MCAO | 50 mg/kg | i.p. | Significant improvement in neurological score | [7] |
Key Signaling Pathways
The neuroprotective effects of L-Tetrahydropalmatine are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Figure 1. L-THP's modulation of key signaling pathways in cerebral ischemia.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the context of evaluating neuroprotective agents in ischemia models.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.[9]
-
Animal Preparation : Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane or a ketamine/xylazine cocktail.[9][10] Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure : A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[9] The ECA is ligated and a nylon monofilament (e.g., 4-0) with a blunted tip is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).[9]
-
Occlusion and Reperfusion : The filament is left in place for a specified duration (e.g., 90 minutes for transient MCAO) and then withdrawn to allow for reperfusion.[5][10] For permanent MCAO, the filament is not removed.
-
Post-operative Care : The incision is sutured, and the animal is allowed to recover with access to food and water. Neurological function is assessed at various time points post-surgery.
Figure 2. Workflow for the MCAO surgical procedure in rats.
2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Assessment
TTC staining is a common method to visualize and quantify the extent of ischemic damage in brain tissue.[9]
-
Brain Extraction : At a predetermined time point after MCAO (e.g., 24 hours), the rat is euthanized, and the brain is rapidly removed.
-
Sectioning : The brain is sectioned into coronal slices of uniform thickness (e.g., 2 mm).[9]
-
Staining : The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.[9]
-
Analysis : Viable tissue stains red due to the reduction of TTC by mitochondrial dehydrogenases, while the infarcted tissue remains white. The unstained areas are quantified using image analysis software to determine the infarct volume.[10]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
-
Tissue Homogenization : Brain tissue from the ischemic hemisphere is homogenized in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification : The total protein concentration of the lysate is determined using a BCA assay.[11]
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.[11]
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-NF-κB, NF-κB, and a loading control like β-actin or GAPDH).[12][13]
-
Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]
-
Quantification : The intensity of the protein bands is quantified using densitometry software.
Figure 3. General workflow for Western blot analysis.
Conclusion
L-Tetrahydropalmatine demonstrates significant neuroprotective effects in preclinical models of cerebral ischemia, with efficacy comparable to other well-studied neuroprotective agents such as Edaravone, Minocycline, and Resveratrol. Its ability to modulate key signaling pathways involved in inflammation, apoptosis, and oxidative stress highlights its potential as a promising therapeutic candidate for ischemic stroke. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate its therapeutic benefits and establish its role in stroke management.
References
- 1. Long‐Term Minocycline Treatment Exhibits Enhanced Therapeutic Effects on Ischemic Stroke by Suppressing Inflammatory Phenotype of Microglia Through the EMB/MCT4/STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. l-Tetrahydropalmatine, an Active Component of Corydalis yanhusuo W.T. Wang, Protects against Myocardial Ischaemia-Reperfusion Injury in Rats | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Low dose intravenous minocycline is neuroprotective after middle cerebral artery occlusion-reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. [Effects of L-tetrahydropalmatine on concentrations of neurotransmitter amino acids in mice with cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol alleviates nerve injury after cerebral ischemia and reperfusion in mice by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomics Analysis of Brain Tissue in a Rat Model of Ischemic Stroke in the Acute Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tetrahydropalmatine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds like Tetrahydropalmatine hydrochloride are critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a compound classified as harmful if swallowed.[2][3] Adherence to these procedures is essential for minimizing risks. It is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling or disposal.[2][3][4][5][6][7]
Immediate Safety and Handling
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[1]
In the event of accidental exposure, follow these first-aid measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
After Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes.[1]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][2]
Seek medical attention if you feel unwell after any exposure.
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be managed as hazardous waste.[4][7] Direct disposal into the sanitary sewer system is not recommended.[1] The following protocol outlines the necessary steps from waste generation to final disposal.
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound. This includes the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.[1]
-
Segregate this waste from other chemical waste streams to prevent any unintended chemical reactions.[1]
2. Containerization:
-
Solid Waste: Place solid this compound waste into a dedicated, sealable, and appropriately labeled hazardous waste container.[1]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof container. Ensure the container material is compatible with the solvent used.[1] Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[4]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1]
-
Include the full chemical name: "this compound."[1]
-
List all other components of the waste mixture.[1]
-
Indicate the date when the waste was first added to the container.[1]
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area within the laboratory.[1][4]
-
The storage area should be away from general laboratory traffic and incompatible chemicals.[1][4]
-
Keep the waste container closed except when adding waste.[4]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[1]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[8][9][10][11]
Quantitative Data for Disposal Planning
| Parameter | Guideline | Source |
| GHS Hazard Classification | Acute toxicity, oral (Category 4) | [2][3][12] |
| Skin corrosion/irritation (Category 2) | [2] | |
| Serious eye damage/eye irritation (Category 2A) | [2] | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [2] | |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, laboratory coat | [1] |
| Storage Conditions | Store in a cool, dark, and tightly closed container | [3] |
Experimental Protocols
The proper disposal of this compound is a safety and regulatory procedure rather than a laboratory experiment. The "protocol" consists of the step-by-step disposal guide provided above. The primary methodology is to treat it as a hazardous chemical waste and coordinate with certified waste disposal services through the institution's EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Chemical waste - Wikipedia [en.wikipedia.org]
- 5. biocrick.com [biocrick.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. epa.gov [epa.gov]
- 12. (-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Tetrahydropalmatine hydrochloride
Audience: This guide is intended for researchers, scientists, and drug development professionals engaged in the handling of Tetrahydropalmatine hydrochloride.
This document provides critical, immediate safety protocols and logistical plans for the operational handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, and it can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety goggles with side shields or a face shield.[3][4] | To shield eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, thickness >0.11 mm).[3][4] | To prevent direct skin contact. Gloves should be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[5] |
| Body Protection | A standard laboratory coat or protective clothing.[3][6] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved dust respirator.[4][6] | Required when handling the compound outside of a ventilated enclosure or when there is a risk of generating aerosols or dust.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
